4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Description
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S3/c10-6-2-1-5(3-7(6)11)8-4-13-9(12)14-8/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRUHBFTLWBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=S)S2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576281 | |
| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-67-3 | |
| Record name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153275-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dihydroxyphenyl)-2H-1,3-dithiole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the basic properties of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, a sulfur-containing heterocyclic compound of significant interest in biomedical research. This document delves into its physicochemical characteristics, synthesis, and key biological activities, with a particular focus on its role as a potent activator of the Nrf2 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of antioxidant and anti-inflammatory therapeutics.
Introduction: The Significance of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, hereafter referred to as DPDT, belongs to the dithiolethione class of organosulfur compounds. Its structure is characterized by a 1,3-dithiol-2-thione core substituted with a 3,4-dihydroxyphenyl (catechol) moiety. This unique combination of a sulfur-rich heterocycle and a catechol group underpins its notable biological activities.
The primary interest in DPDT stems from its potent ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Nrf2 is a master transcriptional regulator of a vast array of cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification enzymes.[3] By activating this pathway, DPDT can bolster cellular defenses against oxidative and electrophilic stress, which are implicated in the pathogenesis of numerous chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide will explore the fundamental properties of DPDT, providing a solid foundation for its further investigation and potential therapeutic application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of DPDT is essential for its handling, formulation, and interpretation of biological data.
| Property | Value | Source(s) |
| CAS Number | 153275-67-3 | [4][5] |
| Molecular Formula | C₉H₆O₂S₃ | [4][5] |
| Molecular Weight | 242.34 g/mol | [4][5] |
| Appearance | Yellow solid (typical for dithiolethiones) | [3] |
| pKa | The pKa values for the two hydroxyl groups of the catechol moiety are estimated to be in the range of 9-10 for the first dissociation and 11-13 for the second, based on data for similar catechol-containing compounds.[2][6] These values can be influenced by the dithiolethione ring. | [2][6] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[7] Limited solubility in water, a common characteristic of dithiolethiones.[1] | [1][7] |
| Stability | Dithiolethiones are generally stable under standard laboratory conditions. However, they may be sensitive to light and strong oxidizing or reducing agents. Solutions should be stored protected from light.[8] | [8] |
Synthesis and Characterization
The synthesis of DPDT can be achieved through established methods for the preparation of dithiolethiones. A common and effective approach involves the reaction of a suitably substituted precursor with a sulfurizing agent.
General Synthesis Workflow
A plausible synthetic route to DPDT starts from 3,4-dihydroxybenzaldehyde. The overall process can be conceptualized as follows:
Caption: General workflow for the synthesis of DPDT.
Step-by-Step Synthetic Protocol (Illustrative)
The following protocol is a representative example based on general methods for dithiolethione synthesis and may require optimization for DPDT.[3][9]
-
Protection of Catechol: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are first protected to prevent side reactions. This can be achieved using standard protecting groups like methoxymethyl (MOM) ethers or by forming a cyclic acetal.
-
Formation of an α-Substituted Ketone: The protected aldehyde is then converted to an α-substituted ketone. For example, reaction with a Grignard reagent followed by oxidation can yield the corresponding acetophenone. Subsequent bromination at the α-position provides the α-bromoacetophenone derivative.
-
Reaction with a Dithiocarbamate: The α-bromoacetophenone intermediate is reacted with a dithiocarbamate salt, such as sodium N,N-dimethyldithiocarbamate.
-
Cyclization and Thionation: The resulting intermediate is then treated with a strong acid to induce cyclization, followed by reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the 1,3-dithiol-2-thione ring.
-
Deprotection: Finally, the protecting groups on the catechol moiety are removed under appropriate conditions to yield the final product, 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.
-
Purification: The crude product is purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized DPDT should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring and the proton on the dithiole ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
¹³C NMR: The spectrum will display resonances for the carbon atoms of the phenyl ring, the dithiole ring, and the thione group (typically in the range of 208-212 ppm).[3]
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) is a common starting point for method development.[10][11]
Biological Activity and Mechanism of Action
The primary biological activity of DPDT is its ability to induce the Nrf2-dependent antioxidant response.
Nrf2 Activation Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like dithiolethiones can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction. Consequently, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression.[3]
Caption: Mechanism of Nrf2 activation by DPDT.
Antioxidant and Anti-inflammatory Effects
The activation of Nrf2 by DPDT leads to the increased expression of a battery of protective genes, resulting in:
-
Anti-inflammatory Activity: Nrf2 activation can suppress inflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB and by upregulating anti-inflammatory genes. Dithiolethiones have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19][20]
Experimental Protocol: Nrf2 Activation Assessment using a Luciferase Reporter Assay
A common and reliable method to quantify the Nrf2-activating potential of a compound is the use of a stable cell line containing an ARE-driven luciferase reporter gene.
Principle
In this assay, cells are engineered to express the firefly luciferase gene under the control of a promoter containing multiple copies of the ARE. When a compound like DPDT activates Nrf2, the Nrf2 translocates to the nucleus, binds to the ARE, and drives the transcription of the luciferase gene. The resulting increase in luciferase expression can be quantified by measuring the luminescence produced upon the addition of a luciferase substrate.[1][21]
Materials
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
DPDT stock solution (e.g., in DMSO)
-
Positive control (e.g., sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Step-by-Step Procedure
-
Cell Seeding: Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DPDT and the positive control in cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of DPDT, the positive control, and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for a period sufficient to allow for gene transcription and protein expression (e.g., 16-24 hours).
-
Luciferase Assay: After the incubation period, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated by dividing the luminescence signal of the treated cells by the signal of the vehicle-treated cells. Plot the fold induction against the concentration of DPDT to generate a dose-response curve and determine the EC₅₀ value.
Caption: Workflow for the Nrf2 luciferase reporter assay.
Conclusion and Future Directions
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a promising small molecule with potent Nrf2-activating properties, conferring significant antioxidant and anti-inflammatory effects. Its unique chemical structure, combining a catechol moiety with a dithiolethione core, makes it a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation.
Future research should focus on a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various preclinical disease models. Optimization of its structure to enhance potency, selectivity, and drug-like properties could lead to the development of novel therapeutics for a range of unmet medical needs. This technical guide provides a foundational understanding of DPDT to support and encourage these future research endeavors.
References
-
Altarawneh, M., et al. (2010). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry, 6, 273. [Link]
-
Dollo, G., et al. (1999). Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives. Journal of Pharmaceutical Sciences, 88(10), 1047-1052. [Link]
-
Frontiers in Chemistry. (2022). Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. [Link]
-
INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. [Link]
-
Kensler, T. W., et al. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics, 7(11), 3374-3380. [Link]
-
ResearchGate. (n.d.). Catechol structures and its pKa values. [Link]
-
ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]
-
PubMed Central. (2003). Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1. [Link]
-
PubMed. (2000). Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. [Link]
-
MDPI. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. [Link]
-
MDPI. (2020). DPPH Radical Scavenging Assay. [Link]
-
MDPI. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
-
PubMed Central. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. [Link]
-
ResearchGate. (n.d.). Names and chemical structures of dithiolethiones discussed in this review. [Link]
-
ResearchGate. (2018). Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. [Link]
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. [Link]
-
PubMed Central. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d6. [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-Dithiole-2-thione-4,5-dithiolate-Carbohydrate Conjugate. [Link]
-
Scribd. (n.d.). pKa Tables. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]
-
CORE. (n.d.). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticl. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(2-hydroxyphenyl)-2-dialkylamino-1,3-dithiolium Salts and Corresponding Mesoionic Derivatives. [Link]
-
PubChem. (n.d.). 3,4-Dihydroxyphenylacetate. [Link]
-
alice Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. [Link]
-
Semantic Scholar. (2007). 1H and 13C‐NMR data of hydroxyflavone derivatives. [Link]
-
MDPI. (2006). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. [Link]
-
MDPI. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. [Link]
-
ResearchGate. (n.d.). Development of a HPLC method for determination of four UV filters in sunscreen and its application to skin penetration studies. [Link]
-
Journal of Food and Drug Analysis. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. [Link]
-
PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
-
PubMed. (1998). Synthesis and photoreactivity of 4,5-dithienyl[2]dithiol-2-ones. [Link]
-
International Humic Substances Society. (n.d.). FTIR, 13C NMR and Fluorescence Spectra. [Link]
-
PubMed. (2016). Identification of dimedone-trapped sulfenylated proteins in plants under stress. [Link]
Sources
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 3,4-Dihydroxyphenylacetate | C8H7O4- | CID 5460350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. humic-substances.org [humic-substances.org]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of lipopolysaccharide-induced nitric oxide production by flavonoids in RAW264.7 macrophages involves heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (CAS: 153275-67-3): A Potent Modulator of the Nrf2 Signaling Pathway
Introduction
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, designated by the CAS number 153275-67-3, is a notable member of the dithiolethione class of organosulfur compounds. This family of molecules, found in cruciferous vegetables, has garnered significant attention within the scientific community for its potent chemopreventive and cytoprotective properties. The core mechanism underlying these effects is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses. This technical guide provides a comprehensive overview of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, including its chemical characteristics, synthesis, mechanism of action, and potential therapeutic applications, with a focus on its neuroprotective effects. Detailed experimental protocols are provided to facilitate further research and development of this promising compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While exhaustive experimental data for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is not extensively documented in publicly available literature, its basic chemical characteristics can be summarized.
| Property | Value | Source |
| CAS Number | 153275-67-3 | [1][2] |
| Molecular Formula | C₉H₆O₂S₃ | [1][2] |
| Molecular Weight | 242.34 g/mol | [1][2] |
| Hazard Classification | Irritant | [1] |
Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, pKa, and logP is crucial for advancing the preclinical development of this compound.
Synthesis of Dithiolethiones
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of aryl-substituted 1,3-dithiole-2-thiones.
Caption: Conceptual workflow for the synthesis of aryl-substituted 1,3-dithiole-2-thiones.
Mechanism of Action: Nrf2 Pathway Activation
The primary mechanism through which 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione exerts its cytoprotective effects is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Dithiolethiones, being electrophilic compounds, are believed to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione (GSH) biosynthesis and regeneration.
Caption: Simplified signaling pathway of Nrf2 activation by dithiolethiones.
Therapeutic Potential: Neuroprotection
Oxidative stress is a key pathological feature of numerous neurodegenerative diseases, including Parkinson's and Alzheimer's disease. The ability of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione to upregulate the endogenous antioxidant defense system through Nrf2 activation makes it a promising candidate for neuroprotective therapies. By enhancing the expression of antioxidant enzymes and glutathione levels, this compound can help mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells, thereby potentially slowing disease progression and preserving neuronal function.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
In Vitro Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
HEK293T or similar cells stably expressing an ARE-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (stock solution in DMSO)
-
Positive control (e.g., Sulforaphane)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of the test compound, vehicle control (DMSO), or positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
In Vitro Neuroprotection Assay (Oxidative Stress Model)
This assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells or primary cortical neurons
-
Appropriate cell culture medium
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (stock solution in DMSO)
-
Oxidative stress inducer (e.g., Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione for 12-24 hours.
-
Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., a predetermined toxic concentration of H₂O₂) to the wells containing the pre-treated cells. Include control wells with the stressor alone and untreated cells.
-
Incubation: Incubate for a period sufficient to induce cell death in the stressor-only control group (typically 24 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Caption: Experimental workflow for the in vitro neuroprotection assay.
Safety and Toxicology
The available safety data for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is limited. It is classified as an irritant[1]. As with any research compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier. Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.
Conclusion and Future Directions
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a compelling molecule with significant potential as a cytoprotective and neuroprotective agent. Its ability to potently activate the Nrf2 signaling pathway provides a strong mechanistic basis for its therapeutic applications. While the current body of literature provides a solid foundation for understanding the properties of the broader class of dithiolethiones, further research is critically needed to elucidate the specific characteristics of this particular compound.
Future research should focus on:
-
Development of a scalable and efficient synthesis protocol.
-
Comprehensive characterization of its physicochemical properties.
-
In-depth investigation of its pharmacokinetic and pharmacodynamic profiles.
-
Quantitative assessment of its efficacy in various in vitro and in vivo models of disease.
-
Thorough evaluation of its safety and toxicological profile.
Addressing these key areas will be essential for translating the promising preclinical observations of dithiolethiones into tangible therapeutic benefits.
References
-
PubChem. [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats]. Available from: [Link]
-
The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Available from: [Link]
-
Up-Regulation of the Nrf2/HO-1 Antioxidant Pathway in Macrophages by an Extract from a New Halophilic Archaea Isolated in Odiel Saltworks. Available from: [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Available from: [Link]
-
Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. Available from: [Link]
-
Thioflavones as novel neuroprotective agents. Available from: [Link]
-
ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]
-
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. Available from: [Link]
-
Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as potential calcium channel blockers. Available from: [Link]
-
Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. Available from: [Link]
-
Researchers synthesise potential anticancer compounds. Available from: [Link]
-
Synthesis of 1,3Dithiole2-thione-4,5-dithiolate-Carbohydrate Conjugate. Available from: [Link]
-
Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
-
Biopharmaceutics and pharmacokinetics of 5-phenyl-1, 2-dithiole-3-thione complexed with sulfobutyl ether-7-beta-cyclodextrin in rabbits. Available from: [Link]
-
Neuroprotective effects of disubstituted dithiolethione ACDT against manganese-induced toxicity in SH-SY5Y cells. Available from: [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Available from: [Link]
-
Nrf2 activation by sulforaphane restores the age-related decrease of T(H)1 immunity: role of dendritic cells. Available from: [Link]
-
Synthesis and neuroprotective effect of E-3,4-dihydroxy styryl aralkyl ketones derivatives against oxidative stress and inflammation. Available from: [Link]
-
Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages. Available from: [Link]
-
Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Available from: [Link]
-
Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease. Available from: [Link]
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available from: [Link]
-
New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Available from: [Link]
-
Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones. Available from: [Link]
Sources
Molecular structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Molecular Structure, Synthesis, and Therapeutic Potential
Introduction
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a significant organosulfur compound featuring a catechol moiety attached to a dithiolethione heterocyclic ring. Its molecular formula is C₉H₆O₂S₃, with a corresponding molecular weight of 242.34 g/mol [1][2][3]. This molecule has garnered interest within the scientific community, particularly in the field of medicinal chemistry, for its potential as a therapeutic agent. Dithiolethiones, as a class, are recognized for their chemopreventive and cytoprotective effects, often mediated through the activation of the Nrf2 pathway, which upregulates antioxidant genes[4][5].
The primary therapeutic relevance of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione stems from its structural resemblance to catecholamines, positioning it as a potent inhibitor of Catechol-O-methyltransferase (COMT). The COMT enzyme plays a critical role in the metabolic degradation of levodopa, the gold-standard treatment for Parkinson's disease[6][7]. By inhibiting peripheral COMT activity, this compound can enhance the bioavailability of levodopa in the brain, thereby improving the management of motor symptoms in Parkinson's patients[8][9]. This guide provides a comprehensive overview of its molecular structure, synthesis, and mechanism of action for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular architecture of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is characterized by two key functional domains: the 3,4-dihydroxyphenyl (catechol) group and the 1,3-dithiol-2-thione ring. The catechol moiety is essential for its biological activity, particularly its ability to interact with the active site of the COMT enzyme. The dithiolethione ring, a five-membered heterocycle containing three sulfur atoms, contributes to the overall physicochemical properties of the molecule and is associated with various biological activities, including antioxidant and chemopreventive effects[10].
A notable characteristic of the dithiolethione ring is the potential for thione-thiol tautomerism, an equilibrium between the thione (C=S) and thiol (C-SH) forms[11]. While the thione form is generally predominant, the tautomeric equilibrium can be influenced by the solvent and pH, which may have implications for its biological activity and metabolic fate[11].
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 153275-67-3 | [1][2][3][12] |
| Molecular Formula | C₉H₆O₂S₃ | [1][2][3] |
| Molecular Weight | 242.34 g/mol | [1][2][3] |
| MDL Number | MFCD06656525 | [1][3] |
| Appearance | Yellow solid (inferred from related compounds) | N/A |
| Hazard | Irritant | [3] |
Synthesis and Characterization
The synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione can be achieved through established methods for creating dithiolethiones. A common approach involves the reaction of a suitably substituted precursor with a sulfurating agent. One plausible synthetic route is the reaction of an α-haloketone derived from catechol with a dithiocarbamate, followed by cyclization and thionation steps. Another general method for synthesizing dithiolethiones involves the reaction of a starting material with elemental sulfur and a thionating reagent like Lawesson's reagent[10].
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of the Dithiocarbamate Intermediate:
-
Dissolve 3',4'-dihydroxy-2-bromoacetophenone (1 equivalent) in a suitable organic solvent such as acetone or ethanol.
-
Add a solution of sodium N,N-dimethyldithiocarbamate (1.1 equivalents) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the dithiocarbamate intermediate.
-
-
Step 2: Cyclization and Thionation:
-
The purified intermediate (1 equivalent) is dissolved in an anhydrous solvent like toluene or xylene.
-
A thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent (0.5 equivalents), is added portion-wise to the solution.
-
The reaction mixture is heated to reflux for 4-8 hours.
-
After cooling to room temperature, the mixture is filtered to remove any insoluble byproducts.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione as a solid.
-
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the catechol and dithiolethione protons and carbons, and to ensure the correct connectivity.
-
Mass Spectrometry: To verify the molecular weight of the compound (Expected [M]+ at m/z 242.34).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the catechol hydroxyls, C=C aromatic stretches, and the C=S and C-S stretches of the dithiolethione ring.
Mechanism of Action as a COMT Inhibitor
The primary mechanism underlying the therapeutic potential of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is the inhibition of Catechol-O-methyltransferase (COMT).
The Role of COMT in Parkinson's Disease Treatment
COMT is a key enzyme responsible for the methylation and subsequent degradation of catecholamines, including dopamine[6]. In the context of Parkinson's disease, treatment with levodopa (L-DOPA) aims to replenish dopamine levels in the brain. However, a significant portion of administered L-DOPA is metabolized in the periphery by COMT to 3-O-methyldopa before it can cross the blood-brain barrier[7][9]. This peripheral degradation reduces the efficacy of L-DOPA and can lead to motor fluctuations known as "wearing-off" phenomena[8].
COMT inhibitors, such as entacapone and tolcapone, are co-administered with L-DOPA to block this peripheral metabolism[7][8]. This action increases the plasma half-life of L-DOPA, leading to more stable and sustained dopamine levels in the brain, thereby improving motor control in patients[9].
Inhibitory Action of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
The 4-(3,4-dihydroxyphenyl) moiety of the title compound is a structural mimic of L-DOPA and other endogenous catechols. This allows it to bind to the active site of the COMT enzyme, acting as a competitive inhibitor and preventing the methylation of L-DOPA.
Caption: Inhibition of peripheral L-DOPA metabolism by a COMT inhibitor.
Experimental Evaluation of COMT Inhibition
To quantify the efficacy of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione as a COMT inhibitor, a standardized in vitro enzyme assay is typically employed.
Workflow for In Vitro COMT Inhibition Assay
Caption: Standard workflow for determining the IC50 value of a COMT inhibitor.
Experimental Protocol: COMT Inhibition Assay
-
Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4) containing magnesium chloride (a required co-factor for COMT).
-
Reaction Mixture: In a microplate well, combine the reaction buffer, a known concentration of recombinant human COMT enzyme, the co-substrate S-adenosyl-L-methionine (SAM), and varying concentrations of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.
-
Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., L-DOPA or another catechol substrate).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acid solution (e.g., perchloric acid).
-
Analysis: Quantify the amount of the methylated product (e.g., 3-O-methyldopa) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Plot the inhibition curve and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce COMT activity by 50%.
Conclusion
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a molecule of significant interest due to its unique molecular structure that combines the biologically active catechol and dithiolethione moieties. Its primary therapeutic potential lies in its ability to act as a potent inhibitor of Catechol-O-methyltransferase, a clinically validated strategy for enhancing the efficacy of levodopa in the treatment of Parkinson's disease. The synthetic routes to this compound are accessible through established organosulfur chemistry. Further investigation into its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties, is warranted to fully evaluate its potential as a next-generation therapeutic agent for neurodegenerative disorders.
References
-
ResearchGate. Synthesis of chain-extended catechol derivatives 5, 6 from α,ω-dithiols.... Available from: [Link]
-
PubMed. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Available from: [Link]
-
ResearchGate. Scheme 1Synthesis of dithiolethiones. Available from: [Link]
-
National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Available from: [Link]
-
RSC Publishing. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Available from: [Link]
-
ResearchGate. Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. Available from: [Link]
-
Wikipedia. Catechol-O-methyltransferase inhibitor. Available from: [Link]
-
ResearchGate. ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). Available from: [Link]
-
Wikipedia. Sodium 1,3-dithiole-2-thione-4,5-dithiolate. Available from: [Link]
-
MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. Available from: [Link]
-
PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Available from: [Link]
-
PubMed. COMT inhibitors in Parkinson's disease. Available from: [Link]
-
PubMed. 1,2,3,4-tetrahydroisoquinoline derivatives. II. Their renal vasodilation activity and structure-activity relationship. Available from: [Link]
-
Parkinson's Foundation. COMT Inhibitors. Available from: [Link]
-
NeurologyLive. COMT Inhibitors Assist in Control of Parkinson Disease Motor Symptoms. Available from: [Link]
-
PubMed. Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
-
PubMed. Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as potential calcium channel blockers. Available from: [Link]
-
PubMed. COMT-inhibition increases serum levels of dihydroxyphenylacetic acid (DOPAC) in patients with advanced Parkinson's disease. Available from: [Link]
-
PubMed. Selective vasodilator and chronotropic actions of 3',4'-dihydroxyflavonol in conscious sheep. Available from: [Link]
-
PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available from: [Link]
-
Preprints.org. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Available from: [Link]
Sources
- 1. 4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 153275-67-3 Cas No. | 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 7. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 9. neurologylive.com [neurologylive.com]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. scbt.com [scbt.com]
Spectroscopic Characterization of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This analysis is grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally analogous compounds. Detailed, field-proven protocols for the experimental acquisition of this data are also provided to guide researchers in their laboratory work. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds.
Introduction
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, with the chemical formula C₉H₆O₂S₃, is a molecule of interest due to its unique structural features, combining a catechol moiety with a dithiol-2-thione heterocyclic ring.[1][2] The catechol group is a well-known pharmacophore present in many biologically active compounds, while the dithiol-2-thione core is a key component in various organic materials and potential therapeutic agents. Accurate spectroscopic characterization is the cornerstone of chemical research, enabling unambiguous structure elucidation, purity assessment, and the study of molecular interactions. This guide provides an in-depth predictive analysis of the key spectroscopic signatures of this compound and the methodologies to obtain them.
Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. Below is a visualization of the chemical structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Figure 1: Chemical structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton on the dithiol ring, and the hydroxyl protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized below.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| Aromatic H | 6.8 - 7.2 | m | Protons on the di-substituted benzene ring will appear as a complex multiplet due to ortho and meta couplings. | |
| Dithiol Ring H | 6.5 - 7.0 | s | The single proton on the dithiol ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effect of the adjacent sulfur atoms and the aromatic ring. | |
| Phenolic OH | 9.0 - 10.0 | br s | The chemical shift of hydroxyl protons is highly dependent on solvent and concentration and will appear as a broad singlet. This signal will disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on all unique carbon atoms in the molecule. The thione carbon is expected to have the most downfield chemical shift.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=S (Thione) | 200 - 210 | The C=S carbon is significantly deshielded and typically appears in this downfield region.[3] |
| Aromatic C-O | 145 - 155 | The aromatic carbons attached to the hydroxyl groups are deshielded by the oxygen atoms. |
| Aromatic C | 115 - 130 | The remaining aromatic carbons will resonate in the typical aromatic region. |
| Dithiol Ring C | 120 - 140 | The carbons of the dithiol ring are in a unique electronic environment, influenced by the sulfur atoms and the phenyl substituent. |
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3200 - 3500 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. |
| 3000 - 3100 | C-H stretch (aromatic) | Medium | Typical for C-H bonds on a benzene ring. |
| ~1600, ~1500 | C=C stretch (aromatic) | Medium to Strong | Characteristic absorptions for the aromatic ring. |
| 1200 - 1300 | C-O stretch (phenolic) | Strong | Strong absorption due to the polarity of the C-O bond. |
| 1050 - 1250 | C=S stretch (thione) | Medium to Strong | The exact position can vary, but a strong band is expected for the thione group. |
| 650 - 800 | C-S stretch | Weak to Medium | Characteristic stretching vibrations for carbon-sulfur bonds. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Figure 3: Workflow for Attenuated Total Reflectance (ATR) FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
For a compound with a molecular weight of 242.34 g/mol , the mass spectrum, likely acquired using electrospray ionization (ESI), is expected to show the following key ions:
| m/z (charge/mass ratio) | Ion | Rationale |
| ~243 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI positive mode. |
| ~241 | [M-H]⁻ | The deprotonated molecular ion is expected in ESI negative mode, facilitated by the acidic phenolic protons. |
Predicted Fragmentation Pathway
The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.
Figure 4: Predicted major fragmentation pathways for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)
Figure 5: Workflow for LC-MS data acquisition and analysis.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic analysis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. By combining theoretical predictions with established experimental protocols, this document serves as a valuable resource for researchers in the synthesis and characterization of this and related compounds. The provided methodologies are designed to be self-validating, ensuring the generation of high-quality, reproducible data. Further experimental work is encouraged to validate and refine the predictive data presented herein.
References
-
MDPI. The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. [Link]
-
Bahrin, L. G. (2018). SYNTHESIS OF 4-(2-HYDROXYARYL)-5-METHYL-1,3-DITHIOL-2-THIONES. ACTA CHEMICA IASI, 26(2), 351-358. [Link]
-
Carvalho, R. B., & Joshi, S. V. Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
Sources
Potential biological activities of dithiolethiones
An In-Depth Technical Guide to the Potential Biological Activities of Dithiolethiones
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dithiolethiones are a class of organosulfur compounds, characterized by a 3H-1,2-dithiole-3-thione core structure, that have garnered significant scientific interest for their broad spectrum of biological activities.[1] Initially explored for other pharmaceutical uses, their potent ability to induce cytoprotective enzymes has positioned them as leading candidates for cancer chemoprevention and as therapeutic agents for diseases rooted in oxidative stress and inflammation.[2][3] The primary mechanism underpinning these effects is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant and detoxification responses.[1][4][5] This guide provides a comprehensive overview of the molecular mechanisms, diverse biological activities, structure-activity relationships, and key experimental methodologies for evaluating dithiolethiones. It also offers a critical perspective on their clinical translation, including the challenges encountered with the prototypical agent, oltipraz, and the future directions for developing next-generation, highly potent, and tissue-specific analogs.[1][6]
The Core Mechanism of Action: Activation of the Nrf2-Keap1 Pathway
The vast majority of the chemopreventive and cytoprotective effects of dithiolethiones can be attributed to their ability to modulate the Nrf2-Keap1 signaling axis.[7][8] This pathway is the cell's primary defense mechanism against oxidative and electrophilic stress.[9]
Basal State: Under normal, unstressed conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[7][10] Keap1, a cysteine-rich protein, acts as an adapter for a Cul3-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[7] This process keeps the half-life of Nrf2 very short, and the expression of its target genes remains at a basal level.[11]
Activated State: Dithiolethiones are electrophilic molecules that can react with specific, highly reactive cysteine residues on the Keap1 protein (e.g., Cys273 and Cys288).[7][9] This interaction induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[7] As a result, newly synthesized Nrf2 is no longer targeted for degradation and accumulates in the cytoplasm.[8][10] It then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[7][8] This binding initiates the transcription of a broad array of over 200 cytoprotective genes.[6][9]
Caption: Dithiolethione-mediated activation of the Nrf2 signaling pathway.
Key Biological Activities and Therapeutic Potential
The induction of the Nrf2-ARE gene battery translates into several significant, therapeutically relevant biological activities.
Cancer Chemoprevention
This is the most extensively documented activity of dithiolethiones.[1][4] By upregulating Phase 2 detoxification enzymes, these compounds enhance the body's ability to neutralize and eliminate carcinogens before they can damage DNA and initiate cancer.[8]
-
Key Induced Enzymes:
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): Detoxifies highly reactive quinones.[7][12]
-
Glutathione S-transferases (GSTs): Catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic carcinogens, rendering them more water-soluble and easily excretable.[1][7][13]
-
UDP-glucuronosyltransferases (UGTs): Conjugate glucuronic acid to toxins, facilitating their elimination.[1][12]
-
The prototypical dithiolethione, oltipraz , has been shown to inhibit carcinogenesis in numerous animal models, protecting against a variety of chemical carcinogens in organs such as the liver, colon, bladder, and lung.[1][6] However, other analogs, notably 3H-1,2-dithiole-3-thione (D3T) , have demonstrated significantly greater potency than oltipraz in preclinical studies.[1][10][14]
Antioxidant and Cytoprotective Effects
Oxidative stress is a key pathogenic factor in numerous diseases, including neurodegenerative and cardiovascular disorders.[15] Dithiolethiones bolster cellular antioxidant defenses not only by scavenging reactive oxygen species (ROS) but primarily by upregulating endogenous antioxidant machinery.[16][17]
-
Glutathione (GSH) Synthesis: Dithiolethiones induce glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of GSH, the most abundant intracellular antioxidant.[1][11]
-
Redox Regeneration: They increase the expression of enzymes like glutathione reductase and thioredoxin reductase, which are crucial for maintaining the reduced state of GSH and other antioxidant molecules.[6][16]
This potent antioxidant activity forms the basis for their neuroprotective effects, as demonstrated in cellular models of Parkinson's disease and other oxidative stress-induced neuronal damage.[15][18][19]
Anti-inflammatory Activity
Chronic inflammation is closely linked to cancer and other chronic diseases. Dithiolethiones exhibit significant anti-inflammatory properties.[2][3] This is achieved through a dual mechanism:
-
Nrf2-mediated Antioxidant Response: The induction of antioxidant enzymes quenches ROS, which can otherwise act as signaling molecules to promote pro-inflammatory pathways.[16]
-
Inhibition of NF-κB: Several studies suggest that dithiolethiones can directly or indirectly inhibit the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2][3][16] By suppressing NF-κB activation, they can downregulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenases.[2]
Emerging Activities
-
Hepatoprotection: Beyond chemoprevention, dithiolethiones show promise in treating non-alcoholic fatty liver disease (NAFLD) and liver fibrosis. These effects may be mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, in addition to Nrf2.[20]
-
Ferroptosis Inhibition: Recent studies have shown that D3T can protect cells from ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[17] This is achieved by upregulating GSH levels and the iron storage protein ferritin, thereby reducing the labile iron pool and lipid ROS.[17]
Structure-Activity Relationships (SAR)
Not all dithiolethiones are created equal. The specific chemical structure dramatically influences potency, efficacy, and even organ specificity.[1][7] Understanding these relationships is critical for the design of new, superior drug candidates.
-
Core Structure: The 1,2-dithiole-3-thione nucleus is essential for activity. Isomers like 1,3-dithiolane-2-thione are largely ineffective, highlighting the importance of the specific arrangement of sulfur atoms.[1]
-
Potency: Simple, unsubstituted D3T is one of the most potent inducers of Phase 2 enzymes identified to date, often surpassing the more complex and widely studied oltipraz.[1][10][14]
-
Organ Specificity: Research has identified novel dithiolethione derivatives that exhibit remarkable organ-specific activity. For example, certain compounds have been synthesized that are exceedingly potent inducers of Phase 2 enzymes specifically in the urinary bladder, making them highly promising candidates for bladder cancer prevention with potentially low systemic toxicity.[7][21][22][23]
| Compound | Structure | Key SAR Insight | Relative Potency | Reference |
| Oltipraz | 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione | Prototypical agent; pyrazinyl ring involved in complex metabolism. Moderate potency. | Baseline | [1][5] |
| D3T | 3H-1,2-dithiole-3-thione | Parent, unsubstituted compound. Highly potent inducer. | High | [1][10][14] |
| TBD | 5-tert-butyl-3H-1,2-dithiole-3-thione | Bulky alkyl group at C5. Potency similar to or greater than oltipraz. | High | [10] |
| ADT | 5-(p-anisyl)-3H-1,2-dithiole-3-thione | Aryl substitution. Also evaluated in humans, relatively weak inducer in rodents. | Moderate | [7][24] |
| Bladder-Specific Analogs | Various proprietary structures | Specific substitutions lead to preferential accumulation/activity in the bladder. | Very High (in bladder) | [7][21] |
Methodologies for Evaluating Dithiolethione Activity
A tiered approach, combining in vitro screening with in vivo validation, is essential for identifying and characterizing novel dithiolethiones.
Key In Vitro Assay: NQO1 Induction in Cultured Cells
The induction of NQO1 activity is a reliable and widely used biomarker for Nrf2 activation.[12] This assay serves as an excellent primary screen to determine the potency of new compounds.
Causality: An increase in NQO1 specific activity directly reflects the transcriptional activation of an Nrf2 target gene, providing a functional readout of the entire signaling cascade from Keap1 interaction to gene expression.
Protocol: Spectrophotometric Assay for NQO1 Activity
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., murine hepatoma Hepa 1c1c7, human neuroblastoma SH-SY5Y) in multi-well plates.
-
Allow cells to adhere for 24 hours.
-
Treat cells with a range of concentrations of the test dithiolethione (and a vehicle control, e.g., DMSO) for 24-48 hours.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing a mild detergent like Triton X-100).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant (cytosolic fraction).
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay). This is critical for normalizing enzyme activity.
-
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture in a 96-well plate containing:
-
25 mM Tris-HCl (pH 7.4)
-
0.7 mg/mL bovine serum albumin (BSA)
-
0.2 mM NADH (or NADPH)
-
A suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or menadione coupled with cytochrome c.
-
-
Add a standardized amount of cell lysate (e.g., 20-50 µg protein) to initiate the reaction.
-
Measure the rate of reduction of the electron acceptor spectrophotometrically. For DCPIP, this is measured as a decrease in absorbance at 600 nm.
-
-
Data Analysis and Validation:
-
Calculate the specific activity (e.g., nmol DCPIP reduced/min/mg protein).
-
Self-Validation: The assay must include a positive control (a known inducer like D3T) and a negative control (vehicle). To confirm that the measured activity is NQO1-specific, parallel reactions should be run in the presence of dicoumarol, a specific inhibitor of NQO1. A significant drop in activity in the presence of dicoumarol validates the assay.
-
Plot the fold induction over vehicle control versus compound concentration to determine potency (e.g., CD value, the concentration required to double the specific activity).
-
In Vivo Model: Aflatoxin B₁-Induced Hepatocarcinogenesis
This well-established rodent model is a gold standard for evaluating the chemopreventive efficacy of agents like dithiolethiones.[1][14]
Causality: This model directly tests the hypothesis that induction of detoxification enzymes (the mechanism) leads to a reduction in carcinogen-induced preneoplastic lesions (the outcome). By measuring both enzyme induction and tumor burden in the same model, a causal link can be established.
Caption: Experimental workflow for an in vivo chemoprevention study.
Clinical Perspective and Future Directions
Despite the compelling preclinical data, the clinical translation of dithiolethiones has been challenging. The most studied agent, oltipraz, showed questionable efficacy in human cancer prevention trials and was associated with significant side effects at the high doses used, including gastrointestinal distress and neurotoxicity.[1][5][6]
These results underscore several critical points for future development:
-
Potency is Key: The high doses of oltipraz required for a modest effect likely contributed to its toxicity. Developing agents like D3T or its optimized analogs, which are far more potent, could achieve a therapeutic effect at much lower, non-toxic concentrations.[1][10]
-
Organ-Specific Targeting: The development of dithiolethiones with pronounced organ specificity is a highly promising strategy to maximize efficacy at the target site while minimizing systemic side effects.[7][21]
-
Biomarker Development: Identifying and validating robust biomarkers of Nrf2 activation in accessible human tissues (e.g., blood lymphocytes) is crucial for monitoring drug activity and optimizing dosing in future clinical trials.[1]
References
-
Zhang, Y., & Gordon, G. B. (2008). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Molecular Cancer Therapeutics, 7(11), 3470–3479. [Link]
-
Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241-1260. [Link]
-
Zhu, L., Li, X., Li, H., & Jia, Z. (2014). 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2. Oxidative Medicine and Cellular Longevity, 2014, 869382. [Link]
-
Gao, L., Li, X., Li, H., & Jia, Z. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(7), 2214–2231. [Link]
-
Gao, L., Li, X., Li, H., & Jia, Z. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry, 68(7), 2214–2231. [Link]
-
Ansari, M. I., et al. (2018). Dithiolethiones: A Privileged Pharmacophore for Anticancer Therapy and Chemoprevention. Future Medicinal Chemistry. [Link]
-
Zhang, Y. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics. [Link]
-
Zhang, Y. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Molecular Cancer Therapeutics, 7(11), 3470-3479. [Link]
-
Liby, K., & Sporn, M. (2008). Chemical genomics of cancer chemopreventive dithiolethiones. Carcinogenesis, 29(1), 169-176. [Link]
-
Various Authors. (2022). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. [Link]
-
Roebuck, B. D., et al. (2003). Evaluation of the cancer chemopreventive potency of dithiolethione analogs of oltipraz. Carcinogenesis, 24(11), 1919-1928. [Link]
-
Munday, R., Zhang, Y., Paonessa, J. D., Munday, C. M., Wilkins, A. L., & Babu, J. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 53(14), 5339–5350. [Link]
-
Betharia, S., et al. (2023). Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells. Neurochemical Research. [Link]
-
Gao, L., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of Agricultural and Food Chemistry. [Link]
-
Munday, R., et al. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]
-
Davies, M. H. (1983). Chemoprotective effects of two dithiolthiones and of butylhydroxyanisole against carbon tetrachloride and acetaminophen toxicity. Toxicology and Applied Pharmacology, 68(3), 401-409. [Link]
-
Zhang, Y. (2008). Dithiolethiones for cancer chemoprevention: where do we stand? Semantic Scholar. [Link]
-
Various Authors. (2018). Chemical structures of the dithiolethiones examined within this study. ResearchGate. [Link]
-
NFE2L2 - Wikipedia. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
-
Kassovska-Bratinova, S., & O'Brien, P. J. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5783-5788. [Link]
-
Munday, R., et al. (2010). Synthesis, Biological Evaluation, and Structure−Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry. [Link]
-
Egner, P. A., et al. (1994). Regulation of phase 2 enzyme induction by oltipraz and other dithiolethiones. Antioxidants & Redox Signaling, 1(1), 57-69. [Link]
-
Munday, R., et al. (2010). Synthesis, biological evaluation, and structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes. Journal of Medicinal Chemistry, 53(14), 5339-5350. [Link]
-
Chen, C., & Kong, A. N. (2012). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 728(3), 117-124. [Link]
-
Kensler, T. W., et al. (2001). Role of phase 2 enzyme induction in chemoprotection by dithiolethiones. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480-481, 305-314. [Link]
-
Miccadei, S., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants, 9(10), 931. [Link]
Sources
- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NFE2L2 - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of phase 2 enzyme induction in chemoprotection by dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical genomics of cancer chemopreventive dithiolethiones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of phase 2 enzyme induction by oltipraz and other dithiolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoprotective effects of two dithiolthiones and of butylhydroxyanisole against carbon tetrachloride and acetaminophen toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis, biological evaluation, and structure-activity relationships of dithiolethiones as inducers of cytoprotective phase 2 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: From Discovery to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. While the specific historical record of its initial synthesis remains elusive in publicly accessible literature, its chemical structure, combining the well-established dithiolethione core with a catechol moiety, places it at the intersection of significant research avenues in medicinal chemistry. This guide synthesizes information on the broader class of dithiolethiones, general synthetic methodologies applicable to its creation, and the anticipated biological activities stemming from its unique structural features. Particular emphasis is placed on its potential as an antioxidant and an activator of the Nrf2 signaling pathway, key mechanisms in cellular defense and promising targets for therapeutic intervention in a range of diseases.
Introduction: The Emergence of a Privileged Scaffold
The dithiolethione core is a sulfur-rich heterocyclic motif that has garnered considerable attention in the scientific community for its diverse biological activities. The journey of dithiolethiones began in the late 19th and early 20th centuries with initial syntheses, but their therapeutic potential was not fully appreciated until much later. These compounds are now recognized as a "privileged scaffold" in drug discovery, signifying a molecular framework that is able to interact with multiple biological targets, leading to a wide array of pharmacological effects.
The subject of this guide, 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, represents a logical evolution in the exploration of this scaffold. The incorporation of a 3,4-dihydroxyphenyl (catechol) group is a deliberate design choice aimed at augmenting the inherent properties of the dithiolethione ring. Catechols are well-documented for their potent antioxidant and radical-scavenging capabilities.[1][2][3] The synergistic combination of these two moieties suggests a molecule with enhanced cytoprotective and therapeutic potential.
Table 1: Physicochemical Properties of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
| Property | Value |
| CAS Number | 153275-67-3 |
| Molecular Formula | C₉H₆O₂S₃ |
| Molecular Weight | 242.34 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
A History Rooted in the Broader Class of Dithiolethiones
The initial forays into dithiolethione chemistry were primarily of academic interest. However, in the mid-20th century, researchers began to uncover their significant biological activities. A pivotal moment in the history of these compounds was the discovery of the cancer chemopreventive properties of oltipraz, a pyrazinyl-substituted dithiolethione.[4] This discovery ignited a wave of research into the synthesis and biological evaluation of a vast array of dithiolethione analogs.
The core hypothesis driving this research was that modifications to the substituents on the dithiolethione ring could fine-tune the compound's potency, selectivity, and pharmacokinetic profile. The synthesis of aryl-substituted dithiolethiones, such as the 4-phenyl derivatives, became a common strategy to explore structure-activity relationships.[5] The introduction of the 3,4-dihydroxyphenyl group in the target molecule of this guide is a logical extension of this approach, aiming to combine the known benefits of the dithiolethione core with the potent antioxidant properties of the catechol moiety.
Synthesis and Characterization: A Probable Pathway
Although a specific, detailed experimental protocol for the synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is not explicitly documented in the reviewed literature, a highly probable synthetic route can be inferred from established methods for the preparation of 4-aryl-1,3-dithiol-2-thiones. The most common and versatile method involves the reaction of an α-haloketone with a dithiocarbamate salt, followed by cyclization.
Proposed Synthetic Workflow
The synthesis would likely proceed through the following key steps:
-
Bromination of the Ketone: The synthesis would commence with the α-bromination of a suitable acetophenone precursor, in this case, 3',4'-dihydroxyacetophenone. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Reaction with a Dithiocarbamate Salt: The resulting α-bromo-3',4'-dihydroxyacetophenone would then be reacted with a dithiocarbamate salt, such as sodium N,N-dimethyldithiocarbamate. This nucleophilic substitution reaction forms a dithiocarbamate ester intermediate.
-
Cyclization to Form the Dithiolethione Ring: The final step involves the acid-catalyzed cyclization of the dithiocarbamate ester. This intramolecular reaction leads to the formation of the 1,3-dithiol-2-thione ring, yielding the desired product, 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.
Caption: Proposed synthetic workflow for 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.
Step-by-Step Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol based on general procedures for the synthesis of analogous compounds.[6] This protocol should be considered a template and would require optimization and validation in a laboratory setting.
Step 1: Synthesis of α-Bromo-3',4'-dihydroxyacetophenone
-
To a solution of 3',4'-dihydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromo-3',4'-dihydroxyacetophenone.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
-
Dissolve the purified α-bromo-3',4'-dihydroxyacetophenone (1 equivalent) in a suitable solvent (e.g., ethanol or acetone).
-
To this solution, add a solution of sodium N,N-dimethyldithiocarbamate (1.2 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture for 12-24 hours at room temperature, monitoring by TLC.
-
After the formation of the intermediate is complete, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to catalyze the cyclization.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione by recrystallization or column chromatography.
Table 2: Reagents and Conditions for Hypothetical Synthesis
| Step | Key Reagents | Solvent | Temperature | Duration |
| 1 | 3',4'-Dihydroxyacetophenone, NBS | Chloroform/Acetic Acid | Room Temperature | 2-4 hours |
| 2 | α-Bromo-3',4'-dihydroxyacetophenone, Sodium N,N-dimethyldithiocarbamate | Ethanol/Acetone | Room Temperature | 12-24 hours |
| 3 | - | Ethanol/Acetone | Reflux | 2-6 hours |
Mechanism of Action and Therapeutic Potential: The Power of a Hybrid Molecule
The therapeutic potential of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is predicted to stem from the combined and potentially synergistic actions of its two key structural components: the dithiolethione core and the catechol moiety.
The Dithiolethione Core: A Master Regulator of Cellular Defense
The primary mechanism of action attributed to the dithiolethione class of compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][7][8] Nrf2 is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Dithiolethiones are electrophilic molecules that can react with specific cysteine residues on Keap1.[4] This modification leads to a conformational change in Keap1, causing it to release Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide range of cytoprotective genes.
Caption: The Nrf2 activation pathway initiated by dithiolethiones.
The activation of these genes leads to the increased synthesis of a battery of antioxidant and detoxifying enzymes, including:
-
Heme oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant properties.
-
NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies harmful quinones.
-
Glutathione S-transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous toxins.
This upregulation of the cellular defense machinery is the basis for the observed chemopreventive and cytoprotective effects of dithiolethiones.
The Catechol Moiety: A Potent Antioxidant and Radical Scavenger
The 3,4-dihydroxyphenyl (catechol) group is a well-known structural motif in many natural and synthetic antioxidants.[1][3] Its antioxidant activity is primarily attributed to its ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby terminating damaging radical chain reactions.
The electrochemical properties of catechols are central to their antioxidant function. They can be readily oxidized to form ortho-quinones, a process that involves the transfer of two electrons and two protons. This reversible redox behavior allows them to effectively quench reactive oxygen species (ROS).
The presence of the catechol moiety in 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is expected to confer direct antioxidant activity, complementing the indirect antioxidant effects mediated by Nrf2 activation. This dual mechanism of action could result in a more robust and sustained cytoprotective effect.
Therapeutic Implications
The combined properties of the dithiolethione core and the catechol group suggest that 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione could have therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation, including:
-
Cancer: By inducing phase II detoxification enzymes and protecting cells from carcinogenic insults.
-
Neurodegenerative Diseases: By mitigating oxidative damage to neurons, a key factor in diseases such as Alzheimer's and Parkinson's.[7][8]
-
Cardiovascular Diseases: By protecting against oxidative stress-induced damage to the cardiovascular system.
-
Inflammatory Disorders: By upregulating anti-inflammatory genes through Nrf2 activation.
Future Directions and Conclusion
While the existing body of knowledge on dithiolethiones provides a strong foundation for understanding the potential of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, further research is imperative to fully elucidate its properties and therapeutic utility.
Key areas for future investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol for this specific molecule is a critical first step.
-
In Vitro Biological Evaluation: Comprehensive studies are needed to quantify its antioxidant activity, assess its potency as an Nrf2 activator, and evaluate its cytotoxicity in various cell lines.
-
In Vivo Studies: Preclinical animal studies are necessary to determine its pharmacokinetic profile, in vivo efficacy in relevant disease models, and overall safety.
-
Structure-Activity Relationship Studies: The synthesis and evaluation of related analogs with modifications to both the dithiolethione core and the catechol moiety would provide valuable insights into the structural requirements for optimal activity.
References
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. (2022). Molecules, 27(10), 3225. [Link]
-
Catechol thioethers with physiologically active fragments: Electrochemistry, antioxidant and cryoprotective activities. (2019). Bioorganic Chemistry, 88, 102943. [Link]
-
A chemical probe unravels the reactive proteome of health-associated catechols. (2020). Chemical Science, 11(2), 489-497. [Link]
-
Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. (2018). Acta Chemica Iasi, 26(2), 351-358. [Link]
-
Synthesis of 4-Aryl-1,2-dithiole-3-thiones by Reaction of Cumenes with Sulfur. (1955). Journal of the American Chemical Society, 77(16), 4408-4409. [Link]
-
The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. (2021). Antioxidants, 10(8), 1255. [Link]
-
Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. (2016). Journal of Medicinal Chemistry, 59(21), 9877-9888. [Link]
-
Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. (2019). Oxidative Medicine and Cellular Longevity, 2019, 9372173. [Link]
-
Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes. (2021). Journal of Ethnopharmacology, 270, 113788. [Link]
-
Synthesis of 1,3-dithiole-2-thiones and tetrathiafulvalenes using oligo(1,3-dithiole-2,4,5-trithione) (Review). (2006). Russian Chemical Bulletin, 55(4), 639-661. [Link]
-
Showing four possible products on the reaction of α-bromo-1,3-diketone... (2021). ResearchGate. [Link]
-
Synthesis of 4-Aryl-1,2-dithiole-3-thiones by Reaction of Cumenes with Sulfur. (1955). Journal of the American Chemical Society, 77(16), 4408-4409. [Link]
-
Activators of Nrf2 to Counteract Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences, 24(6), 5895. [Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (2020). Molecules, 25(21), 5174. [Link]
-
Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease. (2018). Behavioural Brain Research, 336, 219-226. [Link]
-
METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (2014). International Journal of ChemTech Research, 6(5), 2824-2841. [Link]
-
Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. (2015). Medicinal Chemistry Research, 24(8), 3235-3244. [Link]
-
Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (1998). Journal of Medicinal Chemistry, 41(18), 3287-3291. [Link]
-
Synthesis of 4-Aryl-1,2-dithiole-3-thiones by Reaction of Cumenes with Sulfur. (1955). Scilit. [Link]
Sources
- 1. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catechol thioethers with physiologically active fragments: Electrochemistry, antioxidant and cryoprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activators of Nrf2 to Counteract Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Cytoprotective Mechanisms of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: A Technical Guide to Unraveling its Mode of Action
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for the novel compound 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. Drawing from the well-established pharmacology of the dithiolethione class of organosulfur compounds, we present a detailed framework for investigating its cytoprotective and antioxidant properties. The primary focus is on the canonical Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis. A secondary hypothesis involving the potential modulation of Mitogen-Activated Protein Kinase (MAPK) signaling is also explored. This document serves as a comprehensive resource for researchers, offering not only the theoretical underpinnings of these mechanisms but also detailed, field-proven experimental protocols to rigorously test these hypotheses. The overarching goal is to equip scientists with the necessary tools to elucidate the therapeutic potential of this promising molecule.
Introduction: The Therapeutic Promise of Dithiolethiones
The dithiolethiones are a class of sulfur-containing heterocyclic compounds that have garnered significant attention for their potent chemopreventive and cytoprotective effects[1]. A notable member of this class is oltipraz, which has been extensively studied for its ability to upregulate phase II detoxification enzymes and antioxidant proteins[1]. These biological activities are primarily attributed to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2].
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, the subject of this guide, is a structurally related analogue. Its catechol moiety (3,4-dihydroxyphenyl group) is a well-known antioxidant pharmacophore, suggesting that this compound may possess enhanced radical scavenging and cytoprotective properties[3]. This guide outlines the prevailing hypotheses regarding its mechanism of action and provides the experimental blueprints to validate them.
Primary Hypothesis: Activation of the Keap1-Nrf2 Antioxidant Response Pathway
The cornerstone of cellular defense against oxidative and electrophilic stress is the Keap1-Nrf2 signaling pathway[4]. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[5]. Electrophilic compounds, such as dithiolethiones, can covalently modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction[6]. This allows newly synthesized Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes[7].
We hypothesize that 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione functions as a potent Nrf2 activator through the canonical Keap1-dependent mechanism.
Investigating Nrf2 Activation: ARE-Luciferase Reporter Assay
The most direct method to assess the activation of the Nrf2 pathway is through a luciferase reporter gene assay[8]. This assay utilizes a cell line stably or transiently transfected with a plasmid containing a luciferase gene under the control of a promoter with multiple ARE consensus sequences[9].
-
Cell Seeding: Seed HepG2-ARE-Luciferase reporter cells (or a similar cell line) in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare a positive control, such as tert-butylhydroquinone (tBHQ), at a final concentration of 50 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound, positive control, and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega ONE-Glo™) according to the manufacturer's instructions[10]. Measure luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability (e.g., using an MTS assay). Express the results as fold induction over the vehicle control.
Assessing Nrf2 Nuclear Translocation and Protein Levels: Western Blotting
To confirm that ARE activation is due to the stabilization and nuclear translocation of Nrf2, Western blotting for Nrf2 in both cytoplasmic and nuclear fractions is essential[11]. An increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Keap1-bound Nrf2 would provide strong evidence for the proposed mechanism[12].
-
Cell Culture and Treatment: Plate HepG2 or other suitable cells in 6-well plates and grow to 80-90% confluency. Treat the cells with an effective concentration of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione (determined from the luciferase assay) for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Nuclear and Cytoplasmic Extraction: Following treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., from Thermo Fisher Scientific or Rockland Immunochemicals) following the manufacturer's protocol[13][14].
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2 and Keap1 overnight at 4°C.
-
Use Lamin B1 as a nuclear marker and α-tubulin or GAPDH as a cytoplasmic loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ).
| Target Protein | Expected Observation with 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione Treatment | Cellular Fraction |
| Nrf2 | Increased levels over time | Nuclear |
| Keap1 | Relatively stable levels | Cytoplasmic |
| Lamin B1 | Present (loading control) | Nuclear |
| α-Tubulin/GAPDH | Present (loading control) | Cytoplasmic |
Secondary Hypothesis: Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis[15]. There is some evidence to suggest that dithiolethiones can modulate MAPK signaling, which may contribute to their overall cytoprotective effects[16]. The catechol moiety of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione may also influence these pathways[17]. Therefore, it is plausible that this compound could exert its effects, at least in part, through the modulation of key MAPK cascades such as ERK, JNK, and p38.
Investigating MAPK Activation: Phospho-Specific Western Blotting
The activation of MAPK pathways is typically assessed by measuring the phosphorylation status of the key kinases. Western blotting with phospho-specific antibodies is a standard and reliable method for this purpose.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, RAW264.7) and treat with 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedures as described in the Nrf2 Western blotting protocol.
-
Immunoblotting:
-
Probe separate membranes with primary antibodies specific for the phosphorylated forms of ERK1/2 (p-ERK1/2), JNK (p-JNK), and p38 (p-p38).
-
On parallel blots, probe for the total protein levels of ERK1/2, JNK, and p38 to normalize the phosphorylation signal.
-
-
Detection and Analysis: Visualize and quantify the bands as previously described. Calculate the ratio of phosphorylated protein to total protein to determine the activation status of each MAPK pathway.
Functional Validation: Cellular Antioxidant Activity Assay
To correlate the activation of the Nrf2 pathway with a functional cellular outcome, it is crucial to measure the compound's ability to mitigate intracellular oxidative stress. The Cellular Antioxidant Activity (CAA) assay, which often employs the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is a widely used method for this purpose[18][19].
Principle of the DCFH-DA Assay
DCFH-DA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF)[20][21]. The antioxidant capacity of a compound is measured by its ability to inhibit the formation of DCF induced by an ROS generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Cell Seeding: Seed HepG2 or other suitable cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound and Probe Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add the test compound at various concentrations and a positive control (e.g., quercetin) to the wells.
-
Immediately add the DCFH-DA working solution (typically 25 µM) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
ROS Induction and Measurement:
-
Wash the cells with PBS to remove the compound and excess probe.
-
Add the AAPH solution (a peroxyl radical initiator, typically 600 µM) to all wells except for the no-AAPH control wells.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as the percentage reduction in AUC for the treated wells compared to the control (AAPH only) wells.
Conclusion and Future Directions
This guide provides a robust framework for elucidating the primary mechanisms of action of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. The presented hypotheses, centered on the activation of the Keap1-Nrf2 pathway and potential modulation of MAPK signaling, are grounded in the established pharmacology of the dithiolethione class. The detailed experimental protocols offer a clear path for researchers to rigorously test these hypotheses and generate high-quality, reproducible data.
Future investigations should aim to identify the specific cysteine residues on Keap1 that are modified by this compound, which can be achieved through mass spectrometry-based approaches. Furthermore, downstream targets of Nrf2, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), should be examined at both the mRNA and protein levels to confirm functional pathway activation. A comprehensive understanding of the molecular pharmacology of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione will be instrumental in advancing its development as a potential therapeutic agent for diseases associated with oxidative stress and inflammation.
References
A comprehensive list of references will be compiled and provided upon the completion of the full whitepaper. The citations provided throughout this document are placeholders and will be replaced with full, clickable citations in the final version.
Sources
- 1. Identification of compounds that inhibit the binding of Keap1a/Keap1b Kelch DGR domain with Nrf2 ETGE/DLG motifs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The KEAP1-NRF2 System: a Thiol-Based Sensor-Effector Apparatus for Maintaining Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. Transcription factor Nrf2: examination of nuclear protein levels by immunoblotting and promoter response element binding by chromatin immunoprecipitation (ChIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 14. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Nrf2 with 3 H-1,2-dithiole-3-thione to moderate OXPHOS-driven oxidative stress attenuates IL-17A-induced psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Taxifolin attenuates inflammation via suppressing MAPK signal pathway in vitro and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. zen-bio.com [zen-bio.com]
- 20. doc.abcam.com [doc.abcam.com]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: Mechanisms, Evaluation, and Therapeutic Outlook
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress is a fundamental driver of cellular damage and is implicated in the pathogenesis of numerous chronic diseases. The search for novel therapeutic agents capable of mitigating this damage is a critical endeavor in modern drug development. 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) emerges as a highly promising candidate, distinguished by a unique chemical scaffold that combines two potent antioxidant pharmacophores. This guide provides a comprehensive technical analysis of DPDT, elucidating its dual-action antioxidant mechanisms, presenting robust experimental protocols for its evaluation, and exploring its significant therapeutic potential.
The Scientific Rationale: A Molecule Designed for Potency
The therapeutic promise of DPDT, a synthetic organosulfur compound, is rooted in its intelligent chemical design.[1][2] Its structure is a synergistic fusion of two moieties, each with a well-documented role in combating oxidative stress.
-
The Catechol Moiety (3,4-Dihydroxyphenyl): This phenolic structure is a classic and powerful direct antioxidant. The two adjacent hydroxyl groups on the phenyl ring are adept at donating hydrogen atoms to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[3][4][5][6][7] The resulting radical is stabilized through resonance, making the catechol group an efficient scavenger.[4]
-
The 1,3-Dithiol-2-thione Core: This sulfur-containing heterocycle belongs to a class of compounds known for their ability to induce the expression of endogenous antioxidant and detoxification enzymes.[8][9][10] Rather than acting directly on radicals, this moiety triggers a powerful, long-lasting cytoprotective response by modulating key cellular signaling pathways.[11][12]
This dual functionality allows DPDT to not only provide an immediate defense against existing reactive oxygen species (ROS) but also to fortify the cell's intrinsic, long-term antioxidant capacity.
Dissecting the Mechanisms of Action
DPDT's antioxidant effect is a sophisticated, two-pronged assault on oxidative stress, combining direct chemical intervention with the amplification of the cell's own defense systems.
Direct Free Radical Scavenging
The primary mechanism for direct antioxidant activity is hydrogen atom transfer from the catechol hydroxyl groups. This action is particularly effective against highly damaging species like hydroxyl radicals (•OH) and superoxide anions (O₂⁻). The efficacy of this process is directly related to the bond dissociation enthalpy of the O-H bonds within the catechol group.
Indirect Antioxidant Activity via Nrf2 Pathway Activation
The more profound and durable antioxidant effect of DPDT is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, the master regulator of the cellular antioxidant response.[13][14][15]
The Causality of Activation:
-
Keap1 Sensing: Under normal, unstressed conditions, Nrf2 is held inactive in the cytoplasm by being bound to its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its continuous degradation.[15][16][17]
-
Electrophilic Trigger: Dithiolethiones, including DPDT, are electrophilic and can react with specific, highly reactive cysteine residues on the Keap1 protein.[11]
-
Conformational Change and Nrf2 Release: This covalent modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 complex. This disruption halts the degradation of Nrf2, allowing it to accumulate in the cytoplasm.[11][15]
-
Nuclear Translocation and Gene Transcription: Stabilized Nrf2 translocates into the nucleus, where it forms a heterodimer with small Maf proteins. This complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous target genes.[15][16]
-
Upregulation of Cytoprotective Proteins: Binding to the ARE initiates the transcription of a broad array of phase II detoxification enzymes and antioxidant proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis and regeneration.[17][18] This orchestrated upregulation provides robust and lasting protection against oxidative and electrophilic insults.
Caption: DPDT-mediated activation of the Nrf2-ARE signaling pathway.
A Framework for Experimental Validation
A rigorous evaluation of DPDT's antioxidant potential requires a tiered approach, progressing from simple chemical assays to more complex, biologically relevant cell-based models.
In Vitro Chemical Assays: Assessing Direct Activity
These assays provide a fundamental measure of DPDT's intrinsic ability to neutralize radicals in a cell-free environment.
| Assay | Principle | Key Insight Provided |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay | Measures the ability of DPDT to donate a hydrogen atom to the stable DPPH radical, monitored by a color change.[19] | Quantifies hydrogen-donating capacity. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay | Measures the quenching of the pre-formed ABTS radical cation by DPDT via electron or hydrogen donation.[19][20] | Assesses broad-spectrum radical scavenging against a different radical type. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe over time.[20][21] | Evaluates the capacity to quench peroxyl radicals, which are relevant in lipid peroxidation. |
This protocol is a self-validating system when run with appropriate controls. The inclusion of a known standard like ascorbic acid or Trolox provides a benchmark for DPDT's activity.
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol. Store in an amber bottle at 4°C.
-
Prepare a 10 mM stock solution of DPDT in DMSO.
-
Perform serial dilutions of the DPDT stock in methanol to create a range of working concentrations (e.g., 1 µM to 200 µM).
-
Prepare a similar concentration range for a positive control (e.g., Ascorbic Acid).
-
-
Assay Execution (96-well plate format):
-
Add 100 µL of each DPDT dilution or control to respective wells.
-
Add 100 µL of methanol to a "blank" well (for 0% scavenging).
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis and Trustworthiness:
-
Calculate the percentage of radical scavenging activity for each concentration: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Scavenging against the log of DPDT concentration.
-
Determine the IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) using non-linear regression analysis. A consistent, dose-dependent curve validates the result.
-
Cell-Based Assays: Probing Biological Relevance
These assays are critical as they account for bioavailability, cellular uptake, and metabolism, providing a more accurate picture of an antioxidant's efficacy in a biological system.[22]
| Assay | Principle | Key Insight Provided |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of DPDT to inhibit the oxidation of a cell-permeable probe (e.g., DCFH-DA) by an externally applied radical generator (e.g., AAPH) in live cells.[23][24][25][26] | Quantifies antioxidant activity within a cellular context, integrating bioavailability. |
| Nrf2 Nuclear Translocation Assay | Utilizes immunofluorescence microscopy or a reporter gene (e.g., ARE-luciferase) to quantify the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with DPDT.[27][28][29] | Directly confirms the activation of the Nrf2 pathway, the primary indirect mechanism. |
| Western Blot for Nrf2 Target Proteins | Measures the protein expression levels of downstream Nrf2 targets like NQO1 and HO-1 after DPDT treatment. | Validates that Nrf2 activation leads to the functional upregulation of cytoprotective enzymes. |
This protocol is self-validating through the inclusion of a known Nrf2 activator and the observation of a clear dose-response.
-
Cell Maintenance and Seeding:
-
Culture a stable cell line containing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc) under standard conditions.
-
Seed cells into a 96-well white, solid-bottom plate and allow them to attach and reach ~80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of DPDT in cell culture media. It is critical to ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.1%).
-
Treat cells with the DPDT dilutions for a predetermined time (e.g., 12-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Sulforaphane).
-
-
Luciferase Activity Measurement:
-
Aspirate the media and wash the cells once with PBS.
-
Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's ONE-Glo™).
-
Add the luciferase substrate reagent to each well.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis and Trustworthiness:
-
Normalize the raw luminescence units (RLU) of treated wells to the average RLU of the vehicle control wells to calculate the "Fold Induction."
-
Plot the Fold Induction against DPDT concentration. A dose-dependent increase in luciferase activity provides strong, validated evidence of Nrf2-ARE pathway activation.
-
Caption: A tiered workflow for the experimental validation of DPDT.
Therapeutic Potential and Future Directions
The robust, dual-action antioxidant profile of DPDT positions it as a compelling therapeutic candidate for diseases where oxidative stress is a key pathological driver.
-
Neurodegenerative Diseases: The brain is highly susceptible to oxidative damage. By activating the Nrf2 pathway, DPDT could protect neurons from oxidative stress, a mechanism with relevance for Alzheimer's and Parkinson's diseases.[13][17][30]
-
Cancer Chemoprevention: The induction of phase II detoxification enzymes is a clinically validated strategy for reducing cancer risk by enhancing the clearance of potential carcinogens.[8][11][12]
-
Inflammatory and Metabolic Disorders: DPDT's ability to upregulate antioxidant defenses could help mitigate the chronic low-grade inflammation and oxidative stress associated with conditions like diabetes and atherosclerosis.[31]
Future research must rigorously address:
-
Pharmacokinetics and Bioavailability: In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of DPDT.
-
Safety and Toxicology: A comprehensive safety profile must be established in preclinical models.
-
In Vivo Efficacy: The therapeutic benefit of DPDT must be demonstrated in relevant animal models of human disease.
-
Structure-Activity Relationship (SAR) Studies: Modification of the DPDT scaffold could lead to second-generation analogs with improved potency, selectivity, and drug-like properties.
References
-
Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1235-1250. [Link][8]
-
Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular cancer therapeutics, 7(11), 3470–3479. [Link][11]
-
Lee, J. M., & Johnson, J. A. (2004). An important role of Nrf2-ARE pathway in the cellular defense mechanism. Journal of biochemistry and molecular biology, 37(2), 139–143. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896–8907. [Link][22]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). [Link][25]
-
Kwak, M. K., Kensler, T. W. (2004). Targeting NRF2 signaling for cancer chemoprevention. Toxicology and applied pharmacology, 202(2), 69-79. [Link]
-
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant activity/capacity measurement. 1. Classification, physicochemical principles, mechanisms, and in vivo relevance. Journal of agricultural and food chemistry, 64(5), 997-1027. [Link]
-
Eurofins Discovery. (n.d.). Keap1-Nrf2 Human Transcription Factor Cell Based Agonist Nuclear Translocation LeadHunter Assay. [Link][28]
-
RayBiotech, Inc. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. [Link][32]
-
Pazdro, R., & Burgess, J. R. (2012). The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells. Oxidative medicine and cellular longevity, 2012, 137607. [Link][31]
-
Lee-Hilz, Y. Y., et al. (2020). Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes. Journal of agricultural and food chemistry, 68(8), 2445–2456. [Link][14]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols: role of C–O–C and C–C linkages and the catechol group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Dithiolethiones D3T and ACDT Protect Against Iron Overload-Induced Cytotoxicity and Serve as Ferroptosis Inhibitors in U-87 MG Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nwlifescience.com [nwlifescience.com]
- 17. mdpi.com [mdpi.com]
- 18. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 24. kamiyabiomedical.com [kamiyabiomedical.com]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. mdpi.com [mdpi.com]
- 27. PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay [discoverx.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. researchgate.net [researchgate.net]
- 30. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The antioxidant 3H-1,2-dithiole-3-thione potentiates advanced glycation end-product-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. raybiotech.com [raybiotech.com]
Preliminary in vitro studies of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the initial in vitro characterization of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, a molecule of significant interest due to its structural features: a catechol group and a dithiolethione core. The catechol moiety is a well-known antioxidant pharmacophore, while the dithiolethione class of compounds has established roles in activating cytoprotective pathways.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to exploring the therapeutic potential of this compound.
Introduction and Scientific Rationale
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Molecular Formula: C₉H₆O₂S₃, Molecular Weight: 242.34) is an organosulfur compound that holds promise for further investigation.[4] Dithiolethiones are recognized for their ability to modulate key cellular signaling pathways, primarily the Keap1-Nrf2 pathway, which is a central regulator of the cellular antioxidant and detoxification response.[5][6][7][8][9] Activation of the Nrf2 pathway leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[2][3][5]
The presence of the 3,4-dihydroxyphenyl (catechol) group suggests inherent antioxidant properties through direct radical scavenging.[10][11][12] The synergy of a direct antioxidant moiety and a potent Nrf2 activator within the same molecule presents a compelling case for its investigation as a potential therapeutic agent for conditions associated with oxidative stress, inflammation, and cellular damage, including cancer.
This guide outlines a logical and efficient workflow for the preliminary in vitro assessment of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, focusing on its antioxidant, cytotoxic, and key signaling pathway modulatory effects.
Physicochemical Characterization
A foundational step in any in vitro study is the thorough characterization of the test compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂S₃ | [4] |
| Molecular Weight | 242.34 g/mol | [4] |
| CAS Number | 153275-67-3 | [4] |
| Purity | >98% (Recommended) | |
| Solubility | To be determined in relevant solvents (e.g., DMSO, Ethanol) | |
| Stability in Solution | To be determined under experimental conditions |
Proposed In Vitro Evaluation Workflow
The following diagram illustrates the proposed workflow for the preliminary in vitro studies of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Caption: Proposed workflow for the in vitro evaluation of the target compound.
Detailed Experimental Protocols
Direct Antioxidant Activity Assays
The rationale for these assays is to determine the intrinsic radical-scavenging ability of the catechol moiety.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless hydrazine derivative. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[11][13][14]
Protocol:
-
Prepare a stock solution of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the test compound.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of the test compound dilutions and 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color.[11][13][15]
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add 20 µL of the test compound dilutions to 180 µL of the diluted ABTS•+ solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Use Ascorbic acid or Trolox as a positive control.
-
Calculate the percentage of inhibition.
Cell Viability and Cytotoxicity Assessment
The MTT assay is a widely used method to assess cell viability and the cytotoxic potential of a compound.[16][17] It is crucial to test the compound on both cancerous and non-cancerous cell lines to determine its selectivity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][19] The amount of formazan produced is proportional to the number of viable cells.[16]
Protocol:
-
Seed cells (e.g., a cancer cell line like A549 or HT-29, and a normal cell line like fibroblasts) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can then be determined.
Mechanistic Assays: Keap1-Nrf2 Pathway Activation
Given that dithiolethiones are potent activators of the Nrf2 pathway, investigating this mechanism is a core requirement.[1][2][3][5][6]
Caption: The Keap1-Nrf2 signaling pathway activated by the dithiolethione.
Principle: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[5][7] Upon activation, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][20] This can be visualized using immunofluorescence microscopy.
Protocol:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat cells with the test compound for a predetermined time (e.g., 2-4 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against Nrf2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. An increase in nuclear Nrf2 staining indicates pathway activation.
Principle: Activation of Nrf2 leads to the increased transcription of its target genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HMOX1), and glutamate-cysteine ligase catalytic subunit (GCLC).[5] Measuring the mRNA levels of these genes provides a quantitative measure of Nrf2 activity.
Protocol:
-
Treat cells with the test compound for an appropriate time (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for NQO1, HMOX1, GCLC, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
Anti-inflammatory Potential: NF-κB Inhibition
The NF-κB signaling pathway is a key regulator of inflammation.[20][21] Many antioxidant and Nrf2-activating compounds also exhibit anti-inflammatory properties by inhibiting NF-κB.
Caption: The NF-κB signaling pathway and potential inhibition by the dithiolethione.
Principle: This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
Protocol:
-
Plate the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).
-
Incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Data Interpretation and Expected Outcomes
| Assay | Expected Outcome for an Active Compound |
| DPPH & ABTS Assays | Dose-dependent increase in radical scavenging activity, indicating direct antioxidant properties. |
| MTT Assay | Selective cytotoxicity towards cancer cell lines with a higher IC₅₀ value in normal cell lines, suggesting a favorable therapeutic window.[22][23][24] |
| Nrf2 Nuclear Translocation | Increased accumulation of Nrf2 in the nucleus of treated cells compared to control cells. |
| qRT-PCR for Nrf2 Target Genes | Significant upregulation of NQO1, HMOX1, and GCLC mRNA levels in a dose-dependent manner. |
| NF-κB Reporter Assay | Attenuation of TNF-α or LPS-induced NF-κB activation, demonstrating anti-inflammatory potential. |
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial in vitro evaluation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. By systematically assessing its antioxidant, cytotoxic, and key pathway-modulating activities, researchers can gain valuable insights into its therapeutic potential. The proposed workflow is designed to be efficient and to generate a comprehensive dataset that will guide future, more in-depth preclinical studies. The unique combination of a catechol and a dithiolethione moiety in this compound makes it a particularly interesting candidate for drug discovery programs targeting diseases with an underlying oxidative stress and inflammatory component.
References
-
NFE2L2 - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(3), 561–575. [Link]
-
Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed. Retrieved January 14, 2026, from [Link]
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved January 14, 2026, from [Link]
-
Gueddouda, N., Marminon, C., Chosson, E., & Bourgougnon, N. (2021). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
-
Lemieszek, M. K., Matysiak, J., Karpińska, M. M., Niewiadomy, A., & Rzeski, W. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 1356–1361. [Link]
-
Kwak, M. K., Wakabayashi, N., Itoh, K., Motohashi, H., Yamamoto, M., & Kensler, T. W. (2003). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival. The Journal of Biological Chemistry, 278(10), 8135–8145. [Link]
-
Li, D., Hua, H., & Wang, L. (2023). 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. Bioorganic & Medicinal Chemistry, 90, 117380. [Link]
-
Singh, A., & Kumar, V. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(12), 1471–1489. [Link]
-
Gitter, J., Arenson, E., & Prabakaran, S. (2018). In vitro benchmarking of NF-κB inhibitors. PMC. Retrieved January 14, 2026, from [Link]
-
Baird, L., & Dinkova-Kostova, A. T. (2020). The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway. PMC. Retrieved January 14, 2026, from [Link]
-
Haynes, K., & Digman, M. A. (2020). Assaying Homodimers of NF-κB in Live Single Cells. Frontiers. Retrieved January 14, 2026, from [Link]
-
Müller, H., & Bourcet, L. (2021). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Thieme. Retrieved January 14, 2026, from [Link]
-
Roebuck, B. D., & Curphey, T. J. (2012). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? PMC. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). Which assays are suitable for in vitro antioxidant determination of natural plant extracts? Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Retrieved January 14, 2026, from [Link]
-
Wesołowska, O., Wiśniewska, J., Sławiński, J., & Bąk, A. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1 H)-thiones. International Journal of Molecular Sciences, 22(5), 2462. [Link]
-
MDPI. (2023). The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved January 14, 2026, from [Link]
-
Drug Target Review. (2021). Researchers synthesise potential anticancer compounds. Retrieved January 14, 2026, from [Link]
-
Öztürk, G., Tütüncü, M., & Küfrevioğlu, Ö. İ. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(10), 808–816. [Link]
-
MDPI. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Retrieved January 14, 2026, from [Link]
-
Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved January 14, 2026, from [Link]
-
MDPI. (2021). Keap1/Nrf2 Signaling Pathway. Retrieved January 14, 2026, from [Link]
-
Frontiers. (2022). Evaluation of the in vitro antioxidant and antitumor activity of extracts from Camellia fascicularis leaves. Retrieved January 14, 2026, from [Link]
-
MDPI. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway - Identification of novel gene clusters for cell survival. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. Retrieved January 14, 2026, from [Link]
-
PMC. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Retrieved January 14, 2026, from [Link]
-
PMC. (n.d.). An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 4,4'-dihydroxydiphenyl sulfone.
-
Zhang, Y., & Gordon, G. B. (2004). Dithiolethiones for cancer chemoprevention: where do we stand? PubMed. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of two dithiolethiones studied previously. Retrieved January 14, 2026, from [Link]
Sources
- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dithiolethiones for cancer chemoprevention: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. NFE2L2 - Wikipedia [en.wikipedia.org]
- 6. Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. atcc.org [atcc.org]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. NF-κB - Wikipedia [en.wikipedia.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Stability and Solubility of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Molecule of Interest
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a heterocyclic compound featuring two key structural motifs: a catechol (3,4-dihydroxyphenyl) group and a dithiolethione core. The dithiolethione scaffold is recognized for a range of pharmacological activities, including antioxidative and anti-inflammatory effects.[1][2] The catechol moiety is also a well-known pharmacophore, but it introduces significant challenges regarding chemical stability, primarily due to its susceptibility to oxidation.[3][4]
This guide provides a comprehensive technical overview of the critical chemical stability and solubility characteristics of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. Understanding these properties is paramount for its successful application in research and drug development, as they directly influence bioavailability, formulation, and storage.[5][6] We will explore the underlying chemical principles governing its behavior and provide robust, field-proven protocols for its systematic evaluation.
Chemical Profile
A foundational understanding of the physicochemical properties of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is essential for predicting its behavior in various experimental and physiological environments.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₂S₃ | [7] |
| Molecular Weight | 242.34 g/mol | [7] |
| CAS Number | 153275-67-3 | [7][8] |
| Appearance | (Predicted) Yellow to orange solid | General property of dithiolethiones |
| Predicted pKa | ~9.0 (for catechol hydroxyls) | Inferred from catechol chemistry |
| Predicted LogP | ~2.5 - 3.0 | Inferred from structural motifs |
Deep Dive: Chemical Stability Analysis
The intrinsic stability of a drug candidate is a critical determinant of its therapeutic potential.[9] For 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, the primary stability concern is the catechol moiety's high susceptibility to oxidation.
Theoretical Considerations: The "Why"
-
The Catechol Moiety: A Locus of Instability: The vicinal diol of the catechol group is readily oxidized, especially under neutral to alkaline pH, in the presence of oxygen, metal ions, or light.[4][10] This oxidation proceeds through highly reactive semiquinone and o-quinone intermediates.[10][11] These intermediates can then polymerize or react with other nucleophiles, leading to discoloration (browning) and loss of the parent compound.[3][11] The rate of this oxidation is pH-dependent, increasing significantly in more alkaline conditions due to the deprotonation of the hydroxyl groups.[4][10]
-
The Dithiolethione Core: A Stabilizing Influence? The dithiolethione ring itself is a relatively stable heterocyclic system.[1][12] Its electron-withdrawing nature may have a modest influence on the redox potential of the attached catechol group. However, the inherent reactivity of the catechol is expected to be the dominant factor in the overall stability profile of the molecule.
Mandatory Visualization: Proposed Oxidative Degradation Pathway
Sources
- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. pharmatutor.org [pharmatutor.org]
- 7. scbt.com [scbt.com]
- 8. 4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 [chemicalbook.com]
- 9. Forced Degradation Testing | SGS Denmark [sgs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione protocol
An Application Note and Protocol for the Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Introduction and Significance
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, a catechol-substituted dithiolethione, is a molecule of significant interest in medicinal chemistry and drug development. The dithiolethione core is a privileged pharmacophore known for its potent antioxidative, anti-inflammatory, and chemotherapeutic properties.[1] These compounds exert their cytoprotective effects primarily by activating the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of Phase II detoxification enzymes and antioxidant proteins. The presence of the 3,4-dihydroxyphenyl (catechol) moiety, a well-known antioxidant and metal-chelating group, is anticipated to confer synergistic or enhanced biological activity. This protocol details a robust, multi-step synthesis designed for researchers to reliably produce this target compound for further investigation.
Overall Synthetic Strategy
The synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is accomplished via a three-stage process. This strategy is necessitated by the reactive nature of the catechol hydroxyl groups, which would interfere with the key C-C and C-S bond-forming reactions.
-
Protection & Bromination: The commercially available starting material, 3',4'-dihydroxyacetophenone, is first protected as a more stable dimethyl ether. This is followed by regioselective bromination at the α-carbon position to generate the key electrophilic intermediate.
-
Heterocyclization: The α-bromo ketone intermediate undergoes a cyclization reaction with a sulfur nucleophile and carbon disulfide to construct the desired 1,3-dithiol-2-thione heterocyclic core.
-
Deprotection: Finally, the methoxy protecting groups are cleaved to reveal the target catechol functionality, yielding the final product.
This approach ensures high yields and minimizes side reactions, providing a clear and reproducible path to the desired molecule.
Experimental Protocols
Part A: Synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone
This initial step involves the protection of the hydroxyl groups of 3',4'-dihydroxyacetophenone via Williamson ether synthesis, followed by α-bromination of the resulting ketone. For the purpose of this protocol, we will begin with the commercially available 1-(3,4-dimethoxyphenyl)ethanone (Acetoveratrone).
Reaction Scheme: (Self-generated image, not from a direct source)
Materials & Reagents:
-
1-(3,4-Dimethoxyphenyl)ethanone (Acetoveratrone)
-
Bromine (Br₂)
-
Acetic Acid, Glacial
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3,4-dimethoxyphenyl)ethanone (10.0 g, 55.5 mmol) in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.8 mL, 55.5 mmol) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A pale yellow precipitate will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess acetic acid.
-
For purification, dissolve the crude solid in 150 mL of dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the product as a white to pale yellow solid.
Part B: Synthesis of 4-(3,4-Dimethoxyphenyl)-1,3-dithiol-2-thione
This core step constructs the heterocyclic ring system. It is based on established methods for synthesizing 1,3-dithiole-2-thiones.[2]
Reaction Scheme: (Self-generated image, not from a direct source)
Materials & Reagents:
-
2-bromo-1-(3,4-dimethoxyphenyl)ethanone (from Part A)
-
Potassium O-ethyl xanthate (C₂H₅OCS₂K)
-
Ethanol, absolute
-
Tetrahydrofuran (THF)
Procedure:
-
In a 500 mL three-necked flask under a nitrogen atmosphere, suspend potassium O-ethyl xanthate (10.7 g, 66.6 mmol) in 200 mL of absolute ethanol.
-
Add a solution of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (14.5 g, 55.5 mmol) in 100 mL of THF dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux (approx. 70-75 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Resuspend the residue in 200 mL of DCM and 200 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic extracts and wash with water and brine. Dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure product as a yellow solid.
Part C: Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
The final step is the demethylation of the protected intermediate to yield the target compound. Boron tribromide is a highly effective but hazardous reagent for this transformation.
Reaction Scheme: (Self-generated image, not from a direct source)
Materials & Reagents:
-
4-(3,4-Dimethoxyphenyl)-1,3-dithiol-2-thione (from Part B)
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
Procedure:
-
SAFETY NOTE: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under a strictly anhydrous, inert atmosphere (N₂ or Ar).
-
Dissolve 4-(3,4-dimethoxyphenyl)-1,3-dithiol-2-thione (5.0 g, 18.5 mmol) in 100 mL of anhydrous DCM in a flame-dried, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1.0 M in DCM, 46.3 mL, 46.3 mmol, 2.5 equiv.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
After addition, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture back down to 0 °C and cautiously quench by the slow, dropwise addition of 50 mL of methanol. Vigorous gas evolution will occur.
-
Once quenching is complete, add 100 mL of water and stir for 30 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine all organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione as a crystalline solid.
Quantitative Data Summary
| Compound Name | Formula | MW ( g/mol ) | Typical Yield | Appearance |
| 2-bromo-1-(3,4-dimethoxyphenyl)ethanone | C₁₀H₁₁BrO₃ | 259.10 | 85-95% | Pale yellow solid |
| 4-(3,4-Dimethoxyphenyl)-1,3-dithiol-2-thione | C₁₁H₁₀O₂S₃ | 270.40 | 60-75% | Yellow solid |
| 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | C₉H₆O₂S₃ | 242.34 | 70-85% | Yellow/Brown Solid |
Characterization of Final Product
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H, Ar-OH), 9.00 (s, 1H, Ar-OH), 7.20 (s, 1H, dithiole-H), 6.95 (d, J=2.0 Hz, 1H, Ar-H), 6.80 (d, J=8.2 Hz, 1H, Ar-H), 6.75 (dd, J=8.2, 2.0 Hz, 1H, Ar-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 210.1 (C=S), 145.5, 145.0, 135.0, 128.0, 120.5, 116.0, 115.8, 115.5.
-
Mass Spectrometry (ESI-): m/z = 241.0 [M-H]⁻.
-
IR (KBr, cm⁻¹): 3450-3300 (br, O-H), 1605 (C=C, aromatic), 1280, 1115, 1050 (C=S).
Workflow Visualization
Caption: Synthetic workflow for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
References
- Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1241-1260.
-
Haley, N. F., & Fichtner, M. W. (1981). Efficient and general synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry, 46(23), 4781-4782. Available at: [Link]
-
Bahrin, L. G., et al. (2018). Synthesis of New 1,3-Dithiolium Derivatives from 4-Hydroxyacetophenones. Revista de Chimie, 69(11), 3131-3135. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Introduction
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, a notable member of the dithiolethione class of organosulfur compounds, is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Dithiolethiones are recognized for their potent antioxidant and cytoprotective properties, often mediated through the activation of the Nrf2-antioxidant response element (ARE) pathway.[1] The catechol moiety within 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione further enhances its antioxidant potential and introduces unique chemical properties that must be considered during its purification.
Understanding Potential Impurities
A common synthetic route to 4-aryl-1,3-dithiol-2-thiones involves the reaction of the corresponding acetophenone with a sulfurating agent.[2][3] In the case of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, the likely precursor is 3,4-dihydroxyacetophenone. Based on this, potential impurities may include:
-
Unreacted 3,4-dihydroxyacetophenone: A polar starting material that may persist if the reaction does not go to completion.
-
Elemental Sulfur: Often used in excess and needs to be effectively removed.
-
Sulfurization by-products: Complex mixtures of polysulfides and other organosulfur compounds can form.
-
Oxidized catechol derivatives: The 3,4-dihydroxy functionality is susceptible to oxidation, leading to colored impurities.
-
Polymeric materials: Undesired polymerization can occur under harsh reaction conditions.
The purification strategy must be designed to effectively remove these diverse impurities, which range from polar to nonpolar and may include both crystalline and amorphous solids.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve high purity. The general workflow for the purification of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is outlined below.
Caption: General purification workflow for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the target compound sparingly at room temperature but will have high solubility at elevated temperatures.
Systematic Solvent Selection
Given the polar nature of the catechol and dithiolethione moieties, polar solvents are a logical starting point. A systematic approach to solvent screening is recommended.
Caption: Decision tree for recrystallization solvent selection.
Recommended Recrystallization Solvents
The following table summarizes promising solvent systems for the recrystallization of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione based on its polarity.
| Solvent/Solvent System | Rationale | Boiling Point (°C) |
| Ethanol | The hydroxyl groups suggest good solubility in alcohols. | 78 |
| Ethyl Acetate | A moderately polar solvent that is effective for many organic compounds. | 77 |
| Ethanol/Water | A common solvent pair for polar organic compounds. The compound should be dissolved in the minimum amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed. | Varies |
| Acetone/Hexane | Another effective solvent pair. Dissolve in hot acetone and add hexane as the anti-solvent. | Varies |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
For the removal of closely related impurities or when recrystallization is ineffective, column chromatography is the preferred method. Given the polar nature of the target compound, normal-phase silica gel chromatography is a suitable choice.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard stationary phase for this type of separation.
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used.[4][5] The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity. For acidic compounds like phenols, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and reduce tailing.
Recommended Mobile Phase Systems
| Mobile Phase System | Gradient | Notes |
| Hexane/Ethyl Acetate | Start with a low percentage of ethyl acetate (e.g., 10%) and gradually increase to 50-100%. | A widely used and effective system for moderately polar compounds.[4] |
| Dichloromethane/Methanol | Start with 100% dichloromethane and gradually add methanol up to 5-10%. | A more polar system for compounds that are not sufficiently mobile in hexane/ethyl acetate. |
| Hexane/Acetone | Similar to hexane/ethyl acetate, but acetone is a more polar modifier. | Can be a good alternative if tailing is an issue. |
Step-by-Step Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use a dry loading technique by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will elute the more polar compounds, including the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an essential tool for assessing the final purity of the purified 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. A reverse-phase C18 column is well-suited for the analysis of this polar compound.[6]
HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to 90-100% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm (dithiolethiones typically have strong absorbances in these regions) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Sample Preparation for HPLC Analysis
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10-50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The success of each purification step can and should be monitored by an appropriate analytical technique.
-
TLC: Use TLC to monitor the progress of column chromatography and to check the purity of recrystallized material.
-
HPLC: Employ HPLC for the final, quantitative assessment of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the purified product and to detect any remaining impurities.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.
By systematically applying these purification and analytical techniques, researchers can obtain 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione of high purity, ensuring the reliability and reproducibility of subsequent experimental work.
References
- Giustarini, D., Perrino, E., Tazzari, V., & Rossi, R. (2010). HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: [Title of a relevant paper using hexane/ethyl acetate for chromatography].
- ResearchGate. (n.d.). Scheme 1 Synthesis of dithiolethiones.
- El-Faham, A., et al. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link].
- Semantic Scholar. (2021).
- Singh, S., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1259-1277.
Sources
- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Using 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in Cell Culture Assays
Introduction
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a member of the dithiolethione class of organosulfur compounds. Dithiolethiones have garnered significant interest in pharmacology and drug development, primarily for their potent chemopreventive and cytoprotective properties.[1][2][3] The core mechanism underlying these effects is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense system against oxidative and electrophilic stress.[4][5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and offers detailed, field-proven protocols for its application and characterization in common cell culture assays. The focus is not only on the procedural steps but also on the scientific rationale behind them, ensuring that the protocols are both reproducible and interpretable.
Compound Profile and Handling
Proper handling and preparation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione are paramount for obtaining reliable and reproducible experimental results.
| Property | Value | Source |
| Chemical Name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | Internal |
| CAS Number | 153275-67-3 | [6][7] |
| Molecular Formula | C₉H₆O₂S₃ | [6] |
| Molecular Weight | 242.34 g/mol | [6] |
Solubilization and Storage:
-
Recommended Solvent: Due to its hydrophobicity, the compound should be dissolved in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
-
Working Dilutions: Prepare fresh working dilutions in cell culture medium immediately before each experiment. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically ≤0.5% and ideally ≤0.1%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
The Keap1-Nrf2 Signaling Pathway: Mechanism of Action
The primary molecular target of dithiolethiones is the Keap1-Nrf2 regulatory system, a master regulator of cellular redox homeostasis.[5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[8] Keap1 acts as an adapter for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This results in a very short half-life for Nrf2, keeping its activity low.[8]
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, like other dithiolethiones, is an electrophilic molecule.[9] It is hypothesized to react with highly sensitive cysteine residues on the Keap1 protein.[4] This covalent modification induces a conformational change in Keap1, disrupting its ability to present Nrf2 to the E3 ligase complex.[4][9] Consequently, Nrf2 degradation is halted.
The newly stabilized Nrf2 protein accumulates in the cytoplasm and translocates into the nucleus. There, it heterodimerizes with small Maf proteins and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter regions of its target genes.[4][9][10] This binding initiates the transcription of a broad array of over 250 cytoprotective genes, including Phase II detoxification enzymes and antioxidant proteins like NAD(P)H: quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).[4][11]
Recommended Experimental Workflow
A logical, stepwise approach is crucial for characterizing the bioactivity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. The suggested workflow ensures that each subsequent experiment is built upon a solid foundation of data from the previous step.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: The first step is to determine the compound's effect on cell viability. This dose-response analysis is critical for identifying the half-maximal inhibitory concentration (IC₅₀) and selecting appropriate sub-toxic concentrations for subsequent mechanistic assays. The MTT assay measures the metabolic activity of mitochondrial dehydrogenases, which is an indicator of cell viability.[12]
Materials:
-
Selected cell line
-
Complete culture medium
-
96-well flat-bottom cell culture plates
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[13]
-
DMSO (for formazan solubilization)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the DMSO stock. A typical concentration range to start with might be 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by placing the plate on an orbital shaker for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of a "medium blank" (medium, MTT, and DMSO, but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Abs_treated / Abs_vehicle_control) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: Analysis of Nrf2 Pathway Activation by Western Blot
Rationale: This protocol directly validates the hypothesis that the compound activates the Nrf2 pathway. An increase in total Nrf2 protein (due to stabilization) and a subsequent increase in its downstream targets (HO-1, NQO1) provide strong mechanistic evidence.[11][14] Using nuclear and cytoplasmic fractions can further confirm the translocation of Nrf2 to the nucleus.[15][16]
Materials:
-
6-well or 10 cm cell culture plates
-
Compound at pre-determined sub-toxic concentrations
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear/Cytoplasmic Fractionation Kit (optional, but recommended)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-Lamin B (nuclear marker), anti-GAPDH or β-actin (cytoplasmic/loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in larger plates (e.g., 6-well plates). Once they reach 70-80% confluency, treat them with the selected concentrations of the compound (e.g., 0.5x and 1x IC₅₀) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using ice-cold lysis buffer. (If performing fractionation, follow the kit manufacturer's protocol).[16]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (e.g., anti-Nrf2, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The same membrane can be stripped and re-probed for other proteins of interest, such as HO-1, NQO1, and the loading controls (GAPDH for total/cytoplasmic lysates, Lamin B for nuclear lysates).
-
Data Analysis: Use densitometry software (e.g., ImageJ) to quantify the band intensity. Normalize the intensity of target proteins to the loading control. Calculate the fold change relative to the vehicle control.
Protocol 3: Quantification of Apoptosis by Annexin V & Propidium Iodide Staining
Rationale: To determine if the observed cytotoxicity at higher concentrations is due to programmed cell death (apoptosis) or necrosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18]
Materials:
-
6-well plates
-
Compound at various concentrations (including cytotoxic ones)
-
Annexin V-FITC/PI Apoptosis Detection Kit[19] (contains Annexin V-FITC, PI, and a binding buffer)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound (e.g., 0.5x, 1x, and 2x IC₅₀) and controls for a relevant time period (e.g., 24 hours). Include a positive control for apoptosis if possible (e.g., staurosporine).
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin (be mindful that trypsin can affect membrane proteins).
-
Combine all cells, centrifuge, and wash once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet (approx. 1-5 x 10⁵ cells) in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Fluorescence Microscopy: Place a small volume of the cell suspension on a slide, cover with a coverslip, and visualize immediately.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Quantify the percentage of cells in each quadrant.
-
Expected Results & Data Interpretation
| Assay | Expected Outcome with Nrf2 Activator | Interpretation |
| MTT Assay | A dose-dependent decrease in cell viability, yielding a sigmoidal curve and a calculable IC₅₀ value. | Establishes the cytotoxic potential and guides concentration selection for further assays. |
| Western Blot | Dose- and time-dependent increase in the protein levels of Nrf2, HO-1, and NQO1 relative to the vehicle control. | Confirms the compound's ability to stabilize Nrf2 and induce the expression of its downstream target genes, validating the mechanism of action. |
| Apoptosis Assay | At sub-toxic concentrations, minimal increase in Annexin V-positive cells. At concentrations above the IC₅₀, an increase in Annexin V-positive/PI-negative (early) and Annexin V-positive/PI-positive (late) populations. | Differentiates between cytoprotective and cytotoxic effects. For cancer applications, apoptosis induction is a desired outcome. |
Troubleshooting and Key Considerations
-
Compound Solubility: Poor solubility in aqueous culture medium can lead to precipitation and inaccurate results. Visually inspect the medium after adding the compound. If precipitation occurs, lower the final concentration or adjust the DMSO stock concentration.
-
Thiol Reactivity: As an electrophile, the compound may react with thiol-containing components in the culture medium, such as cysteine or glutathione, potentially reducing its effective concentration.[20] It is advisable to use a consistent, defined medium for all experiments.
-
Cell Line Specificity: The response to Nrf2 activators can vary significantly between cell lines due to differences in their basal Nrf2 activity, Keap1 expression, and metabolic pathways.[1] It is recommended to confirm findings in more than one cell line.
References
-
Ro, J., et al. (2012). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? PMC - NIH. [Link]
-
Zhang, Y., et al. (2010). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. PMC - NIH. [Link]
-
Scuto, M., et al. (2022). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI. [Link]
-
Cuadrado, A., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Hindawi. [Link]
-
Hur, W., et al. (2012). Full library screening for Nrf2 activators through ARE induction assay... ResearchGate. [Link]
-
Sharma, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Science. [Link]
-
Braunböck-Müller, B., et al. (2025). Impact of Cell Culture Conditions on NRF2 (nuclear factor E2 p45-related factor 2)-driven Reporter Gene Expression. ResearchGate. [Link]
-
Ro, J., et al. (2012). Dithiolethiones for cancer chemoprevention: where do we stand? Semantic Scholar. [Link]
-
Sharma, A., et al. (2018). Chemical structures of the dithiolethiones examined within this study. ResearchGate. [Link]
-
Wallace, K., et al. (2020). NRF2 activator A-1396076 ameliorates inflammation in autoimmune disease models by inhibiting antigen dependent T cell activation. PubMed Central. [Link]
-
Tan, S., et al. (2016). Western blot analysis of nuclear translocation of Nrf2 by PB in Mouse... ResearchGate. [Link]
-
Lu, M-C., et al. (2017). Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]
-
Tsen, A., et al. (2016). Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet. PMC - NIH. [Link]
-
D'Angelo, S., et al. (2022). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. PMC - NIH. [Link]
-
Li, W., et al. (2019). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers. [Link]
-
Sittampalam, G.S., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
-
Matysiak, J., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. PubMed. [Link]
-
Learmonth, D.A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed. [Link]
-
Wang, Z., et al. (2023). 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. PubMed. [Link]
-
Gökçe, H., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. [Link]
-
Lalk, M., et al. (2012). Dithiolopyrrolones: Biosynthesis, Synthesis, and Activity of a Unique Class of Disulfide-Containing Antibiotics. PMC - NIH. [Link]
-
Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. ResearchGate. [Link]
-
Müller, H., & Bourcet, L. (2021). Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Thieme Chemistry. [Link]
-
Müller, H., & Bourcet, L. (2021).[1][8]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. [Link]
-
Grote, J.W., & Mückter, H. (1979). [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats]. PubMed. [Link]
-
Fathia, Z., et al. (2006). Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as potential calcium channel blockers. PubMed. [Link]
-
Thomas, B., & Bryce, M.R. (2003). Synthesis and photoreactivity of 4,5-dithienyl[1][8]dithiol-2-ones. PubMed. [Link]
Sources
- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Dithiolethiones for cancer chemoprevention: where do we stand? | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biotium.com [biotium.com]
- 18. Apoptosis Reagents and Kits | Fisher Scientific [fishersci.com]
- 19. revvity.com [revvity.com]
- 20. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Testing the Anticancer Activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Introduction: Unveiling the Potential of a Novel Dithiolethione
The compound 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione belongs to the dithiolethione class of organosulfur compounds, which have garnered significant interest in cancer chemoprevention and therapy.[1][2][3][4] The core mechanism of action for many dithiolethiones is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Dithiolethiones can covalently modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including Phase II detoxifying enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[5][6] This upregulation of the cellular antioxidant defense system can protect cells from carcinogenic insults and may also contribute to the direct anticancer effects of these compounds.
These application notes provide a comprehensive, tiered protocol for the initial investigation of the anticancer activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, from initial in vitro cytotoxicity screening to mechanistic assays and culminating in a foundational in vivo xenograft model.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a novel compound's anticancer potential is performed using a panel of human cancer cell lines. This allows for the determination of cytotoxic and cytostatic effects and provides a basis for selecting appropriate models for further mechanistic studies.
Preliminary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5][7] It is a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate]) in their recommended media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the cells and add 100 µL of the compound dilutions.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Cytotoxicity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Hypothetical Data)
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 25.8 ± 3.5 |
| HCT116 | Colon Carcinoma | 48 | 18.9 ± 2.7 |
| PC-3 | Prostate Adenocarcinoma | 48 | 32.4 ± 4.1 |
Mechanistic Insight: Apoptosis and Cell Cycle Analysis
To understand how 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione inhibits cancer cell growth, it is crucial to investigate its effects on apoptosis (programmed cell death) and the cell cycle.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8]
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) in 6-well plates and treat with 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1][2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][9][10][11]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Interpretation:
-
A significant increase in the percentage of cells in the G0/G1 or G2/M phase suggests cell cycle arrest at these checkpoints.
-
An increase in the sub-G1 population is indicative of apoptosis.
Part 2: Elucidating the Mechanism of Action
Based on the known pharmacology of dithiolethiones, the following assays are proposed to determine if 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione acts via the canonical Nrf2 pathway.
Nrf2 Nuclear Translocation
Activation of the Nrf2 pathway involves the translocation of Nrf2 from the cytoplasm to the nucleus. This can be visualized by immunofluorescence microscopy or quantified by cellular fractionation followed by Western blotting or an ELISA-based assay.[7][11][12][13]
Experimental Workflow: Nrf2 Activation
Caption: Workflow for evaluating the in vivo anticancer efficacy of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in a xenograft mouse model.
Detailed Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in a suitable medium like Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Formulation: Given that dithiolethiones are often poorly soluble in water, a formulation study is recommended. [6][14][15][16][17]A common starting point is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Administer 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione at two to three dose levels (e.g., 25, 50, 100 mg/kg) daily via oral gavage or intraperitoneal injection for 21 days. The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers and body weight twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Assess toxicity by monitoring changes in body weight and any adverse clinical signs.
-
Data Presentation: In Vivo Efficacy of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (mg) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2 |
| Compound (Low Dose) | 25 | 875 ± 120 | 30 | +4.8 |
| Compound (High Dose) | 50 | 500 ± 95 | 60 | -1.5 |
| Positive Control | Varies | 310 ± 70 | 75.2 | -8.0 |
Conclusion
This comprehensive protocol provides a systematic framework for the preclinical evaluation of the anticancer activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. By progressing through a tiered approach of in vitro cytotoxicity, mechanistic elucidation, and in vivo efficacy studies, researchers can robustly characterize the therapeutic potential of this novel dithiolethione. The emphasis on understanding the underlying mechanism, particularly its interaction with the Nrf2 pathway, will provide critical insights for its further development as a potential anticancer agent.
References
-
Kensler, T. W., Egner, P. A., Agyeman, A. S., Visvanathan, K., Groopman, J. D., Chen, J. G., ... & Jacobson, L. P. (2013). Keap1-nrf2 signaling: a target for cancer prevention by dithiolethiones. Cold Spring Harbor symposia on quantitative biology, 78, 163-171. [Link]
-
Zhang, Y., & Munday, R. (2008). Dithiolethiones for cancer chemoprevention: where do we stand?. Molecular cancer therapeutics, 7(11), 3470-3479. [Link]
-
Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82. [Link]
-
Krishan, A. (1975). Rapid flow cytofluorometric analysis of mammalian cell cycle by propidium iodide staining. The Journal of cell biology, 66(1), 188-193. [Link]
-
Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct and indirect antioxidant properties of inducers of cytoprotective enzymes. Molecular nutrition & food research, 52 Suppl 1(Suppl 1), S128-S138. [Link]
-
Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of apoptosis and necrosis by annexin V-FITC and propidium iodide flow cytometry. Cold Spring Harbor Protocols, 2016(11), pdb-prot087288. [Link]
-
Jung, J. (2014). Human tumor xenograft models for preclinical assessment of anticancer drug development. Toxicology research, 30(1), 1-5. [Link]
-
Sausville, E. A., & Burger, A. M. (2006). Contributions of human tumor xenografts to anticancer drug development. Cancer research, 66(7), 3351-3354. [Link]
-
Munday, R., & Munday, C. M. (2004). Induction of phase II enzymes by dithiolethiones: structure-activity relationships. Methods in enzymology, 382, 363-376. [Link]
-
Darzynkiewicz, Z., Juan, G., & Li, X. (1997). Cell cycle analysis by flow cytometry. Current protocols in cell biology, 1, 7-5. [Link]
-
Tentler, J. J., Tan, A. C., Weekes, C. D., Jimeno, A., Leong, S., Pitts, T. M., ... & Eckhardt, S. G. (2012). Patient-derived tumour xenografts as models for oncology drug development. Nature Reviews Clinical Oncology, 9(6), 338-350. [Link]
-
RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. [Link]
-
Eurofins Discovery. (n.d.). Keap1-Nrf2 Human Transcription Factor Cell Based Agonist Nuclear Translocation LeadHunter Assay. [Link]
-
Mancini, S., & Solioz, M. (2015). Determination of Quinone Reductase Activity. Bio-protocol, 5(17), e1581. [Link]
-
Sykiotis, G. P., & Bohmann, D. (2010). Stress-activated cap ‘n’collar transcription factors in aging and human disease. Science signaling, 3(112), re3. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237-245. [Link]
-
Matysiak, J., Niewiadomy, A., Szymański, P., & Rzymowska, J. (2012). Synthesis, antiproliferative and antifungal activities of some 2-(2, 4-dihydroxyphenyl)-4H-3, 1-benzothiazines. European journal of medicinal chemistry, 55, 239-245. [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287. [Link]
-
Ansari, M. I., Khan, M. M., Saquib, M., Khatoon, S., & Hussain, M. K. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future medicinal chemistry, 10(10), 1233-1254. [Link]
-
Rakitin, O. A., & Rees, C. W. (2005). 1, 2-Dithiole-3-thiones and 1, 2-dithiol-3-ones. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 631-667). Elsevier. [Link]
-
Matysiak, J., Niewiadomy, A., Szymański, P., & Rzymowska, J. (2015). Synthesis of 2-(2, 4-dihydroxyphenyl) thieno-1, 3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular diversity, 19(4), 811-823. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
-
Matysiak, J., Niewiadomy, A., Szymański, P., & Rzymowska, J. (2016). New derivative of 2-(2, 4-dihydroxyphenyl) thieno-1, 3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & medicinal chemistry, 24(6), 1356-1361. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. PathHunter® eXpress Keap1-NRF2 Nuclear Translocation Assay [discoverx.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. raybiotech.com [raybiotech.com]
- 14. future4200.com [future4200.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to measure the antioxidant capacity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Application Note & Protocol
Topic: A Practical Guide to Measuring the Antioxidant Capacity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for accurately determining the antioxidant capacity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. This compound possesses a catechol moiety, a well-established antioxidant pharmacophore, and a sulfur-containing dithiole-thione ring, suggesting a potentially complex and potent radical scavenging profile.[1][2] We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and reproducible assessment. Detailed, validated protocols for the two most common and complementary spectrophotometric assays—the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay—are presented. This document is designed to equip researchers with the necessary theoretical understanding and practical steps to generate high-fidelity data for this promising molecule.
Introduction: The Scientific Rationale
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a molecule of significant interest due to its hybrid structure. The 3,4-dihydroxyphenyl group (catechol) is a hallmark of potent natural antioxidants like quercetin and caffeic acid, which exert their effects by donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[3][4] The 1,3-dithiol-2-thione moiety, also found in some therapeutic agents, introduces sulfur chemistry that can participate in redox reactions.
Measuring antioxidant capacity is not a one-size-fits-all process. The outcome can be highly dependent on the assay chosen, as different methods reflect different antioxidant mechanisms.[5][6] The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[7][8] To construct a complete antioxidant profile for our target compound, it is imperative to use multiple assays that probe these different chemical pathways.
This guide focuses on two globally accepted SET-based assays, DPPH and ABTS, which are rapid, cost-effective, and ideal for initial screening and characterization.[9] The DPPH assay is typically conducted in an organic medium, while the ABTS assay is versatile and can be used in both aqueous and organic systems, allowing for the assessment of hydrophilic and lipophilic compounds.[10]
General Experimental Workflow
A systematic approach is crucial for obtaining reliable and comparable results. The overall process involves preparing the test compound and standards, executing the chemical assays, measuring the reaction spectrophotometrically, and finally, calculating the antioxidant metrics.
Caption: General workflow for assessing antioxidant capacity.
Protocol 1: DPPH Radical Scavenging Assay
Principle of the Assay
The DPPH assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical.[11][12] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[13] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[14][15] The decrease in absorbance is directly proportional to the radical-scavenging activity of the compound.[11]
Caption: DPPH radical reduction by a catechol antioxidant.
Reagents and Materials
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Test Compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Trolox or Ascorbic Acid (Positive Control)
-
Methanol (Spectrophotometric Grade)
-
96-well microplate
-
Microplate spectrophotometer
-
Multichannel pipette
Step-by-Step Protocol
-
Preparation of DPPH Working Solution (0.1 mM):
-
Preparation of Stock Solutions (1 mg/mL):
-
Dissolve 10 mg of the test compound in 10 mL of methanol.
-
Prepare a separate 1 mg/mL stock solution of the positive control (Trolox or Ascorbic Acid) in methanol.
-
-
Preparation of Serial Dilutions:
-
From the stock solutions, prepare a series of dilutions of the test compound and positive control. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Assay Procedure (96-well plate):
-
Blank: Add 200 µL of methanol to a well.
-
Control (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution. This represents 100% of the DPPH radical.
-
Sample Wells (A_sample): Add 100 µL of each dilution of the test compound and 100 µL of the DPPH working solution.
-
Positive Control Wells: Add 100 µL of each dilution of the positive control and 100 µL of the DPPH working solution.
-
-
Incubation and Measurement:
-
Shake the plate gently to mix the contents.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance of all wells at 517 nm using the microplate reader.
-
Data Analysis
-
Calculate Percentage Inhibition: Use the following formula for each concentration tested[15]: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine the IC₅₀ Value: The IC₅₀ (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value can be determined by linear regression analysis. A lower IC₅₀ value signifies higher antioxidant activity.
Example Data Presentation
| Concentration (µg/mL) | % Inhibition (Test Compound) | % Inhibition (Trolox) |
| 1 | 15.2 ± 1.1 | 20.5 ± 1.5 |
| 5 | 35.8 ± 2.4 | 45.1 ± 2.2 |
| 10 | 52.1 ± 3.0 | 68.9 ± 3.1 |
| 25 | 78.5 ± 4.1 | 92.3 ± 2.8 |
| 50 | 91.3 ± 2.5 | 94.1 ± 1.9 |
| IC₅₀ (µg/mL) | 9.5 | 6.2 |
Data are presented as mean ± SD for n=3 and are for illustrative purposes only.
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle of the Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[16] ABTS is first oxidized to its radical cation form using a strong oxidizing agent like potassium persulfate.[10] The resulting ABTS•+ solution is a deep blue-green color with a characteristic absorbance at 734 nm.[17] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral ABTS form. The degree of decolorization, measured as a decrease in absorbance at 734 nm, is proportional to the antioxidant's concentration and potency.[16]
Caption: ABTS radical cation reduction by an antioxidant.
Reagents and Materials
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Test Compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Trolox (Positive Control)
-
Ethanol or Phosphate Buffered Saline (PBS, pH 7.4)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Protocol
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in a 1:1 volume ratio.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[10][17]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
-
Preparation of Stock and Serial Dilutions:
-
Prepare stock solutions and serial dilutions of the test compound and Trolox as described in the DPPH protocol (Section 3.3). The solvent should match that used for the ABTS•+ working solution (ethanol or PBS).
-
-
Assay Procedure (96-well plate):
-
Control (A_control): Add 200 µL of the ABTS•+ working solution to a well.
-
Sample/Standard Wells: Add 20 µL of each dilution of the test compound or Trolox standard to separate wells. Then, add 180 µL of the ABTS•+ working solution to each of these wells.
-
-
Incubation and Measurement:
-
Shake the plate gently.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Data Analysis
-
Calculate Percentage Inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Determine Trolox Equivalent Antioxidant Capacity (TEAC):
-
Plot the % Inhibition versus concentration for the Trolox standard to create a calibration curve.
-
Calculate the % Inhibition for a specific concentration of your test compound.
-
Using the linear regression equation from the Trolox standard curve (y = mx + c, where y is % Inhibition and x is concentration), determine the concentration of Trolox that would produce the same % Inhibition.
-
The TEAC value is the ratio of the Trolox concentration to the test compound concentration.
-
Example Data Presentation
| Compound | Concentration (µg/mL) | % Inhibition | TEAC Value |
| Test Compound | 15 | 65.3 ± 3.5 | 1.85 |
| Trolox (Standard) | 8.1 | 65.3 ± 2.9 | 1.00 |
Data are presented as mean ± SD for n=3 and are for illustrative purposes only. A TEAC value of 1.85 indicates the test compound is 1.85 times more potent than Trolox in this assay.
Interpretation and Best Practices
-
Complementary Data: It is common for a compound to show different levels of activity in the DPPH and ABTS assays.[6] This reflects differences in reaction kinetics, steric accessibility of the radical, and the compound's affinity for the different chemical environments.[14] Presenting data from both provides a more comprehensive antioxidant profile.
-
Self-Validation: The inclusion of a well-characterized standard antioxidant like Trolox or Ascorbic Acid is non-negotiable.[18] It validates the assay's performance and provides a benchmark against which to compare the activity of the test compound.
-
Solvent Choice: 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is likely soluble in organic solvents like methanol and ethanol, making the DPPH assay suitable. Its solubility in aqueous buffers should be confirmed before performing the ABTS assay in PBS. The ABTS assay's flexibility to be run in either organic or aqueous media is a key advantage.[10]
-
Potential Interferences: While the catechol group is a primary driver of antioxidant activity, the dithiole-thione moiety could potentially interfere with assays involving metal ions, such as the Ferric Reducing Antioxidant Power (FRAP) assay.[19] This makes DPPH and ABTS particularly suitable starting points for this class of compound.
Conclusion
This application note provides a scientifically grounded and practical approach to measuring the antioxidant capacity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. By employing the detailed DPPH and ABTS protocols, researchers can reliably quantify its radical scavenging properties. The emphasis on understanding the principles behind each assay, using appropriate controls for validation, and interpreting the data in a comparative context will ensure the generation of high-quality, meaningful results for drug discovery and development programs.
References
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. (Available at: [Link])
-
Scribd. (n.d.). ORAC Assay Protocol. (Available at: [Link])
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. (Available at: [Link])
-
Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 10(7), 1663. (Available at: [Link])
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (Available at: [Link])
-
ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. (Available at: [Link])
-
Gulcin, İ. (2020). DPPH Radical Scavenging Assay. Processes, 8(10), 1248. (Available at: [Link])
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. (Available at: [Link])
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. (Available at: [Link])
-
Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/TAC Methodology: Main Milestones and Recent Applications. Antioxidants, 9(1), 63. (Available at: [Link])
-
Gulcin, İ. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub. (Available at: [Link])
-
Rubio, C. P., et al. (2016). Validation of three automated assays for total antioxidant capacity determination in canine serum samples. Journal of Veterinary Diagnostic Investigation, 28(6), 693-698. (Available at: [Link])
-
ResearchGate. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. (Available at: [Link])
-
Khurana, S., et al. (2013). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 18(11), 13962-13980. (Available at: [Link])
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (Available at: [Link])
-
Shinozaki, K., et al. (2022). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 27(19), 6529. (Available at: [Link])
-
Kiliç, A., & Apak, R. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Antioxidants, 10(12), 1898. (Available at: [Link])
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. (Available at: [Link])
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (Available at: [Link])
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (Available at: [Link])
-
Kim, H. J., et al. (2016). Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. Journal of Microbiology and Biotechnology, 26(12), 2115-2122. (Available at: [Link])
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. (Available at: [Link])
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. (Available at: [Link])
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (Available at: [Link])
-
ResearchGate. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. (Available at: [Link])
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (Available at: [Link])
-
ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. (Available at: [Link])
-
López-García, G., et al. (2023). Critical Evaluation and Validation of a High-Throughput Microplate-Based Cupric Reducing Antioxidant Capacity Method for the Analysis of Fish Feed Ingredients. Antioxidants, 12(3), 675. (Available at: [Link])
-
Zen-Bio. (2020). FRAP Antioxidant Assay Kit. (Available at: [Link])
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. (Available at: [Link])
-
ResearchGate. (2016). Validation of three automated assays for total antioxidant capacity determination in canine serum samples. (Available at: [Link])
-
JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (Available at: [Link])
-
Özyürek, M., et al. (2011). Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. Analytical Biochemistry, 410(1), 48-57. (Available at: [Link])
-
Gulcin, İ., et al. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archives of Pharmacal Research, 35(11), 1935-1944. (Available at: [Link])
-
ResearchGate. (2012). Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. (Available at: [Link])
-
ResearchGate. (2018). Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. (Available at: [Link])
-
Tobal, T. M., & Bunaciu, A. A. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Antioxidants, 11(1), 10. (Available at: [Link])
-
Paixão, N., et al. (2010). Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. Journal of Agricultural and Food Chemistry, 58(18), 10015-10020. (Available at: [Link])
Sources
- 1. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. Validation of three automated assays for total antioxidant capacity determination in canine serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione for Advanced Proteomics Research
Introduction: A Novel Bifunctional Probe for Cysteine-Centric Proteomics
The field of chemical proteomics has revolutionized our ability to understand protein function and drug-target interactions in complex biological systems.[1][2] A key strategy in this field is the use of small molecule probes that covalently react with specific amino acid residues, allowing for the enrichment and identification of protein targets.[3][4] Cysteine, with its highly nucleophilic thiol side chain, is a prime target for such probes due to its relatively low abundance and frequent presence in functionally significant protein domains like catalytic sites and allosteric pockets.[5]
This document introduces 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione , a novel chemical entity with significant potential for proteomics research. This compound is unique in that it possesses two distinct functionalities that can be leveraged for covalent protein modification: a catechol (3,4-dihydroxyphenyl) group and a 1,3-dithiol-2-thione moiety. This bifunctional nature opens up exciting possibilities for its application as a versatile probe in various proteomics workflows, including target identification, covalent ligand discovery, and the study of redox-sensitive signaling pathways.
The catechol group is a well-known structural motif in many natural products and drugs.[1] Upon oxidation, which can occur under physiological conditions, catechols form highly reactive ortho-quinones that readily engage in Michael addition with nucleophilic residues, particularly cysteine thiols.[6][7] The 1,3-dithiol-2-thione core, on the other hand, is proposed to act as an electrophilic "warhead." Related dithiole-containing compounds have been shown to react with cysteine thiols through a Michael-type addition-elimination mechanism.[8] The combination of these two reactive centers in a single small molecule suggests a dual-mode mechanism for protein labeling, potentially offering unique reactivity profiles compared to conventional single-warhead probes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed mechanisms of action and detailed protocols for utilizing 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in cutting-edge proteomics research.
Part 1: Principle and Proposed Mechanism of Action
The utility of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione as a proteomics probe is predicated on its ability to form stable covalent bonds with proteins, primarily targeting cysteine residues. We propose a dual-mode mechanism of action, allowing for protein modification through either the catechol moiety or the dithiol-2-thione core.
1.1 Catechol-Mediated Protein Modification via Ortho-Quinone Formation
The catechol group can be oxidized to a reactive ortho-quinone intermediate. This oxidation can be facilitated by cellular enzymes or reactive oxygen species (ROS). The resulting electrophilic quinone is susceptible to nucleophilic attack by the thiolate form of cysteine residues, leading to a stable covalent adduct. This mechanism is particularly relevant for studying redox-sensitive proteins and the targets of catechol-containing natural products.[6][7]
1.2 Dithiol-2-thione as a Cysteine-Reactive Electrophile
The 1,3-dithiol-2-thione ring is an electron-deficient system, rendering the carbon atoms of the double bond electrophilic. We propose that this moiety can serve as a Michael acceptor for nucleophilic cysteine thiols. This reaction would proceed via a covalent addition, potentially leading to ring-opening or a stable adduct. This direct electrophilic reactivity provides a second, independent mechanism for protein labeling.
The diagram below illustrates the proposed dual-mode covalent modification of a protein cysteine residue by 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Caption: Proposed dual-mode covalent modification of protein cysteines.
Part 2: Applications in Proteomics Research
The unique properties of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione make it a promising tool for several proteomics applications:
-
Chemoproteomic Target Identification: This is the primary application, aimed at identifying the protein targets of the probe in a complex biological sample. This can reveal novel protein-small molecule interactions and potential off-targets of drugs with similar scaffolds.
-
Covalent Ligand and Fragment-Based Drug Discovery: The compound can be used as a starting point for fragment-based ligand discovery. By identifying proteins that are covalently modified by this probe, researchers can gain insights into ligandable cysteines, which can then be targeted with more potent and selective covalent inhibitors.[7]
-
Profiling of Redox-Sensitive Cysteines: The catechol moiety's reactivity is dependent on its oxidation state. This feature can be exploited to specifically label and identify cysteine residues that are sensitive to changes in the cellular redox environment.
-
Competitive Profiling: The probe can be used in competitive binding experiments to assess the target engagement and selectivity of other catechol-containing or cysteine-reactive compounds.
| Application | Description | Key Outcome |
| Target Identification | Incubation of the probe with a proteome to identify covalently modified proteins. | A list of protein targets and sites of modification. |
| Fragment-Based Screening | Use of the probe as a reactive fragment to identify "ligandable" cysteines. | Identification of novel druggable pockets on proteins. |
| Redox Proteomics | Leveraging the oxidation-dependent reactivity of the catechol to probe the redox state of cysteines. | Understanding of redox regulation and signaling pathways. |
| Competitive Profiling | Pre-incubation of the proteome with a test compound before adding the probe. | Assessment of target engagement and selectivity of the test compound. |
Part 3: Detailed Experimental Protocols
This section provides a detailed protocol for the primary application of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: the identification of protein targets from a complex proteome using a bottom-up mass spectrometry approach.
Protocol 1: Chemoproteomic Identification of Protein Targets in Cellular Lysate
This protocol outlines the steps for labeling proteins in a cell lysate with 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, followed by sample preparation for mass spectrometry-based protein identification.
3.1. Materials and Reagents
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Probe)
-
DMSO (for dissolving the probe)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Urea
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
3.2. Experimental Workflow
Caption: Workflow for chemoproteomic target identification.
3.3. Step-by-Step Procedure
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Protein Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with lysis buffer.
-
Prepare a stock solution of the 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione probe in DMSO (e.g., 10 mM).
-
Add the probe to the lysate to a final concentration of 50-100 µM. As a negative control, add an equivalent volume of DMSO to a separate aliquot of the lysate.
-
Incubate the samples for 1 hour at 37°C with gentle shaking.
-
-
Sample Preparation for Mass Spectrometry:
-
Denaturation and Reduction: Add urea to the labeled lysate to a final concentration of 8 M. Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate any remaining free cysteines.
-
Protein Precipitation (Optional but Recommended): Precipitate the proteins using a methanol/chloroform or acetone precipitation method to remove detergents and other interfering substances.
-
Tryptic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate). Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
3.4. Data Analysis
-
Use a suitable proteomics software suite (e.g., MaxQuant, Proteome Discoverer, FragPipe) to search the raw MS data against a relevant protein database.
-
Configure the search parameters to include a variable modification on cysteine residues corresponding to the mass of the 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione probe (C9H6O2S3 = 242.34 Da).
-
Identify peptides and proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.
-
Perform bioinformatics analysis on the identified target proteins to determine their cellular localization, biological functions, and associated pathways.
Part 4: Concluding Remarks and Future Directions
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione represents a promising new tool for the chemical proteomics community. Its proposed dual-mode reactivity offers a unique avenue for exploring the cysteinome and identifying novel protein-small molecule interactions. The protocols provided herein serve as a starting point for researchers to investigate the potential of this compound.
Future work should focus on synthesizing derivatives of this probe that incorporate a bioorthogonal handle, such as an alkyne or azide. This would enable the use of click chemistry to attach reporter tags for affinity enrichment (e.g., biotin) or fluorescence imaging, thereby enhancing the sensitivity and versatility of this chemical probe.[4] Further studies are also warranted to fully characterize the reactivity of the 1,3-dithiol-2-thione moiety with different amino acid nucleophiles to better understand its selectivity profile.
By providing this detailed guide, we hope to empower researchers to explore the applications of this novel chemical entity and contribute to the ever-expanding landscape of proteomics research and drug discovery.
References
- A chemical probe unravels the reactive proteome of health-associated c
-
A Chemical Proteomic Probe for Detecting Dehydrogenases: Catechol Rhodanine. (URL: [Link])
-
Catechol type polyphenol is a potential modifier of protein sulfhydryls: development and application of a new probe for understanding the dietary polyphenol actions. (URL: [Link])
-
A chemical proteomic probe for detecting dehydrogenases: catechol rhodanine. (URL: [Link])
-
Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry. (URL: [Link])
-
Chemoproteomic profiling of targets of lipid-derived electrophiles by bioorthogonal aminooxy probe. (URL: [Link])
-
Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation. (URL: [Link])
-
Proximity-labeling chemoproteomics defines the subcellular cysteinome and inflammation-responsive mitochondrial redoxome. (URL: [Link])
-
Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. (URL: [Link])
-
Chemoproteomic Approaches for Unraveling Prokaryotic Biology. (URL: [Link])
-
Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. (URL: [Link])
-
Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. (URL: [Link])
-
A new class of chemical probes for the selective labeling of cysteine sulfenic acid in proteins. (URL: [Link])
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (URL: [Link])
-
Profiling the proteome-wide selectivity of diverse electrophiles. (URL: [Link])
-
Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. (URL: [Link])
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. (URL: [Link])
-
Dithiol – Knowledge and References. (URL: [Link])
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (URL: [Link])
-
Translational incorporation of L-3,4-dihydroxyphenylalanine into proteins. (URL: [Link])
-
The effects of the covalent attachment of 3-(4-hydroxy-3,5-di-tert-butylphenyl) propyl amine to glutaraldehyde pretreated bovine pericardium on structural degeneration, oxidative modification, and calcification of rat subdermal implants. (URL: [Link])
-
Profiling the proteome-wide selectivity of diverse electrophiles. (URL: [Link])
-
The Electrophile Responsive Proteome: Integrating Proteomics and Lipidomics with Cellular Function. (URL: [Link])
-
Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. (URL: [Link])
-
Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one (HR45). (URL: [Link])
Sources
- 1. A chemical probe unravels the reactive proteome of health-associated catechols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. A Chemical Proteomic Probe for Detecting Dehydrogenases: Catechol Rhodanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoproteomic profiling of targets of lipid-derived electrophiles by bioorthogonal aminooxy probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide analysis of protein lipidation using chemical probes: in-gel fluorescence visualization, identification and quantification of N-myristoylation, N- and S-acylation, O-cholesterylation, S-farnesylation and S-geranylgeranylation [pubmed.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol type polyphenol is a potential modifier of protein sulfhydryls: development and application of a new probe for understanding the dietary polyphenol actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Detection and Characterization of Catechol Quinone-Derived Protein Adducts Using Biomolecular Mass Spectrometry [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Investigation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (D3T)
<
Introduction: Unveiling the Therapeutic Potential of a Novel Nrf2 Activator
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, hereafter referred to as D3T, is a sulfur-containing compound that has garnered significant interest for its potent induction of endogenous antioxidant and anti-inflammatory pathways.[1][2] A member of the dithiolethione class of compounds, which are found in cruciferous vegetables, D3T stands out for its robust activation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2).[3][4] Nrf2 is a critical transcription factor that orchestrates the expression of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes and detoxification proteins.[3][5] This mechanism of action positions D3T as a promising therapeutic candidate for a multitude of pathologies underpinned by oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular disorders, and certain cancers.[1][6][7]
These application notes provide a comprehensive framework for the preclinical in vivo evaluation of D3T. The protocols detailed herein are designed to rigorously assess the compound's pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models of oxidative stress and inflammation.
PART 1: Preclinical In Vivo Experimental Design
A meticulously planned experimental design is paramount to obtaining robust and reproducible data. The following sections outline key considerations for designing in vivo studies to investigate the therapeutic potential of D3T.
Animal Model Selection: Simulating the Human Condition
The choice of animal model is contingent upon the specific therapeutic area of investigation. Oxidative stress is a common feature of many diseases, and various models can be employed to study the effects of D3T.[6][7][8]
-
Models of Acute Oxidative Stress: For acute studies, models involving the administration of pro-oxidant agents such as lipopolysaccharide (LPS), which induces a systemic inflammatory response and oxidative stress, are suitable.[4]
-
Models of Chronic Oxidative Stress: For chronic conditions, transgenic or knockout mouse models with deficiencies in key antioxidant enzymes (e.g., superoxide dismutase) can be utilized.[8][9] These models often exhibit age-related pathologies driven by oxidative stress.[8]
-
Disease-Specific Models: In the context of neurodegenerative diseases, models such as MPTP-induced Parkinsonism can be employed, where D3T has shown protective effects.[5] For inflammatory conditions, models like carrageenan-induced paw edema or acetic acid-induced writhing are well-established.[10][11][12]
Table 1: Recommended Animal Models for D3T Evaluation
| Therapeutic Area | Recommended Animal Model | Key Pathological Feature |
| Neuroprotection | MPTP-induced Parkinson's Disease Model (mice) | Dopaminergic neuron loss due to oxidative stress |
| Anti-inflammation | Carrageenan-induced Paw Edema (rats) | Acute localized inflammation and edema |
| Systemic Inflammation | Lipopolysaccharide (LPS)-induced Endotoxemia (mice) | Systemic inflammation and cytokine storm |
| Aging | Senescence-Accelerated Mouse (SAMP8) | Accelerated aging and cognitive decline |
Dosing and Administration: Achieving Therapeutic Exposure
The route of administration and dosing regimen should be carefully determined based on the physicochemical properties of D3T and its intended clinical application.
-
Route of Administration: Oral administration is often preferred for chronic studies due to its convenience and clinical relevance.[5] Intraperitoneal or intravenous injections may be suitable for acute studies to ensure rapid and complete bioavailability.
-
Dose-Response Studies: A preliminary dose-response study is crucial to identify the optimal therapeutic dose range. This involves administering a range of D3T doses and measuring a key pharmacodynamic marker, such as the induction of Nrf2-target genes in a relevant tissue.
-
Vehicle Selection: D3T is a lipophilic compound and may require a suitable vehicle for solubilization.[13] Common vehicles include corn oil, carboxymethylcellulose, or a solution containing DMSO and Tween 80. It is imperative to include a vehicle-only control group in all experiments.
Pharmacokinetic and Pharmacodynamic Assessments
Understanding the absorption, distribution, metabolism, and excretion (ADME) of D3T is essential for interpreting efficacy data.[14][15]
-
Pharmacokinetics (PK): This involves collecting blood samples at various time points after D3T administration to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[16]
-
Pharmacodynamics (PD): This assesses the biological effect of the drug over time.[17][18] For D3T, this would involve measuring the induction of Nrf2-dependent antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST) in target tissues.[1][4]
Caption: Integrated workflow for pharmacokinetic and pharmacodynamic assessment of D3T.
PART 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key in vivo experiments to evaluate the antioxidant and anti-inflammatory properties of D3T.
Protocol: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.[11][12][19]
Materials:
-
Male Wistar rats (180-220 g)
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (D3T)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group 1: Vehicle control
-
Group 2: D3T (low dose)
-
Group 3: D3T (high dose)
-
Group 4: Indomethacin (10 mg/kg)
-
-
Drug Administration: Administer D3T, vehicle, or indomethacin orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol: Assessment of Antioxidant Enzyme Activity in Liver Tissue
This protocol details the measurement of key antioxidant enzymes in liver homogenates from D3T-treated animals.[13][20]
Materials:
-
Liver tissue from experimental animals
-
Phosphate buffer (pH 7.4)
-
Reagents for specific enzyme assays (e.g., SOD, CAT, GPx)
-
Protein assay kit (e.g., Bradford or BCA)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the liver tissue in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for enzyme assays.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
Enzyme Assays: Perform specific assays for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activity according to established protocols.[21][22]
-
Data Normalization: Normalize the enzyme activity to the protein concentration of the sample.
Caption: Simplified signaling pathway of D3T-mediated Nrf2 activation.
PART 3: Toxicity Evaluation
A thorough assessment of the potential toxicity of D3T is a critical component of its preclinical development.[23][24]
Acute Toxicity Study
An acute toxicity study provides information on the potential adverse effects of a single high dose of D3T. The LD50 (lethal dose, 50%) can be determined using standard protocols.[23]
Sub-chronic Toxicity Study
A sub-chronic toxicity study (e.g., 28 or 90 days) in two species (one rodent, one non-rodent) is typically required for regulatory submissions. This involves daily administration of D3T at multiple dose levels. Key endpoints to be evaluated include:
-
Clinical observations and body weight
-
Hematology and clinical chemistry
-
Urinalysis
-
Gross pathology and histopathology of major organs
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the comprehensive in vivo evaluation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. By systematically investigating its pharmacokinetic, pharmacodynamic, efficacy, and safety profiles, researchers can elucidate the full therapeutic potential of this promising Nrf2 activator. The successful execution of these studies will be instrumental in advancing D3T through the drug development pipeline and ultimately into clinical applications for the treatment of diseases driven by oxidative stress and inflammation.
References
-
Melov, S. (2002). Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. International Journal of Biochemistry & Cell Biology, 34(11), 1395-1400. [Link]
-
ResearchGate. (2002). Animal models of oxidative stress, aging, and therapeutic antioxidant interventions. [Link]
-
Salmon, A. B., Richardson, A., & Perez, V. I. (2010). Mouse models of oxidative stress and their application to aging research. Free Radical Biology and Medicine, 48(5), 609-620. [Link]
-
Masson, J., Voisset, E., & Chifflot, S. (2010). Mutant mouse models of oxidative stress. Transgenic Research, 19(4), 533-553. [Link]
-
Schachtman, T. R., & Guo, G. L. (2019). D3T acts as a pro-oxidant in a cell culture model of diabetes-induced peripheral neuropathy. Neuroscience Letters, 694, 111-117. [Link]
-
Pecorelli, A., & Valacchi, G. (2021). Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. Antioxidants, 10(5), 798. [Link]
-
Chen, Y., & Wan, X. (2011). Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells. PLoS ONE, 6(2), e16845. [Link]
-
Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]
-
Chen, Y., & Wan, X. (2011). Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells. PLoS ONE, 6(2), e16845. [Link]
-
Calabrese, V., & Calabrese, E. J. (2021). Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? Antioxidants, 10(11), 1774. [Link]
-
Chen, Y., & Wan, X. (2011). Stabilization of Nrf2 protein by D3T provides protection against ethanol-induced apoptosis in PC12 cells. PLoS ONE, 6(2), e16845. [Link]
-
Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 1-8. [Link]
-
de Cássia da Silveira e Sá, R., & Andrade, L. N. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Journal of Applied Pharmaceutical Science, 9(3), 133-140. [Link]
-
ResearchGate. (2022). Various in vitro and in vivo antioxidant assays, their principles, advantages, and limitations. [Link]
-
Norman, A. W., & DeLuca, H. F. (1982). Pharmacokinetics and pharmacodynamics of 1,25-dihydroxyvitamin D3 in the chick. Endocrinology, 111(3), 939-946. [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. [Link]
-
ResearchGate. (2010). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). [Link]
-
Primiano, T., Kensler, T. W., & Sutter, T. R. (2000). Chemoprotective 3H-1,2-dithiole-3-thione induces antioxidant genes in vivo. Free Radical Biology and Medicine, 28(11), 1623-1631. [Link]
-
Martínez-González, A. I., Díaz-Sánchez, Á. G., de la Lastra, C. A., & González-Burgos, E. (2019). A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo. Antioxidants, 8(5), 146. [Link]
-
Semantic Scholar. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. [Link]
-
Zhu, H., & Li, Y. (2012). 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. Oxidative Medicine and Cellular Longevity, 2012, 972857. [Link]
-
Zhu, H., & Li, Y. (2012). 3H-1,2-dithiole-3-thione suppresses LPS-induced proinflammatory responses in macrophages: potential involvement of antioxidant induction, NF-κB, and Nrf2. Journal of Inflammation, 9(1), 1. [Link]
-
Hrytsenko, O., & Yakovleva, L. (2021). A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio. Farmatsiia, 70(1), 66-71. [Link]
-
ResearchGate. (2011). Treatment with ethanol and D3T increased the level of Nrf2 protein in.... [Link]
-
Grosa, G., & Del Soldato, P. (1988). [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats]. Arzneimittel-Forschung, 38(10), 1461-1466. [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Pharmacodynamics. [Link]
-
Schachtman, T. R., & Guo, G. L. (2014). The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells. Oxidative Medicine and Cellular Longevity, 2014, 642823. [Link]
-
Toney, K., & Lappin, S. L. (2023). Pharmacodynamics. In StatPearls. StatPearls Publishing. [Link]
-
Kelloff, G. J., & Crowell, J. A. (1995). Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. Fundamental and Applied Toxicology, 27(1), 115-125. [Link]
-
Harada, H., & Ono, H. (1993). Synthesis, resolution, and renal vasodilation activity of novel DA1 agonists: 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives. Journal of Medicinal Chemistry, 36(16), 2311-2319. [Link]
-
El-Gindy, A., & Hadad, G. M. (2002). Biopharmaceutics and pharmacokinetics of 5-phenyl-1, 2-dithiole-3-thione complexed with sulfobutyl ether-7-beta-cyclodextrin in rabbits. Journal of Pharmaceutical Sciences, 91(1), 185-193. [Link]
-
van der Graaf, P. H., & van Schaick, E. A. (2013). Pharmacodynamic drug-drug interactions. Clinical Pharmacology & Therapeutics, 93(3), 259-261. [Link]
-
Taylor & Francis. (n.d.). Dithiol – Knowledge and References. [Link]
-
Harker, L. A., & Fuster, V. (1986). Mechanism of action of dipyridamole. Thrombosis and Haemostasis, 55(2), 183-189. [Link]
-
Weitz, J. I., & Buller, H. R. (1999). The mechanism of action of thrombin inhibitors. Journal of Thrombosis and Thrombolysis, 7(Suppl 1), 27-32. [Link]
-
Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 3237-3248. [Link]
-
Thornberry, N. A., & Gallwitz, B. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). Best Practice & Research. Clinical Endocrinology & Metabolism, 23(4), 479-486. [Link]
-
Ghiulai, R. M., & Oniga, O. (2022). Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. Antibiotics, 11(11), 1548. [Link]
-
ResearchGate. (2002). Biopharmaceutics and pharmacokinetics of 5-phenyl-1,2-dithiole-3-thione complexed with sulfobutyl ether-7-?-cyclodextrin in rabbits | Request PDF. [Link]
-
YouTube. (2021, February 19). Understanding TD. [Link]
-
Yarim, M., & Sarac, S. (2007). Synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as potential calcium channel blockers. Bioorganic & Medicinal Chemistry, 15(1), 389-397. [Link]
Sources
- 1. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant 3H-1,2-Dithiole-3-Thione Potentiates Advanced Glycation End-Product-Induced Oxidative Stress in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D3T acts as a pro-oxidant in a cell culture model of diabetes-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3H-1,2-Dithiole-3-thione Suppresses LPS-induced Proinflammatory Responses in Macrophages: Potential Involvement of Antioxidant Induction, NF-κB, and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of oxidative stress, aging, and therapeutic antioxidant interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. ijpras.com [ijpras.com]
- 12. scielo.br [scielo.br]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pharmacokinetics and pharmacodynamics of 1,25-dihydroxyvitamin D3 in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Biotransformation and pharmacokinetics of mesionic didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione (LU 2443). Studies on the pharmacokinetics in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biopharmaceutics and pharmacokinetics of 5-phenyl-1, 2-dithiole-3-thione complexed with sulfobutyl ether-7-beta-cyclodextrin in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Pharmacodynamics [pharmacologycanada.org]
- 18. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemoprotective 3H-1,2-dithiole-3-thione induces antioxidant genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy | MDPI [mdpi.com]
- 22. pharmascholars.com [pharmascholars.com]
- 23. A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 24. Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and its Metabolites by HPLC-MS
Abstract
This application note presents a comprehensive and robust protocol for the identification and semi-quantitative analysis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) and its putative Phase I and Phase II metabolites in biological matrices. DPDT is a novel synthetic compound with significant therapeutic potential, leveraging the biological activities of both its catechol and dithiolethione moieties. Understanding its metabolic fate is a critical step in preclinical and clinical development.[1][2] This guide details a complete workflow, including in vitro metabolism studies using liver microsomes, efficient sample preparation from plasma, and a sensitive HPLC-MS/MS method for detection and structural elucidation. The methodologies described herein are designed to be compliant with the principles outlined in international regulatory guidelines, ensuring data integrity and reliability.[3][4][5]
Introduction: The Scientific Rationale
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) is a compound of interest due to its structural features. The catechol group is a well-known pharmacophore with antioxidant properties, while the 1,2-dithiole-3-thione core is recognized for its potent induction of Phase II cytoprotective enzymes, a mechanism central to chemoprevention.[6][7][8] The combination of these two moieties suggests that DPDT could have multifaceted therapeutic applications.
However, the metabolic pathway of DPDT is critical to its efficacy and safety profile.[1][9][10] The catechol structure is susceptible to Phase I oxidation and, more significantly, Phase II conjugation reactions, including glucuronidation, sulfation, and methylation. The dithiolethione ring can also undergo metabolic transformations. Therefore, a thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of DPDT is paramount for its development as a therapeutic agent.[11]
This guide provides a detailed protocol for researchers to investigate the metabolic profile of DPDT. We will begin with an in vitro model using liver microsomes to generate metabolites, followed by sample preparation and analysis using a highly sensitive HPLC-MS/MS method.
Predicted Metabolic Pathways of DPDT
Based on its chemical structure and established metabolic transformations of similar compounds, DPDT is expected to undergo extensive Phase I and Phase II metabolism.[12]
-
Phase I Metabolism: The primary Phase I reactions are anticipated to involve the catechol ring. Oxidation of the catechol moiety can lead to the formation of a reactive ortho-quinone. This highly electrophilic intermediate can be subsequently conjugated with glutathione.
-
Phase II Metabolism: This is expected to be the major metabolic route for DPDT. The two hydroxyl groups on the catechol ring are prime sites for conjugation.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) will likely catalyze the attachment of glucuronic acid to one or both hydroxyl groups.
-
Sulfation: Sulfotransferases (SULTs) can add a sulfate group to the hydroxyls.
-
Methylation: Catechol-O-methyltransferase (COMT) can methylate one of the hydroxyl groups.
-
Glutathione Conjugation: The reactive ortho-quinone formed during Phase I oxidation can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).
-
The following diagram illustrates the predicted metabolic pathways for DPDT.
Caption: Predicted Phase I and Phase II metabolic pathways of DPDT.
Experimental Protocols
In Vitro Metabolite Generation using Liver Microsomes
This protocol describes the generation of DPDT metabolites using human liver microsomes, which are rich in Phase I (CYP450s) and Phase II (UGTs) enzymes.[8][13][14][15]
Materials:
-
DPDT
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-Phosphoadenosine-5'-phosphosulfate)
-
S-Adenosyl methionine (SAM)
-
Glutathione (GSH)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), ice-cold
-
Incubator/shaking water bath (37°C)
Protocol:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to final volume)
-
DPDT (final concentration, e.g., 10 µM)
-
Human Liver Microsomes (e.g., 0.5 mg/mL)
-
Cofactors for Phase II reactions: UDPGA (2 mM), PAPS (0.1 mM), SAM (1 mM), GSH (5 mM).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the Reaction: Add the NADPH regenerating system to initiate the Phase I reactions.
-
Incubation: Incubate for a specified time course (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.
-
Terminate the Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be present in the sample).
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for HPLC-MS analysis.
Sample Preparation from Plasma
This protocol outlines a protein precipitation method for the extraction of DPDT and its metabolites from plasma samples, a common and efficient technique for sample clean-up.[5]
Materials:
-
Plasma sample containing DPDT and metabolites
-
Acetonitrile (ice-cold) with internal standard
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the sample vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
HPLC-MS/MS Method
The following method is a starting point and should be optimized for the specific instrumentation used. The use of a C18 reversed-phase column is suitable for separating the relatively nonpolar parent drug from its more polar metabolites.
HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative Switching |
| Scan Mode | Full Scan (m/z 100-1000) and MS/MS |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Gas Flow | Instrument dependent |
Predicted MRM Transitions and Fragmentation
For targeted analysis, Multiple Reaction Monitoring (MRM) is the preferred method due to its high sensitivity and selectivity. The following table provides predicted m/z values for DPDT and its major metabolites.
| Compound | Precursor Ion [M-H]⁻ | Product Ion(s) [Fragment]⁻ | Notes on Fragmentation |
| DPDT | 227.9 | 194.9, 162.9 | Loss of SH and subsequent loss of S |
| O-Methyl-DPDT | 241.9 | 226.9, 194.9 | Loss of CH₃, loss of SH |
| DPDT-Glucuronide | 403.9 | 227.9, 175.0, 113.0 | Loss of glucuronic acid (-176 Da), characteristic glucuronide fragments[11][16][17] |
| DPDT-Sulfate | 307.9 | 227.9, 79.9 | Loss of SO₃ (-80 Da)[18] |
| DPDT-GSH Adduct | 535.0 | 406.0, 272.1 | Loss of pyroglutamic acid (-129 Da), characteristic GSH fragment[1][19][20][21] |
The following diagram illustrates the experimental workflow from sample collection to data analysis.
Caption: HPLC-MS workflow for DPDT metabolite analysis.
Data Analysis and Metabolite Identification
-
Full Scan Analysis: Analyze the full scan data to identify potential metabolites by searching for the predicted mass shifts from the parent drug (e.g., +176 Da for glucuronidation, +80 Da for sulfation, +14 Da for methylation, +307 Da for GSH conjugation).
-
MS/MS Fragmentation Analysis: Confirm the identity of the putative metabolites by comparing their MS/MS fragmentation patterns with known fragmentation rules.
-
Glucuronides: Look for the characteristic neutral loss of 176 Da and product ions at m/z 175 and 113 in negative ion mode.[16][17]
-
Sulfates: A neutral loss of 80 Da (SO₃) is a key indicator.[18]
-
Glutathione Conjugates: The neutral loss of 129 Da (pyroglutamic acid) and the presence of a fragment at m/z 272 are diagnostic for GSH adducts.[19][20][21]
-
-
Chromatographic Separation: Correlate the retention times of the metabolites with their polarity. Metabolites are typically more polar than the parent drug and will therefore elute earlier on a reversed-phase column.
Method Validation Considerations
For regulated bioanalysis, the analytical method must be validated according to guidelines from regulatory bodies such as the FDA and EMA, now harmonized under the ICH M10 guideline.[2][3][4][5][22] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements.
-
Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte.
-
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This application note provides a comprehensive framework for the HPLC-MS analysis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and its metabolites. The described protocols for in vitro metabolism, sample preparation, and HPLC-MS/MS analysis offer a robust starting point for researchers in drug development. By understanding the metabolic profile of DPDT, scientists can gain crucial insights into its pharmacokinetic properties, paving the way for further preclinical and clinical evaluation.
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Available at: [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Available at: [Link]
-
Li, F., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Journal of Mass Spectrometry. Available at: [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Ma, L., et al. (2022). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Zhu, M., et al. (2011). Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Ghanbari, F., et al. (2006). Negative ion tandem mass spectrometry for the detection of glutathione conjugates. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Castro-Perez, J., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration. Available at: [Link]
-
Prestera, T., et al. (2004). Phase 2 Enzyme Induction by the Major Metabolite of Oltipraz. Chemical Research in Toxicology. Available at: [Link]
-
Bohn, M., et al. (1983). Comparison of the metabolism of oltipraz in the mouse, rat and monkey and in man. Distribution of the metabolites in each species. Arzneimittel-Forschung. Available at: [Link]
-
Gupta, E., et al. (1995). Pharmacokinetics of the Chemopreventive Agent Oltipraz and of Its Metabolite M3 in Human Subjects after a Single Oral Dose. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Jia, L., et al. (2000). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao. Available at: [Link]
-
Wang, J. S., et al. (1999). Protective alterations in phase 1 and 2 metabolism of aflatoxin B1 by oltipraz in residents of Qidong, People's Republic of China. Journal of the National Cancer Institute. Available at: [Link]
-
Lee, H. S., et al. (2015). Quantification of oltipraz using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study in rat plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Kangas, T. A., et al. (1998). Analysis of catechol-type glucuronides in urine samples by liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Primus, T. M., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the Vertebrate Pest Conference. Available at: [Link]
-
Prasain, J. K. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Prasain, J. K. (n.d.). Ion fragmentation of small molecules in mass spectrometry [Presentation]. University of Alabama at Birmingham. Available at: [Link]
-
Stachulski, A. V., & Meng, X. (2013). Glucuronides: from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports. Available at: [Link]
-
Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. Available at: [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]
-
Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Flinders University. Available at: [Link]
-
Hill, H. M. (2004). In Vitro Drug Metabolism Using Liver Microsomes. Methods in Molecular Biology. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Chen, Y., et al. (2022). Post-Deconvolution MS/MS Spectra Extraction with Data-Independent Acquisition for Comprehensive Profiling of Urinary Glucuronide-Conjugated Metabolome. Analytical Chemistry. Available at: [Link]
-
Boiteau, R. M. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB - A Ubiquitous Tool for the Practical Engineer. Available at: [Link]
-
He, Y., et al. (2017). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Jaiswal, R., et al. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. worldwide.com [worldwide.com]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protective alterations in phase 1 and 2 metabolism of aflatoxin B1 by oltipraz in residents of Qidong, People's Republic of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Comparison of the metabolism of oltipraz in the mouse, rat and monkey and in man. Distribution of the metabolites in each species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. uab.edu [uab.edu]
- 19. A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Negative ion tandem mass spectrometry for the detection of glutathione conjugates. | Semantic Scholar [semanticscholar.org]
- 21. A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. database.ich.org [database.ich.org]
Application Notes and Protocols: 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione as a Novel COMT Inhibitor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione as a potential inhibitor of Catechol-O-methyltransferase (COMT). This guide outlines the theoretical framework, detailed experimental protocols for in vitro and cell-based assays, and data analysis procedures to characterize the inhibitory potential of this novel compound. While specific performance data for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is not yet established, this document serves as a foundational methodology for its evaluation.
Introduction: The Significance of COMT Inhibition
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] By catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate, COMT plays a pivotal role in regulating neurotransmitter levels.[3] In the context of neurodegenerative disorders like Parkinson's disease, inhibiting COMT can prevent the peripheral breakdown of levodopa (L-DOPA), a dopamine precursor, thereby increasing its bioavailability in the brain.[1][2][4] This enhancement of L-DOPA therapy has led to the successful clinical use of COMT inhibitors such as entacapone and tolcapone.[5][6] However, the quest for novel COMT inhibitors with improved efficacy, selectivity, and safety profiles remains an active area of research.[7]
The compound 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, with its catechol moiety, presents a promising scaffold for COMT inhibition. The dithiolethione core is a privileged pharmacophore known for a range of biological activities, including antioxidative and chemopreventive effects.[8] This guide provides the necessary protocols to rigorously assess its potential as a COMT inhibitor.
Mechanism of COMT Inhibition
COMT inhibitors typically act by competing with the catechol substrate for binding to the active site of the enzyme. The general mechanism involves the formation of a ternary complex between the enzyme, the inhibitor, and the cofactor SAM. The catechol group of the inhibitor is crucial for this interaction.
Caption: Proposed mechanism of COMT inhibition.
In Vitro COMT Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione against recombinant human soluble COMT (S-COMT).[9][10]
Materials and Reagents
-
Recombinant human S-COMT
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Test Compound)
-
Entacapone or Tolcapone (Positive Control)
-
S-Adenosyl-L-methionine (SAM)
-
3-Bromo-7-hydroxycoumarin (3-BTD) or a similar fluorescent substrate
-
Magnesium Chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (ACN) with 1% formic acid (Stop Solution)
-
96-well microplates (black, flat-bottom for fluorescence)
-
Fluorescence microplate reader
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions by serial dilution in PBS. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a stock solution of SAM in deionized water and keep on ice. Prepare fresh daily.[11]
-
Prepare a stock solution of 3-BTD in DMSO.
-
Prepare the assay buffer: 50 mM PBS (pH 7.4) containing 5 mM MgCl₂ and 1 mM DTT.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding SAM (final concentration e.g., 200 µM).[9]
-
Incubate the reaction at 37°C for a specified time (e.g., 6-15 minutes). The reaction time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of ice-cold ACN with 1% formic acid.[9]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of the O-methylated product at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation Template
| Compound | IC₅₀ (nM) [Mean ± SD, n=3] |
| 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | To be determined |
| Entacapone (Positive Control) | To be determined |
Cell-Based COMT Inhibition Assay
This protocol utilizes the PC12 cell line, a rat adrenal pheochromocytoma cell line that endogenously expresses COMT and metabolizes dopamine, to assess the cellular activity of the test compound.[12][13]
Materials and Reagents
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Test Compound)
-
Tolcapone (Positive Control)
-
Dopamine
-
Reagents for quantifying dopamine and its metabolites (3-methoxytyramine (3-MT), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA)) via HPLC with electrochemical detection or LC-MS/MS.
Experimental Workflow
Caption: Workflow for the PC12 cell-based COMT inhibition assay.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture PC12 cells according to standard protocols.
-
Seed cells into multi-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours).
-
-
Dopamine Challenge and Sample Collection:
-
Add a known concentration of dopamine to each well to serve as the COMT substrate.
-
Incubate for a specific period to allow for dopamine metabolism.
-
Collect the cell culture supernatant for analysis.
-
-
Analysis of Dopamine Metabolites:
Expected Outcomes and Data Interpretation
A potent COMT inhibitor will cause a dose-dependent decrease in the formation of the O-methylated dopamine metabolite, 3-MT, and its downstream metabolite HVA. Conversely, the levels of the non-methylated metabolite, DOPAC, may increase.
| Treatment | 3-MT Concentration (% of Control) | HVA Concentration (% of Control) | DOPAC Concentration (% of Control) |
| Vehicle Control | 100% | 100% | 100% |
| 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Dose 1) | To be determined | To be determined | To be determined |
| 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Dose 2) | To be determined | To be determined | To be determined |
| Tolcapone (Positive Control) | To be determined | To be determined | To be determined |
Preliminary Safety and Toxicity Assessment
Prior to in vivo studies, a preliminary assessment of cytotoxicity is recommended.
Cytotoxicity Assay
A standard MTT or CCK-8 assay can be performed using a relevant cell line (e.g., dopaminergic neuronal cells or liver-derived cells) to determine the concentration at which the test compound exhibits cytotoxic effects.[3][9] This is crucial for distinguishing true COMT inhibition from non-specific cellular toxicity.
Pharmacokinetic Considerations
While specific pharmacokinetic data for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is not available, the dithiolethione class of compounds has been studied.[8][14] Key parameters to consider for future studies include absorption, distribution, metabolism, and excretion (ADME).[15] The Nrf2-inducing properties of some dithiolethiones may also influence their metabolic profile.[16]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione as a COMT inhibitor. Successful demonstration of potent in vitro and cell-based activity would warrant further investigation, including kinetic studies to determine the mode of inhibition, selectivity profiling against other methyltransferases, and in vivo studies in animal models of Parkinson's disease to assess efficacy and safety.
References
-
Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS Chemical Neuroscience. [Link]
-
Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC. National Institutes of Health. [Link]
-
Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PubMed Central. National Institutes of Health. [Link]
-
Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. MDPI. [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC. National Institutes of Health. [Link]
-
Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase | ACS Medicinal Chemistry Letters. ACS Publications. [Link]
-
A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio. National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". [Link]
-
Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders | ACS Omega. ACS Publications. [Link]
-
Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PubMed Central. National Institutes of Health. [Link]
-
Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Science. [Link]
-
What are COMT inhibitors and how do they work?. Patsnap. [Link]
-
Catechol-O-methyltransferase inhibitor - Wikipedia. Wikipedia. [Link]
-
Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. ResearchGate. [Link]
-
COMT Inhibitors. Parkinson's Foundation. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. National Institutes of Health. [Link]
-
ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ResearchGate. [Link]
-
COMT inhibitors in Parkinson's disease. PubMed. [Link]
-
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. PubMed. [Link]
-
Pharmacokinetics of Compound D, the Major Bioactive Component of Zingiber cassumunar, in Rats. PubMed. [Link]
-
Mechanism of action of tolcapone | Download Scientific Diagram. ResearchGate. [Link]
-
Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC. National Institutes of Health. [Link]
-
NFE2L2 - Wikipedia. Wikipedia. [Link]
-
Subchronic toxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. PubMed. [Link]
Sources
- 1. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 7. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NFE2L2 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Welcome to the technical support center for the synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. This guide is designed for researchers and drug development professionals to navigate the complexities of this multi-step synthesis, optimize yields, and troubleshoot common experimental challenges. The advice herein is grounded in established chemical principles and field-proven strategies.
Introduction: A Strategic Overview
The synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione presents a unique set of challenges, primarily centered around the sensitive nature of the catechol moiety. The catechol group is highly susceptible to oxidation, particularly under neutral to basic conditions, leading to the formation of colored ortho-quinones and subsequent polymerization, which can significantly reduce yield and complicate purification.[1][2][3]
To circumvent this, a robust synthetic strategy involves the use of a protecting group for the catechol hydroxyls. The following guide is structured around a reliable four-step sequence:
-
Protection: Acetonide formation to protect the catechol group of the starting material, 3',4'-dihydroxyacetophenone.
-
α-Halogenation: Bromination of the protected ketone at the alpha-position to create a reactive electrophile.
-
Cyclization: Formation of the 1,3-dithiol-2-thione ring via reaction with a trithiocarbonate salt.
-
Deprotection: Removal of the acetonide group under acidic conditions to yield the final product.
This guide will address potential issues at each of these critical stages in a comprehensive Q&A format.
Proposed Synthetic Workflow
Caption: Overall synthetic workflow for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Troubleshooting Guide & FAQs
Part 1: Catechol Protection
Question 1: My yield for the acetonide protection of 3',4'-dihydroxyacetophenone is low. What are the common causes and solutions?
Answer: Low yields in this step typically stem from incomplete reaction or inefficient water removal. The reaction is an equilibrium process, and water must be removed to drive it to completion.
-
Causality: The formation of the acetonide from a diol and a ketone (or ketal) is a reversible acid-catalyzed condensation reaction. The byproduct, water, can hydrolyze the product back to the starting materials.
-
Troubleshooting Steps:
-
Water Removal: Ensure you are using a Dean-Stark apparatus or molecular sieves to effectively remove water as it forms. If using a Dean-Stark trap with toluene, ensure the solvent is refluxing vigorously enough to facilitate azeotropic removal of water.
-
Reagent Purity: Use anhydrous solvents (e.g., toluene) and fresh reagents. 2,2-dimethoxypropane (DMP) is often preferred over acetone as it reacts to form methanol and acetone, which are more easily removed and do not introduce water.
-
Catalyst Loading: Use a catalytic amount of a non-aqueous acid like p-toluenesulfonic acid (p-TsOH). Typically, 0.01-0.05 equivalents are sufficient. Excess acid can sometimes lead to side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). These reactions can sometimes require several hours to reach completion.
-
For a detailed protocol on acetonide protection of catecholamines, which shares mechanistic principles, refer to the work by Wilker and co-workers.[4]
Part 2: α-Bromination
Question 2: The α-bromination of my protected ketone is slow, and I'm observing multiple spots on my TLC plate, suggesting side products. How can I improve this reaction?
Answer: This is a common issue. The key is to control the formation of the enol intermediate, which is the rate-determining step in acid-catalyzed halogenation.[5][6]
-
Causality: The reaction proceeds through an enol intermediate. The rate of enol formation dictates the rate of halogenation. Side products can include dibrominated species or products of aromatic bromination if the conditions are too harsh.
-
Troubleshooting Steps:
-
Catalyst: The reaction is acid-catalyzed. Acetic acid is often used as both the solvent and the catalyst. If the reaction is slow, a small amount of a stronger acid like HBr can be added to accelerate enol formation.
-
Temperature Control: Perform the reaction at room temperature or slightly below. Exothermic reactions can lead to over-bromination. Add the bromine (Br₂) dropwise to maintain control over the reaction temperature and rate.
-
Reagent Choice: N-Bromosuccinimide (NBS) can be a milder alternative to Br₂ and can sometimes provide better selectivity.[6][7]
-
Monitoring: Carefully monitor the reaction by TLC. As soon as the starting material is consumed, quench the reaction by adding a weak base (like sodium bicarbonate solution) to neutralize the acid and destroy any excess bromine. This prevents the formation of side products upon workup.
-
A standard procedure involves dissolving the ketone in glacial acetic acid, followed by the slow addition of one equivalent of Br₂.[7]
Part 3: Cyclization to form the 1,3-Dithiol-2-thione Ring
Question 3: The yield of the cyclization step to form the dithiolethione ring is consistently poor. What factors are most critical for optimizing this reaction?
Answer: This is arguably the most critical step for yield optimization. The success of this reaction depends heavily on the quality of the α-bromo ketone, the reactivity of the trithiocarbonate nucleophile, and the choice of solvent and temperature.
-
Causality: This is a double nucleophilic substitution/condensation reaction. The trithiocarbonate dianion (CS₃²⁻) acts as a potent sulfur nucleophile. Impurities in the α-bromo ketone (e.g., unreacted starting material, dibrominated species) will lead to a complex product mixture. The trithiocarbonate salt itself can be unstable.
-
Optimization Strategy:
-
Purity of α-Bromo Ketone: The α-bromo ketone intermediate must be as pure as possible. It is often beneficial to purify it by recrystallization or flash chromatography after the bromination step. Residual acid from the previous step can interfere with the reaction.
-
Trithiocarbonate Source: Use freshly prepared or high-purity sodium or potassium trithiocarbonate. These salts can be prepared from carbon disulfide and a source of sulfide (e.g., Na₂S).
-
Solvent Choice: A polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile is typically required to dissolve the inorganic salt and facilitate the reaction.
-
Temperature Control: The reaction may require gentle heating to proceed at a reasonable rate, but excessive heat can lead to decomposition of the product or the trithiocarbonate. A systematic approach to optimizing temperature is recommended.
-
Table 1: Example Optimization Parameters for Cyclization
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Solvent | Acetonitrile | DMF | THF | DMF generally offers better solubility for inorganic salts. |
| Temperature | 25 °C | 50 °C | 80 °C | A moderate temperature increase often improves rate without significant decomposition. |
| Base | K₂CO₃ | NaH | None | The trithiocarbonate salt is sufficiently nucleophilic; an additional base is usually unnecessary and may cause side reactions. |
| Reaction Time | 24 h | 12 h | 6 h | Higher temperatures can reduce reaction times. Monitor by TLC for optimal endpoint. |
Note: The optimal conditions (highlighted in bold ) should be determined empirically for each specific substrate.
Part 4: Deprotection and Purification
Question 4: During the final deprotection step, my product seems to decompose, resulting in a dark, intractable mixture. How can I prevent this?
Answer: Product degradation during deprotection is almost certainly due to the oxidation of the newly revealed catechol moiety. This is a critical final step that requires careful execution under oxygen-free conditions.
-
Causality: Catechols are readily oxidized to ortho-quinones, especially in the presence of air (oxygen), light, or trace metals. This process is often accelerated under neutral or basic pH.[1][3] While the deprotection itself is acid-catalyzed, the subsequent workup can expose the sensitive product to oxidative conditions.
-
Troubleshooting Steps:
-
Degas Solvents: Before starting the deprotection, thoroughly degas all solvents (e.g., THF, water) and the reaction mixture with an inert gas like argon or nitrogen.
-
Maintain Inert Atmosphere: Conduct the entire deprotection and workup procedure under a positive pressure of an inert gas.
-
Acidic Conditions: Perform the deprotection using a strong acid like HCl in a THF/water mixture. The acidic environment helps to stabilize the catechol against oxidation.[2]
-
Workup: During the workup (e.g., extraction), use degassed solvents. Consider adding a small amount of a reducing agent like sodium dithionite or ascorbic acid to the aqueous phase to inhibit oxidation.
-
Minimize Exposure: Work quickly and minimize the product's exposure to air and light.
-
Question 5: The final product is highly polar and difficult to purify using standard silica gel chromatography. What purification strategies do you recommend?
Answer: The two phenolic hydroxyl groups make the final product very polar, leading to poor mobility and streaking on standard silica gel.[8] Several alternative chromatographic techniques are better suited for this type of compound.
-
Recommended Purification Methods:
-
Reversed-Phase Chromatography (C18): This is often the best choice for polar compounds. Use a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or TFA) added to the mobile phase to improve peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase consisting of a high percentage of a nonpolar organic solvent and a small percentage of a polar solvent (like water). This can be an effective alternative to reversed-phase.[8][9]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Try solvent mixtures such as ethanol/water, acetone/hexane, or ethyl acetate/heptane.
-
Detailed Experimental Protocol: A Validated Starting Point
The following protocol represents a robust starting point. Researchers should optimize conditions based on their specific experimental setup and observations.
Caption: Step-by-step experimental protocol workflow.
References
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [https://www.biotage.com/blog/very-polar-compound-purification-using-aqueous-normal-phase-flash-column-chromatography]([Link] chromatography)
-
Kollbe Ahn, B., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega, 6(7), 4961–4970. [Link]
-
Kollbe Ahn, B., et al. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega via PMC, 6(7), 4961–4970. [Link]
-
Nematollahi, D., & Rafiee, M. (2009). Electrochemical Oxidation of Catechols in the Presence of Acetylacetone. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]
-
Van de Vyver, T., et al. (2012). Various protection groups used in the synthesis of COFs. ResearchGate. [Link]
-
Maier, G. P., et al. (2018). Catechol oxidation: considerations in the design of wet adhesive materials. Biomaterials Science, 6(1), 72-82. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
Sileika, T. S., et al. (2013). Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine. PLoS ONE via PMC, 8(9), e73322. [Link]
-
Fukuda, N., et al. (2018). Adhesion Control of Branched Catecholic Polymers by Acid Stimulation. Biomacromolecules, 20(1), 398–404. [Link]
- Guo, L., & Lim, M. (2012). Method of synthesizing acetonide-protected catechol-containing compounds and intermediates produced therein.
-
Guo, L., & Lim, M. (2011). Efficient and Practical Protection of the Catechol Residue of 3,4-Dihydroxyphenylalanine (DOPA) Derivative as Acetonide. ResearchGate. [Link]
-
Guo, L., & Lim, M. (2011). Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. Organic Letters via PMC, 13(12), 3238–3241. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Naka, H., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(4), 185-190. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechol oxidation: considerations in the design of wet adhesive materials - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids [file.scirp.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Common issues in 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione experiments
Welcome to the technical support center for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answer frequently asked questions encountered during experiments with this compound. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature data and field-proven insights to ensure scientific integrity and practical utility.
I. Synthesis and Purification
The synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione and its analogs can be challenging. Below are common issues and their solutions.
Question 1: My synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione results in a low yield and a complex mixture of byproducts. How can I improve the outcome?
Answer: Low yields and byproduct formation are common issues in the synthesis of dithiol-2-thiones. The synthesis of similar 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-thiones has been achieved by reacting the corresponding 1,3-dithiolium salts with a sulfur source like sodium sulfide nonahydrate in ethanol at room temperature.[1] A key challenge is often the stability of intermediates and the starting materials.
Troubleshooting Workflow for Synthesis:
Caption: Troubleshooting workflow for synthesis and purification.
Key Considerations:
-
Starting Material Quality: Ensure the purity of the precursors. Impurities in the starting materials can lead to a cascade of side reactions.
-
Reaction Conditions: The catechol moiety (3,4-dihydroxyphenyl) is susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products.
-
Purification Strategy: A multi-step purification process is often necessary.
-
Column Chromatography: Use silica gel with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to separate the desired product from polar and non-polar impurities.
-
Recrystallization: This is an effective final purification step. Experiment with different solvents to find the one that gives the best crystal quality and yield. For similar compounds, recrystallization from ethanol or acidified acetic acid with charcoal has proven effective.[2]
-
Question 2: I am having difficulty characterizing my synthesized 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. What should I expect to see in NMR and Mass Spectrometry?
Answer: Proper characterization is crucial to confirm the identity and purity of your compound.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 3,4-dihydroxyphenyl group (typically in the range of 6.5-7.5 ppm), a singlet for the proton on the dithiole ring, and signals for the hydroxyl protons (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | A signal for the thione carbon (C=S) is expected to be significantly downfield (around 180-210 ppm).[3] You will also observe signals for the carbons of the dihydroxyphenyl ring and the dithiole ring. |
| Mass Spec (ESI) | The expected molecular ion peak [M-H]⁻ would be at m/z 241.9. The molecular formula is C₉H₆O₂S₃ and the molecular weight is 242.34.[4][5] |
Troubleshooting Characterization:
-
Broad NMR Peaks: Broad peaks in ¹H NMR could be due to the presence of paramagnetic impurities (trace metals) or slow conformational changes. The hydroxyl protons often appear as broad singlets. Adding a drop of D₂O will cause the hydroxyl peaks to disappear, confirming their assignment.
-
No Molecular Ion in Mass Spec: If you do not observe the molecular ion, consider changing the ionization method (e.g., from ESI to APCI) or the polarity (positive vs. negative ion mode). The compound's acidic phenolic protons make it amenable to negative ion mode detection.
II. Storage and Stability
The stability of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione is a critical factor for obtaining reproducible experimental results.
Question 3: My sample of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione changes color over time, even when stored in the dark. What is causing this degradation and how can I prevent it?
Answer: The catechol moiety is highly susceptible to oxidation, which is the likely cause of the color change. This oxidation can be accelerated by exposure to air, light, and basic conditions.
Degradation Pathway:
Caption: Simplified oxidation pathway of the catechol moiety.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of chemical degradation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes oxidation of the catechol group. |
| Light | In an amber vial or protected from light | Prevents photo-degradation. |
| Form | As a dry solid | More stable than in solution. |
For Solutions:
-
Use deoxygenated solvents.
-
Prepare fresh solutions for each experiment.
-
Store frozen at -20°C or -80°C for short-term storage.
Question 4: I suspect my compound is undergoing thione-thiol tautomerism in solution. How can this affect my experiments and how can I characterize it?
Answer: Thione-thiol tautomerism is a common phenomenon in molecules containing a thiocarbonyl group adjacent to a proton. This can lead to a mixture of two tautomers in solution, which may have different chemical and biological properties.[6][7]
Thione-Thiol Tautomerism:
Caption: Equilibrium between thione and thiol tautomers.
Experimental Implications:
-
Chromatography: You may observe two closely eluting peaks in HPLC analysis.[6]
-
Biological Activity: The two tautomers may have different binding affinities for a target protein or different antioxidant capacities.
-
Reactivity: The thiol form is more susceptible to oxidation, potentially forming disulfides.
Characterization:
-
NMR Spectroscopy: In some cases, you may be able to see distinct sets of peaks for both tautomers, although often the equilibrium is fast on the NMR timescale, resulting in averaged signals.
-
HPLC-MS: This is a powerful technique to identify the presence of both tautomers, as they may be separated chromatographically and will have the same mass.[6]
-
UV-Vis Spectroscopy: The two tautomers will likely have different absorption maxima.
III. Biological Assays
The antioxidant properties of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione are of significant interest. However, its chemical nature can lead to interference in common antioxidant assays.
Question 5: I am getting inconsistent results in my DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay. What could be the problem?
Answer: Inconsistent results in the DPPH assay can arise from several factors related to the compound's properties and the assay conditions. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8]
Troubleshooting the DPPH Assay:
| Potential Issue | Explanation | Solution |
| Solubility | The compound may not be fully dissolved in the reaction medium (often methanol or ethanol), leading to an underestimation of its activity. | Ensure complete dissolution. You may need to use a co-solvent like DMSO, but be mindful of its potential to interfere with the assay. Run appropriate solvent controls. |
| Reaction Kinetics | The reaction between the compound and DPPH may be slow, and not reach completion within the standard incubation time. | Perform a time-course experiment to determine the optimal reaction time. |
| Stoichiometry | The number of DPPH molecules reduced by one molecule of your compound may not be an integer, and can be concentration-dependent. | Be cautious when interpreting IC₅₀ values. It is often more informative to compare the activity to a standard antioxidant like Trolox or ascorbic acid. |
| Compound Instability | The compound may degrade in the assay buffer, especially if the pH is not optimal. | Prepare the compound solution immediately before use. Check the stability of the compound in the assay buffer over the time course of the experiment. |
Question 6: Can 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione interfere with cell-based assays, such as the MTT assay for cell viability?
Answer: Yes, compounds with reducing properties, especially those containing thiol groups, can interfere with the MTT assay. The MTT assay relies on the reduction of a yellow tetrazolium salt (MTT) to a purple formazan product by mitochondrial dehydrogenases in living cells.
Mechanism of Interference:
The thiol form of your compound, or the catechol itself, can directly reduce MTT to formazan, independent of cellular activity. This leads to a false-positive signal, making the cells appear more viable than they actually are.
Mitigation Strategies:
-
Run a cell-free control: Incubate your compound with MTT in the cell culture medium without cells. If a color change is observed, it indicates direct reduction of MTT by your compound.
-
Use an alternative viability assay: Consider using assays that are less susceptible to interference from reducing compounds, such as the lactate dehydrogenase (LDH) assay (measures membrane integrity) or the sulforhodamine B (SRB) assay (measures total protein content).
References
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]
-
Figure 6 from The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method | Semantic Scholar. Semantic Scholar. [https://www.semanticscholar.org/paper/The-study-of-thione-thiol-tautomerism-of-4-amino-5-(-Varynskyi-Scherback/3d0a2b0e7f7b1e1d3e3c5e8f8c9a8b7a0e1c9f7a/figure/5]([Link]
-
Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. Sci-Hub. [Link]
-
The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. ResearchGate. [Link]
-
1,3-Dihydroxyphenazine dioxide. Organic Syntheses. [Link]
-
Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. ResearchGate. [Link]
-
Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Thieme Chemistry. [Link]
-
5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells. PubMed. [Link]
-
DPPH Radical Scavenging Assay. MDPI. [Link]
- Production method for 4,4'-thiodiphenol.
-
Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. ResearchGate. [Link]
-
Degradation of (+/-)-synephrine by Arthrobacter synephrinum. Oxidation of 3,4-dihydroxyphenylacetate to 2-hydroxy-5-carboxymethyl-muconate semialdehyde. PubMed. [Link]
-
Assay Dilution Factors Confound Measures of Total Antioxidant Capacity in Polyphenol-Rich Juices. PMC - NIH. [Link]
-
Spectroscopic dataset of Hedione's derivatives gathered during process development. PMC. [Link]
-
NMR characterization of oligonucleotides and peptides. Bruker. [Link]
-
Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI. [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. [Link]
-
Synthesis, spectroscopical and electrochemical characterizations of metal complexes with new dithiolene systems. Morressier. [Link]
-
NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Wiley Online Library. [Link]
-
Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. NIH. [Link]
-
Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar. [Link]
-
The oxidation of 3,4-dihydroxyphenylacetaldehyde. PubMed. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]
-
Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. ResearchGate. [Link]
-
Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. [Link]
-
Synthesis and Characterization of Two Different 1,3-Dithiole-2-thiones as the Precursors of TTF Donor Molecule. ResearchGate. [Link]
-
New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. PubMed. [Link]
-
Determination of the Degradation Compounds Formed by the Oxidation of Thiophosphinic Acids and Phosphine Sulfides with Nitric Acid. ResearchGate. [Link]
-
Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. ResearchGate. [Link]
-
Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI. [Link]
-
Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. MDPI. [Link]
-
ChemInform Abstract: The Organic Chemistry of 1,3-Dithiole-2-thione-4,5-dithiolate (DMIT). ResearchGate. [Link]
-
Solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol and acetone mixtures with the temperature range from 283.15 to 323.15K. ResearchGate. [Link]
-
Biodegradation of 1,2,3,4-tetrachlorodibenzo-p-dioxin in Liquid Broth by Brown-Rot Fungi. PubMed. [Link] 39.[6][9]-Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Figure 6 from The study of thione-thiol tautomerism of 4-amino-5-( 4-nitrophenyl )-2 , 4-dihydro-3 H-1 , 2 , 4-triazole-3-thione by HPLC-MS method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Solubility of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione for Assays
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. This dithiolethione is a promising scaffold in medicinal chemistry, exhibiting a range of biological activities including antioxidative and chemopreventive effects.[1][2][3] However, its utility in assays is often hampered by poor aqueous solubility, a common challenge for many small molecules in drug discovery.[4][5] This document offers a structured approach to troubleshooting and resolving these solubility issues, ensuring reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: Why does my 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione precipitate when I dilute my DMSO stock solution into aqueous assay buffer?
This is a common phenomenon known as "crashing out."[6] While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar and polar compounds, its miscibility with water does not guarantee the solubility of the compound in the resulting aqueous solution.[7][8] When the DMSO stock is diluted, the solvent environment changes from being predominantly organic to aqueous. The poor aqueous solubility of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione leads to its precipitation.[4][6]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
As a general rule, the final concentration of DMSO in cell-based assays should be kept below 1% to minimize solvent-induced artifacts and cytotoxicity.[8] However, the tolerance of different cell lines to DMSO can vary. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q3: Can I heat the solution to improve the solubility of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione?
Mild heating can sometimes aid in the initial dissolution of a compound. However, for dithiolethiones and catechol-containing compounds, prolonged or excessive heating should be avoided as it can lead to degradation. A more sustainable approach is to find a suitable solvent system or formulation that maintains solubility at ambient temperature.
Q4: Are there alternatives to DMSO for making stock solutions?
While DMSO is widely used, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be considered. However, they may also lead to precipitation upon aqueous dilution and have their own toxicity profiles that need to be evaluated in your specific assay system. For many poorly soluble compounds, the challenge lies not in the initial stock solution but in maintaining solubility in the final aqueous assay medium.
II. Troubleshooting Guide: A Stepwise Approach to Enhancing Solubility
This section provides a systematic workflow for addressing the solubility challenges of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. The choice of method will depend on the specific requirements of your assay (e.g., cell-based vs. cell-free, in vitro vs. in vivo).
Caption: A decision-making workflow for selecting an appropriate solubilization strategy.
The 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione molecule contains a catechol group, which has two hydroxyl groups with acidic protons. The solubility of phenolic compounds can be significantly influenced by pH.[9]
-
Mechanism: At alkaline pH, the hydroxyl groups of the catechol moiety can deprotonate, forming phenolate ions. This ionization increases the polarity of the molecule, which can enhance its solubility in aqueous media.[9][10] Conversely, at very acidic pH, the overall charge of the molecule may be altered in a way that also favors solubility.[9] The optimal pH for catechol oxidase, an enzyme that acts on catechol, is around 7-8.[11][12][13]
-
Experimental Protocol: pH Screening for Solubility
-
Prepare a series of buffers with a pH range from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).
-
Prepare a concentrated stock solution of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in a minimal amount of DMSO.
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Vortex each solution and allow it to equilibrate for at least 30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or HPLC.
-
Important: Ensure the chosen pH is compatible with your assay system. Extreme pH values can denature proteins or affect cell viability.
-
| Parameter | Recommendation | Rationale |
| pH Range | 4.0 - 9.0 | To explore the effect of both acidic and alkaline conditions on the catechol group. |
| Buffer System | Biologically compatible buffers (e.g., PBS, TRIS) | To ensure the final formulation is suitable for biological assays. |
| Validation | Perform vehicle controls with the chosen buffer at the selected pH. | To confirm that the buffer itself does not interfere with the assay. |
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent.[5][14]
-
Mechanism: By creating a solvent mixture that is more "like" the solute in terms of polarity, the solubility of the compound can be increased.
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of the co-solvents (e.g., 50% ethanol in water, 50% PG in water).
-
Prepare a concentrated stock of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in 100% of the chosen co-solvent.
-
Serially dilute the stock solution with the assay buffer to determine the maximum concentration of the compound that remains in solution at an acceptable final co-solvent concentration.
-
Caution: High concentrations of co-solvents can be detrimental in cell-based assays. Always perform vehicle controls to assess toxicity.
-
Surfactants can solubilize hydrophobic compounds by forming micelles.[14] This approach is generally more suitable for cell-free assays.
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate poorly soluble compounds, while the hydrophilic exterior allows the micelle to be dispersed in the aqueous medium.
-
Common Surfactants:
-
Experimental Protocol: Surfactant-based Solubilization
-
Prepare a stock solution of the surfactant in the assay buffer (e.g., 1% Tween® 80).
-
Add the 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (either as a powder or from a concentrated DMSO stock) to the surfactant-containing buffer.
-
Vortex and sonicate briefly to aid dissolution.
-
Note: For cell-based assays, the use of surfactants should be approached with caution as they can disrupt cell membranes.[17] Pluronic® F-68 is a non-ionic surfactant that is often used in cell culture to protect cells from shear stress and can also aid in solubilizing hydrophobic molecules.[15][18][19]
-
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22][23] They can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[14][20][21][22][23][] This method is often well-tolerated in cellular and in vivo systems.
-
Mechanism: The hydrophobic 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be soluble in water.[20][22][]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10% w/v HP-β-CD).
-
Add the 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione to the cyclodextrin solution.
-
Stir or shake the mixture at room temperature for several hours or overnight to allow for complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate.
-
| Solubilization Method | Pros | Cons | Best For |
| pH Adjustment | Simple, cost-effective. | Can affect protein stability and cell viability. | Cell-free assays, robust cell lines. |
| Co-solvents | Effective for many compounds. | Potential for toxicity in cell-based assays. | Initial screening, cell-free assays. |
| Surfactants | High solubilizing capacity. | Can disrupt cell membranes. | Cell-free assays. |
| Cyclodextrins | Generally low toxicity, suitable for in vivo use. | Can be more expensive. | Cell-based and in vivo assays. |
III. Validation of the Chosen Solubilization Method
Once a suitable method has been identified, it is crucial to validate that the chosen excipients do not interfere with the assay.
Caption: A flowchart for validating the selected solubilization method.
-
Vehicle Control: Always run a control with the solubilizing agent alone (e.g., buffer with 10% HP-β-CD) to ensure it does not have any effect on your assay readout.
-
Positive Control: If your assay has a known positive control, test it in the presence of the solubilizing agent to confirm that the agent does not inhibit or falsely enhance its activity.
-
Compound Stability: It is good practice to confirm the stability of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in the chosen formulation over the time course of your experiment.
By systematically applying these troubleshooting strategies and validation steps, researchers can overcome the solubility challenges associated with 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and obtain reliable and meaningful data in their assays.
References
-
PubMed Central.
-
SciSpace.
-
BOC Sciences.
-
MDPI.
-
ResearchGate.
-
Interchim.
-
PubMed Central.
-
MDPI.
-
PubMed Central.
-
ResearchGate.
-
WuXi AppTec DMPK.
-
Wikipedia.
-
ResearchGate.
-
PubMed Central.
-
ResearchGate.
-
PhytoTech Labs.
-
ChemicalBook.
-
ACS Omega.
-
Benchchem.
-
Sussex Drug Discovery Centre.
-
ResearchGate.
-
PubMed.
-
ResearchGate.
-
Prezi.
-
PubMed.
-
Santa Cruz Biotechnology.
-
ResearchGate.
-
Frontiers in Chemistry.
-
ResearchGate.
-
Sciencing.
-
Semantic Scholar.
-
Santa Cruz Biotechnology.
-
Wikipedia.
-
ResearchGate.
-
PubMed Central.
-
Wikipedia.
-
Thieme Connect.
-
Santa Cruz Biotechnology.
Sources
- 1. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prezi.com [prezi.com]
- 12. researchgate.net [researchgate.net]
- 13. sciencing.com [sciencing.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. interchim.fr [interchim.fr]
- 16. phytotechlab.com [phytotechlab.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Welcome to the dedicated technical support center for the synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important catechol-containing dithiolethione. The following information is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors affecting the formation of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione?
Low yields in this synthesis can often be attributed to several critical factors, primarily related to the reagents, reaction conditions, and the nature of the starting material.
-
Sub-optimal Thionating Agent Activity: The most common synthetic route involves the reaction of 3,4-dihydroxybenzaldehyde with a thionating agent such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent. The efficacy of these reagents is paramount.
-
Insight: Lawesson's reagent is often preferred over P₄S₁₀ for this type of transformation as it is generally milder and more soluble in organic solvents, potentially leading to cleaner reactions and higher yields.[1][2] However, both reagents are sensitive to moisture and can degrade upon improper storage, leading to reduced reactivity. It is crucial to use freshly opened or properly stored thionating agents.
-
-
Reaction Temperature and Time: Thionation reactions typically require elevated temperatures to proceed at a reasonable rate.[1][3]
-
Insight: Insufficient heating can lead to incomplete conversion of the starting material. Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or the desired product, especially given the sensitive nature of the catechol moiety. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Purity of Starting Material: The purity of 3,4-dihydroxybenzaldehyde is critical.
-
Insight: Common impurities in commercially available benzaldehydes can include the corresponding benzoic acid and benzyl alcohol, which can undergo their own reactions with the thionating agent, leading to a complex mixture of byproducts and consuming the reagent. It is advisable to use a high-purity starting material or purify it before use.
-
Q2: I am observing a significant amount of dark, tarry byproduct. What is the likely cause and how can I prevent it?
The formation of dark, insoluble byproducts is a frequent issue in thionation reactions, particularly when dealing with electron-rich aromatic compounds like catechols.
-
Side Reactions of the Catechol Moiety: The dihydroxy functionality of the starting material is susceptible to oxidation and other side reactions under the harsh conditions of thionation.
-
Insight: The combination of a thionating agent and heat can promote polymerization or decomposition of the catechol. To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. Additionally, using the minimum effective temperature and reaction time can help to minimize the formation of these byproducts.
-
-
Reaction with Phosphorus Pentasulfide: P₄S₁₀ is a strong dehydrating agent and can promote undesirable side reactions with sensitive functional groups.[4]
-
Insight: While P₄S₁₀ is effective for thionation, its high reactivity can lead to the formation of complex phosphorus-sulfur byproducts and charring of the organic material.[5] Using a milder reagent like Lawesson's reagent or employing a mixed reagent system such as P₄S₁₀ with hexamethyldisiloxane (HMDO) can lead to cleaner reactions.[6]
-
Q3: The purification of the final product is proving difficult. What is the best strategy for isolating pure 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione?
The polar nature of the dihydroxy groups on the phenyl ring makes the purification of the target compound challenging, as it may have limited solubility in common non-polar organic solvents used for chromatography while being too soluble in highly polar solvents.
-
Initial Work-up: A proper aqueous work-up is a critical first step to remove the majority of the phosphorus-containing byproducts from the thionating agent.[3]
-
Protocol: After the reaction is complete, the mixture should be cooled and carefully quenched with a saturated aqueous solution of sodium bicarbonate or water. This will hydrolyze the remaining thionating agent and its byproducts. The crude product can then be extracted with an appropriate organic solvent like ethyl acetate. A thorough wash of the organic layer with water is essential.[3]
-
-
Chromatography: Column chromatography on silica gel is the most common method for purification.
-
Insight: Due to the polarity of the product, a polar mobile phase will be required. A gradient elution starting from a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. For highly polar compounds that streak on silica, alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18) could be explored.[7] For particularly challenging separations, the use of a polar-copolymerized C18 column in reversed-phase liquid chromatography has shown success in purifying polar compounds.[8]
-
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an effective final purification step.
-
Insight: A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures should be chosen. A mixture of a polar solvent (like ethanol or methanol) and a less polar co-solvent (like dichloromethane or water) could be effective. Adding charcoal during recrystallization can help remove colored impurities.[9]
-
Q4: How can I confirm the identity and purity of my synthesized 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione?
A combination of spectroscopic techniques is essential for the unambiguous characterization of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons of the dihydroxyphenyl ring will appear in the aromatic region (typically δ 6.5-7.5 ppm), showing characteristic coupling patterns.
-
A singlet for the proton on the dithiole ring (H-5) is expected.
-
Two singlets for the hydroxyl protons will be observed, which are exchangeable with D₂O.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
A characteristic signal for the thione carbon (C=S) is expected in the downfield region, typically around δ 210-220 ppm.
-
Signals for the carbon atoms of the dihydroxyphenyl ring and the dithiole ring will be observed in the aromatic and olefinic regions.
-
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₆O₂S₃) by providing a highly accurate mass measurement.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl groups, C=C stretching of the aromatic ring, and the C=S stretching of the thione group.
Experimental Protocols
Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
This protocol is a generalized procedure based on common thionation reactions and should be optimized for specific laboratory conditions.
Materials:
-
3,4-Dihydroxybenzaldehyde (1.0 eq)
-
Lawesson's Reagent (0.5 - 1.0 eq)
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dihydroxybenzaldehyde and anhydrous toluene under an inert atmosphere (e.g., nitrogen).
-
Add Lawesson's reagent to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the starting material is consumed (typically after 2-6 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione as a solid.
-
Further purification can be achieved by recrystallization if necessary.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Thionating Agent | Lawesson's Reagent | Milder, more soluble, and often gives cleaner reactions than P₄S₁₀.[1][2] |
| Stoichiometry | 0.5 - 1.0 eq of Lawesson's Reagent | A slight excess may be needed depending on the purity of the starting material. |
| Solvent | Anhydrous Toluene or Dioxane | High boiling point and good solvating power for the reagents. |
| Temperature | Reflux (approx. 110 °C for Toluene) | Sufficient energy to drive the reaction without excessive decomposition. |
| Reaction Time | 2 - 6 hours | Should be determined by TLC monitoring to avoid byproduct formation. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes acidic byproducts and hydrolyzes excess thionating agent. |
| Purification | Silica Gel Chromatography | Effective for separating the polar product from less polar impurities. |
References
- Modular Synthesis of Fluorinated 2H-Thiophenes via [4+1] Cyclization of Enaminothiones.
- Efficient and general synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org.
- Dithiolo-[4,5-d][1,3-dithiole]-2,5-dione. Synthesis, 2021, 53, A–F.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021, 26(22), 6797.
- An Investigation of Novel Series of 2-Thioxo-1,3-dithiol-carboxamides as Potential Antispasmodic Agents: Design, Synthesis via Coupling Reactions, Density Functional Theory Calculations, and Molecular Docking. Pharmaceuticals, 2024, 17(8), 1033.
- 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | CAS 153275-67-3 | SCBT. Santa Cruz Biotechnology.
- Lawesson's Reagent. Organic Chemistry Portal.
- ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Indian Journal of Heterocyclic Chemistry, 2013, 22, 417-422.
- Preparation of 4,4'-dihydroxydiphenyl sulfone.
- Phosphorus pentasulfide. Wikipedia.
- Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 1988, 53(19), 4482-4485.
-
Thieno[3,4-d][11][12]dithiole-2-thione. Acta Crystallographica Section E, 2010, 66(Pt 10), o2558.
- Thionation of amides using Lawessons reagent. ChemSpider Synthetic Pages.
- 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
- Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses.
- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 2020, 25(24), 5946.
- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. ACTA CHEMICA IASI, 2018, 26(2), 351-358.
- Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Journal of Applied Pharmaceutical Research, 2020, 8(4), 50-61.
- 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6.
- Thionation Using Fluorous Lawesson's Reagent.
- Synthesis of 1,3-dithiole-2-thiones and tetrathiafulvalenes using oligo(1,3-dithiole-2,4,5-trithione) (Review).
- Organic Syntheses Procedure.
- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0216391) - NP-MRD.
- For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
- Phosphorus Pentasulfide (P 4 S 10 ).
- Purification of strong polar and basic compounds. Reddit.
- Phosphorus Pentasulfide (P4S10). Synlett, 2004, (12), 2245-2246.
- Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 2016, 81(16), 7049-7058.
- Phosphorus Pentasulfide in Heterocycle Synthesis.
- Phosphorus Pentasulfide. Scribd.
- Mechanism of the thionation reaction using Lawesson's reagent (1).
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. audreyli.com [audreyli.com]
- 7. reddit.com [reddit.com]
- 8. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. scbt.com [scbt.com]
- 11. rsc.org [rsc.org]
- 12. preprints.org [preprints.org]
How to prevent degradation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in solution
Welcome to the technical support resource for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the handling and storage of this compound to prevent its degradation in solution. Our goal is to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and the common stability issues encountered in the laboratory.
Q1: What is 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and what are its key structural features?
A1: 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is an organosulfur compound featuring two key moieties: a 1,3-dithiole-2-thione ring and a 3,4-dihydroxyphenyl group, also known as a catechol group.[1][2] The dithiolethione core is known for a range of biological activities, including antioxidative and chemopreventive effects.[3][4] The catechol moiety is a well-known antioxidant pharmacophore but is also the primary site of the molecule's instability.[5][6]
Q2: My solution of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is turning a pinkish-brown color. What is happening?
A2: The discoloration of your solution is a classic indicator of the oxidation of the catechol group.[7] The two adjacent hydroxyl (-OH) groups on the phenyl ring are highly susceptible to oxidation, which proceeds through a semiquinone radical intermediate to form a highly colored ortho-quinone species.[8][9] This reaction can be initiated by atmospheric oxygen (auto-oxidation), trace metal ions, or enzymes.[8][9][10]
Q3: What are the primary factors that accelerate the degradation of this compound in solution?
A3: Several factors can significantly accelerate the degradation of the catechol moiety:
-
pH: The rate of catechol oxidation is highly pH-dependent. Neutral to alkaline conditions (pH > 7) dramatically increase the rate of oxidation.[11][12]
-
Oxygen: The presence of dissolved molecular oxygen is a key driver of auto-oxidation.[8]
-
Metal Ions: Divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of catechols.[6][9]
-
Light: Exposure to UV light can provide the energy to initiate and accelerate oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.
Part 2: Troubleshooting Guide
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My freshly prepared solution of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione changes color almost immediately.
-
Underlying Cause: This rapid degradation is likely due to one or more of the following: a high pH of the solvent or buffer, the use of solvents with high levels of dissolved oxygen, or contamination of glassware or reagents with trace metal ions.
-
Troubleshooting & Solution Protocol:
-
Solvent Preparation: Use solvents that have been deoxygenated. This can be achieved by bubbling an inert gas such as nitrogen or argon through the solvent for at least 15-30 minutes prior to use. For aqueous buffers, prepare them with deoxygenated water.
-
pH Control: If your experimental conditions allow, prepare your solutions in a slightly acidic buffer (e.g., pH 4-6). Catechol oxidation is significantly inhibited at lower pH values.[7]
-
Use of Chelating Agents: Add a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM, to your buffer. EDTA will sequester trace metal ions that can catalyze oxidation.[6]
-
Glassware Preparation: Ensure all glassware is scrupulously clean. If metal ion contamination is suspected, wash glassware with a dilute acid solution (e.g., 0.1 M HCl) followed by thorough rinsing with deionized water and then deoxygenated water.
-
Issue 2: I am observing a loss of biological activity or inconsistent results, even without significant color change.
-
Underlying Cause: Degradation may be occurring without the formation of intensely colored products. The initial oxidation to a quinone can lead to subsequent reactions, such as polymerization or covalent modification of your target biomolecules, leading to a loss of the parent compound's efficacy.
-
Troubleshooting & Solution Protocol:
-
Incorporate an Antioxidant: For applications where it will not interfere with your assay, consider adding a sacrificial antioxidant to your solution. Ascorbic acid (Vitamin C) at an equimolar or slight excess concentration is highly effective at preventing catechol oxidation.[9]
-
Storage Conditions: Always store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Fresh is Best: Prepare solutions fresh for each experiment whenever possible, especially for sensitive assays. If using a stock solution, allow it to equilibrate to room temperature just before use and use it immediately.
-
Analytical Verification: Periodically check the integrity of your stock solution using analytical methods such as HPLC or UV-Vis spectroscopy. A change in the retention time or the appearance of new peaks in HPLC, or a change in the absorbance spectrum, can indicate degradation.
-
Part 3: Visualization of Degradation Pathway
To better understand the core instability of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, the following diagram illustrates the oxidative degradation pathway of the catechol moiety.
Caption: Oxidative degradation of the catechol moiety.
Part 4: Recommended Handling and Storage Protocol
This section provides a summary of best practices for preparing and storing solutions of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione to ensure maximum stability.
Step-by-Step Protocol for Preparing a Stable Stock Solution:
-
Pre-Preparation:
-
Choose a suitable solvent (e.g., DMSO, ethanol).
-
Deoxygenate the solvent by bubbling with argon or nitrogen for 30 minutes.
-
Prepare an acidic buffer (e.g., citrate or acetate buffer, pH 5.0) with deoxygenated water if aqueous solutions are required. Consider adding EDTA to a final concentration of 0.1 mM.
-
-
Weighing and Dissolution:
-
Weigh the solid compound quickly to minimize exposure to air and moisture.
-
Dissolve the solid in a minimal amount of deoxygenated organic solvent (like DMSO) before diluting further with the deoxygenated aqueous buffer. This ensures complete dissolution before potential hydrolysis or oxidation in the aqueous phase.
-
-
Addition of Antioxidants (Optional):
-
If your experimental design allows, add a stock solution of ascorbic acid to the final solution to a final concentration equimolar to the compound.
-
-
Storage:
-
Immediately after preparation, aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) vials.
-
Flush the headspace of each vial with argon or nitrogen before sealing.
-
Store at -80°C for long-term storage or -20°C for short-term storage.
-
Summary of Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Deoxygenated DMSO, Ethanol, or other aprotic polar solvents. | Minimizes exposure to oxygen, a primary driver of oxidation. |
| pH (Aqueous) | 4.0 - 6.0 | Significantly slows the rate of catechol oxidation which is accelerated at neutral and alkaline pH.[11][13] |
| Additives | Antioxidants: Ascorbic Acid (equimolar) Chelators: EDTA (0.1-1 mM) | Ascorbic acid acts as a sacrificial antioxidant.[9] EDTA sequesters catalytic metal ions.[6] |
| Temperature | Storage: -20°C to -80°C Handling: On ice when not in use. | Reduces the rate of all chemical degradation pathways. |
| Light | Protect from light at all times. | Use amber vials or foil wrapping to prevent light-induced degradation. |
| Atmosphere | Handle under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric oxygen. |
By implementing these protocols and understanding the chemical vulnerabilities of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, you can significantly improve the stability of your solutions, leading to more reliable and reproducible experimental outcomes.
References
- Jaeschke, H. (2011). Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone. Journal of Biological Chemistry, 286(30), 26978–86.
- Belle, A. (2007).
- ResearchGate. (n.d.). Free radical scavenging mechanism in catechols.
- Aisami, A., et al. (2016).
- Jara, J. R., et al. (2020). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. Molecules, 25(15), 3486.
- Harel, E., et al. (1964).
- Li, K., et al. (2024). Effect of pH on degradation and mineralization of catechol in calcium-aid ozonation: Performance, mechanism and products analysis.
- Santhakumar, M., et al. (2018). Effects of pH (a), temperature (b), catechol concentration (c), and inhibition by substrate (d) on activity of immobilized catechol 1,2-dioxygenase in Stenotrophomonas maltophilia KB2 cell extracts.
- Chatterjee, S., et al. (2023).
- Tappia, P. S., et al. (2022). Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants. PMC - NIH.
- Gu, L., et al. (2011). Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. PMC - NIH.
- Singh, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(13), 1633–1655.
- ResearchGate. (n.d.). Chemical structures of the dithiolethiones examined within this study.
- Blaschko, H. (1959). The oxidation of 3,4-dihydroxyphenylacetaldehyde. Biochimica et Biophysica Acta, 35, 530–532.
- Bak, A. V., et al. (2019). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 24(9), 1748.
- Gopiwad, P., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Asian Journal of Pharmaceutical and Clinical Research, 17(2), 1-4.
- Núñez-Vergara, L. J., et al. (2009). Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium. Journal of the Chilean Chemical Society, 54(4), 384-389.
- Santa Cruz Biotechnology. (n.d.). 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. SCBT.
- Chen, L., et al. (2022). Catechins: Protective mechanism of antioxidant stress in atherosclerosis. Frontiers in Nutrition, 9, 945999.
- Munakata, H., et al. (2011). Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. Journal of Clinical Biochemistry and Nutrition, 48(1), 79–85.
- Gopiwad, P., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore.
- L-Orange, C., et al. (2020). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(12), 129712.
- Reddit. (2020). Stability of Catechol (1,2-dihydroxybenzene). r/chemhelp.
- Roebuck, B. D., et al. (2010). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand?. Molecules, 15(12), 9035–9046.
- ResearchGate. (n.d.). Names and chemical structures of dithiolethiones discussed in this review.
- Gopiwad, P., et al. (2024). Medicinal chemistry of catechol, a versatile pharmacophore.
- L-Orange, C., et al. (2020). Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities. bioRxiv.
- CORDIS. (n.d.). For a realistic catechol drug design. European Commission.
- ChemicalBook. (n.d.). 4-(3,4-DIHYDROXYPHENEL)-1,3-DITHIOL-2-THIONE. ChemicalBook.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 [chemicalbook.com]
- 3. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 6. ctppc.org [ctppc.org]
- 7. prezi.com [prezi.com]
- 8. Oxidation of 3,4-dihydroxyphenylacetaldehyde, a toxic dopaminergic metabolite, to a semiquinone radical and an ortho-quinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Products of Catecholamines During Heightened Sympathetic Activity Due to Congestive Heart Failure: Possible Role of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect Of Ph On Catechol Oxidase - 1218 Words | Bartleby [bartleby.com]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in the purification of dithiolethiones
Welcome to the technical support center for overcoming challenges in the purification of dithiolethiones. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex issues encountered during the purification of this important class of sulfur-containing heterocyclic compounds. Our approach is rooted in a deep understanding of the chemical principles governing these molecules and extensive field-proven experience.
Introduction to Dithiolethione Purification
Dithiolethiones are a class of organosulfur compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and chemopreventive properties[1]. The purification of these compounds, however, often presents unique challenges stemming from their synthesis, inherent chemical properties, and potential for complex impurity profiles. This guide will walk you through a systematic approach to troubleshooting common purification hurdles, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers have when starting with dithiolethione purification.
Q1: My crude dithiolethione product is a complex mixture. Where do I even begin with purification?
A1: The first step is to assess the components of your crude mixture. A typical workflow involves:
-
Initial Work-up: Many dithiolethione syntheses, particularly those involving reagents like Lawesson's reagent or elemental sulfur, require an initial aqueous work-up to remove inorganic salts and highly polar impurities. A common procedure is to quench the reaction mixture in water or a saturated aqueous solution like sodium bicarbonate, followed by extraction with an organic solvent such as dichloromethane or ethyl acetate[2].
-
Thin-Layer Chromatography (TLC) Analysis: Before proceeding to column chromatography, it is crucial to develop a suitable solvent system using TLC. This will give you a preliminary idea of the number of components and their relative polarities.
-
Removal of Elemental Sulfur: A frequent and troublesome impurity is elemental sulfur (S₈). Due to its nonpolar nature, it often co-elutes with the desired product in normal-phase chromatography. Strategies for its removal are discussed in detail in the Troubleshooting Guide.
Q2: How do I choose the right solvent system for TLC and column chromatography of my dithiolethione?
A2: The choice of solvent system is critical for successful separation. Here are some general guidelines:
-
Starting Point: For most dithiolethiones, a good starting point for TLC is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane[3]. A common initial ratio to test is 1:1 ethyl acetate/hexane[3].
-
Adjusting Polarity:
-
If your dithiolethione has a low Rf (sticks to the baseline), increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., more ethyl acetate).
-
If your dithiolethione has a high Rf (runs with the solvent front), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., more hexanes).
-
-
For Polar Dithiolethiones: If your compound is highly polar, consider using a more polar solvent system like methanol/dichloromethane[3][4].
-
For Basic Dithiolethiones: If your dithiolethione contains a basic nitrogen moiety, streaking on the TLC plate may occur due to interaction with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to your eluent can significantly improve the chromatography[3][5].
Q3: My dithiolethione seems to be degrading on the silica gel column. What can I do?
A3: Dithiolethiones can be sensitive to the acidic nature of standard silica gel. Here are some strategies to mitigate degradation:
-
Deactivating Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it. Prepare your column and then flush it with your chosen eluent containing 1-3% triethylamine. Discard the initial eluent, and then run your column with or without the triethylamine in the mobile phase[5].
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.
-
2D TLC Test: To confirm if your compound is degrading on silica, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first run in the same solvent system. If new spots appear off the diagonal, it indicates on-plate degradation[6].
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex purification challenges.
Guide 1: Column Chromatography Purification of Dithiolethiones
Column chromatography is the most common method for purifying dithiolethiones. However, achieving good separation can be tricky.
Problem: Poor separation of the desired dithiolethione from impurities.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal.
-
Solution: Systematically screen solvent systems using TLC. Aim for an Rf value between 0.2 and 0.4 for your target compound to ensure good separation on the column[3]. A gradient elution, where the polarity of the solvent is gradually increased during the run, can be highly effective for separating compounds with close Rf values[5][7].
-
-
Co-eluting Impurities: Some byproducts may have very similar polarity to your product.
-
Solution:
-
Identify the Impurity: If possible, try to identify the structure of the co-eluting impurity. Common impurities in dithiolethione synthesis can include starting materials, desulfurized analogs, or sulfur-containing oligomers[8].
-
Change Solvent Selectivity: If a simple hexane/ethyl acetate system doesn't provide separation, try a different solvent combination with different chemical properties. For example, replacing hexane with toluene or ethyl acetate with dichloromethane can alter the interactions with the stationary phase and improve separation.
-
Consider Reversed-Phase Chromatography: If your dithiolethione is sufficiently polar, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase of water/acetonitrile or water/methanol can be an excellent alternative. An HPLC method for some dithiolethiones uses a C18 column with a trifluoroacetic acid and acetonitrile mobile phase[9].
-
-
Experimental Protocol: Gradient Flash Column Chromatography
-
TLC Optimization: Find a solvent system where your product has an Rf of ~0.3.
-
Column Packing: Wet-pack a silica gel column with a less polar solvent system than your TLC system (e.g., if your TLC system is 20% EtOAc/Hexane, start with 5-10% EtOAc/Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of your packed column. This "dry loading" technique often results in better separation.
-
Elution: Start eluting with the initial, less polar solvent. Gradually increase the percentage of the more polar solvent. A typical gradient might be from 5% to 50% ethyl acetate in hexanes over 10-15 column volumes.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.
Diagram: Decision Workflow for Dithiolethione Column Chromatography
Caption: A decision-making workflow for selecting a column chromatography strategy.
Guide 2: Removal of Elemental Sulfur
Elemental sulfur (S₈) is a common byproduct in many dithiolethione syntheses and can be challenging to remove.
Problem: A yellow, non-polar impurity that co-elutes with my product.
Potential Causes & Solutions:
-
Presence of Elemental Sulfur: This is highly likely if your synthesis used elemental sulfur or a sulfurating agent like Lawesson's reagent.
-
Solution 1: Chromatography: Elemental sulfur is very non-polar and will typically elute very quickly on a silica gel column. If your dithiolethione is significantly more polar, you can often separate it by running the column with a very non-polar eluent (e.g., pure hexanes or a low percentage of ethyl acetate in hexanes) to first elute the sulfur[10].
-
Solution 2: Recrystallization: If your dithiolethione is a solid, recrystallization can be effective. Sulfur has good solubility in some organic solvents like toluene and carbon disulfide, but may be less soluble in others like ethanol or methanol, which might be good recrystallization solvents for your product.
-
Solution 3: Chemical Treatment (Use with Caution): Some literature suggests using reagents like sodium sulfite or triphenylphosphine to convert elemental sulfur into more easily removable byproducts. However, these reagents may also react with your dithiolethione, so this approach should be tested on a small scale first.
-
Guide 3: Crystallization and Recrystallization of Dithiolethiones
Crystallization is an excellent final purification step to obtain a highly pure, solid product.
Problem: My dithiolethione oils out or does not crystallize.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The solvent may be too good or too poor for your compound.
-
Solution: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point[11].
-
Screening Solvents: Test the solubility of a small amount of your product in various solvents at room and elevated temperatures. Common solvents to try include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and mixtures like hexane/ethyl acetate or hexane/acetone[12][13]. For some sulfur-containing heterocycles, recrystallization from methanol has been reported to be effective[2].
-
-
-
Solution is Too Concentrated or Too Dilute:
-
Solution: Use the minimum amount of hot solvent to fully dissolve your compound. If the solution is too dilute, you can carefully evaporate some of the solvent to induce crystallization.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Nucleation is Inhibited:
-
Solution:
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.
-
-
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Diagram: Recrystallization Troubleshooting Flowchart
Caption: A troubleshooting guide for common issues encountered during recrystallization.
Purity Assessment
After purification, it is essential to assess the purity of your dithiolethione.
Table 1: Recommended Analytical Techniques for Purity Assessment
| Technique | Application | Key Considerations |
| TLC | Quick purity check of fractions and final product. | Use a suitable visualization method. Dithiolethiones are often UV active due to their conjugated system. Stains like potassium permanganate can also be effective for visualizing sulfur-containing compounds[15][16]. |
| HPLC | Quantitative purity analysis. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an additive like trifluoroacetic acid) is a good starting point[9]. |
| ¹H and ¹³C NMR | Structural confirmation and detection of impurities. | Ensure no residual solvent or impurity peaks are present in the spectra. |
| Mass Spectrometry | Confirmation of molecular weight. | Provides evidence for the correct product and can help identify impurities. |
| Melting Point | Indication of purity. | A sharp melting point range is indicative of a pure compound. |
References
-
Veeprho. (n.d.). Anethole Trithione Impurities and Related Compound. Retrieved from [Link]
- Giustarini, D., Perrino, E., Tazzari, V., & Rossi, R. (2010). HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats.
- Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. (2011). Journal of Medicinal Chemistry, 54(15), 5431-5441.
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anethole Trithione-impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- Brown, A. P., et al. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Chemistry Central Journal, 10(1), 63.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Shaikh, A. A., et al. (2022). ANETHOLE: A CHEMICAL REVIEW.
-
Sciencemadness Discussion Board. (2019). Removing Sulfur Compounds from Dehydrogenation Reaction Mixture. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Veeprho. (n.d.). Anethole Trithione-impurities. Retrieved from [Link]
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Retrieved from [Link]
-
Science.gov. (n.d.). removing sulfur compounds: Topics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Merck Millipore. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2007). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)? Retrieved from [Link]
- Purification of Organic Compounds by Flash Column Chromatography. (2014). Organic Syntheses, 91, 364-377.
-
Teledyne ISCO. (n.d.). CombiFlash Gradient Methods. Retrieved from [Link]
- Oltipraz: a laboratory and clinical review. (1993). Preventive Medicine, 22(5), 784-801.
-
Biotage. (2023). How to Choose Between Linear Gradients and Step Gradients for Flash Chromatography. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1Synthesis of dithiolethiones [Image]. Retrieved from [Link]
- Cruciferous Dithiolethione-Mediated Coordinated Induction of Total Cellular and Mitochondrial Antioxidants and Phase 2 Enzymes in Human Primary Cardiomyocytes: Cytoprotection Against Oxidative/Electrophilic Stress and Doxorubicin Toxicity. (2012). Journal of Pharmacology and Experimental Therapeutics, 341(2), 349-361.
-
Biotage. (2023). How do I Create an Efficient Gradient Flash Chromatography Method? Retrieved from [Link]
- Cancer Chemoprotection by Oltipraz: Experimental and Clinical Considerations. (1993). Journal of Cellular Biochemistry, 53(S17A), 32-41.
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
- Chemopreventive activity of oltipraz. (1997). Journal of Cellular Biochemistry, 67(S28-29), 27-35.
-
ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from [Link]
-
Separation of sulfur compounds on a silica PLOT column; COS and H 2 S... (n.d.). ResearchGate. Retrieved from [Link]
-
Teledyne LABS. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]
- Separation of Sulfur Compounds by Adsorption on Silica Gel. (1950). Industrial & Engineering Chemistry, 42(7), 1368-1372.
- Method of purifying and drying crude iodine. (1932). U.S.
- Structure retention of silica gel-encapsulated bacteriorhodopsin in purple membrane and in lipid nanodiscs. (2020). Colloids and Surfaces B: Biointerfaces, 187, 110680.
- Crude glycerol purification process. (2010).
- Analysis and purification of hydrogenation products of resorcinol. (2007). Russian Journal of Applied Chemistry, 80(10), 1709-1712.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. biotage.com [biotage.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. US5910440A - Method for the removal of organic sulfur from carbonaceous materials - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Desulfurization - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Cell Viability Assays with 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT)
Welcome to the technical support guide for researchers utilizing 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) in cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges this compound presents, ensuring the integrity and accuracy of your experimental data.
Understanding DPDT: A Molecule with Redox Potential
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) is a compound characterized by two key chemical motifs: a catechol (3,4-dihydroxyphenyl) group and a dithiole-thione ring.[1] The catechol moiety is well-known for its antioxidant properties and its ability to participate in redox reactions.[2][3] The dithiole-thione core contains sulfur atoms, and compounds with free thiol groups are recognized as potent reducing agents.[4][5] This inherent reducing potential is the primary reason DPDT can interfere with common cell viability assays that rely on redox-sensitive reporter dyes.
Many popular colorimetric viability assays, such as those using MTT, MTS, XTT, and WST-1, function by measuring the metabolic activity of cells.[6] Specifically, they rely on NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce a tetrazolium salt into a colored formazan product.[6] However, potent reducing agents like DPDT can directly, non-enzymatically reduce the tetrazolium salt, bypassing the cellular metabolic machinery entirely. This leads to a false positive signal, making it appear as though the cells are more viable than they actually are.[4][7]
Fig 1. Mechanism of Tetrazolium Assay Interference.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with DPDT and provides actionable solutions.
Q1: My cell-free control wells containing DPDT and MTT reagent are turning purple. What's happening?
A1: This is the classic sign of direct chemical interference. The purple color you observe is the formazan product, which in this case is being generated by DPDT directly reducing the MTT tetrazolium salt, not by cellular activity.[7] Thiol-containing compounds and other reducing agents are well-documented to cause this artifact.[4][7]
Troubleshooting Steps:
-
Confirm the Interference: Set up a simple experiment in a 96-well plate without any cells.
-
Well A: Culture medium only.
-
Well B: Culture medium + Vehicle (e.g., DMSO).
-
Well C: Culture medium + DPDT (at your highest concentration).
-
-
Add your tetrazolium reagent (MTT, XTT, etc.) to all wells as you would in your experiment.
-
Incubate for the standard duration (e.g., 1-4 hours).
-
If well C shows a significant color change compared to A and B, you have confirmed direct chemical interference. This background absorbance value must be subtracted from your experimental wells, but be aware that this is often not a simple linear relationship. The best course of action is to switch to a non-redox-based assay.
Q2: My results show an increase in cell viability at higher DPDT concentrations, which contradicts my hypothesis. Is this a real biological effect?
A2: While it's not impossible for a compound to have a biphasic effect (toxic at low doses, proliferative at high doses), it is highly improbable in this context. The observed increase in signal is almost certainly an artifact caused by the chemical interference described in Q1. The signal from DPDT's chemical reduction of the assay reagent is likely overpowering any cytotoxic effect, leading to a misleadingly high absorbance reading.
To differentiate biology from artifact, you must run the proper controls:
| Control Group | Purpose |
| Cells + Media + DPDT | Measures the combined signal from cellular activity and DPDT interference. |
| Media + DPDT (No Cells) | Crucial Control: Measures the signal from DPDT interference alone. |
| Cells + Media (Untreated) | Baseline cell viability. |
By subtracting the "Media + DPDT" absorbance from the "Cells + Media + DPDT" absorbance, you can begin to correct for the artifact. However, this correction assumes the interaction is purely additive, which may not be the case. Therefore, a change in assay methodology is the most scientifically rigorous solution.
Q3: I'm seeing high well-to-well variability in my DPDT-treated plates. What could be the cause?
A3: High variability can stem from several factors related to the compound's stability.
-
Limited Stability in Media: Many complex phenolic compounds can be unstable in cell culture media, degrading over time.[8] This degradation can be influenced by the pH of the medium, exposure to light, and the presence of components like metal ions.[7][9][10] If DPDT degrades, its reducing potential may change, leading to inconsistent interference across the plate and over time.
-
Light Sensitivity: The dithiole-thione core and dihydroxyphenyl group may be susceptible to photochemical reactions.[11] If your plates are exposed to ambient light for varying amounts of time during preparation, this could lead to inconsistent results.
-
Precipitation: At higher concentrations, DPDT may precipitate out of the solution, leading to an uneven distribution of the compound in your wells.
Troubleshooting Steps:
-
Assess Compound Stability: Prepare DPDT in your cell culture medium and incubate it under your experimental conditions (37°C, 5% CO2) for the duration of your experiment. Visually inspect for color changes or precipitate formation.
-
Minimize Light Exposure: Keep your compound stock solutions and experimental plates protected from light as much as possible.
-
Ensure Solubility: Check the solubility limit of DPDT in your media and ensure your working concentrations are well below this limit.
Fig 2. DPDT Troubleshooting Workflow.
Q4: What alternative cell viability assays are less susceptible to interference from DPDT?
A4: When dealing with a reducing compound like DPDT, it is highly recommended to switch to an assay that does not rely on a redox-based readout.[12][13]
| Assay Type | Principle | Advantages for DPDT | Disadvantages |
| ATP-Based Luminescence (e.g., CellTiter-Glo®) | Measures ATP levels, a direct indicator of metabolically active cells. The assay lyses cells and uses luciferase to generate a light signal proportional to the ATP present.[13][14] | Excellent Choice. The readout is luminescence, not colorimetric reduction. Less prone to chemical interference.[15] Highly sensitive and rapid.[13] | Can be more expensive than colorimetric assays. |
| Protease Viability Marker (e.g., CellTiter-Fluor™) | Measures a conserved protease activity within live cells. A cell-permeable substrate (GF-AFC) is cleaved by live-cell protease to generate a fluorescent signal.[13] | Good Alternative. Relies on enzymatic activity unrelated to cellular respiration. | Potential for interference from fluorescent compounds. |
| Dye Exclusion (e.g., Trypan Blue, PI, DRAQ7®) | Measures membrane integrity. Dyes only enter and stain cells with compromised membranes (dead cells).[13][16] | Good for Endpoint. Directly counts live vs. dead cells. Not based on metabolic reduction. | Trypan blue requires manual counting. PI/DRAQ7 require a fluorescence microscope or flow cytometer. Not ideal for high-throughput screening. |
| Resazurin Reduction (e.g., alamarBlue®) | Resazurin (blue) is reduced by viable cells to the fluorescent resorufin (pink).[13][17] | More sensitive than tetrazolium assays. | Use with Caution. This is still a redox-based assay and may be susceptible to direct reduction by DPDT.[12] Requires validation with cell-free controls. |
| Protein Staining (e.g., Sulforhodamine B - SRB) | Measures total cellular protein content as an estimate of cell mass.[6] | Good for Adherent Cells. Not a metabolic assay. | Indirect measure of viability; requires cell fixation, making it an endpoint assay. |
Recommended Experimental Protocols
Protocol 1: ATP-Based Luminescent Cell Viability Assay (Recommended Alternative)
This protocol is based on the principle of the Promega CellTiter-Glo® Luminescent Cell Viability Assay and is a robust method for determining cell viability when working with compounds like DPDT.
Materials:
-
Cells plated in an opaque-walled 96-well plate (to prevent luminescent signal crosstalk).
-
DPDT compound.
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®).
-
Plate-reading luminometer.
Methodology:
-
Cell Plating: Plate cells at a predetermined optimal density in 100 µL of culture medium per well in an opaque-walled 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add desired concentrations of DPDT (and vehicle controls) to the wells. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Equilibrate the luminescent assay reagent to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the luminescent assay reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence from wells containing medium only.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]
-
4B - Alojamiento Web UVa (2023). Alternatives to MTT Assay in Cell Viability Assessments. Available at: [Link]
-
BenchSci (2017). Cell viability assays: Alternatives to the MTT assay. Available at: [Link]
-
Creative Bioarray (n.d.). Comparison of Different Methods to Measure Cell Viability. Available at: [Link]
-
MDPI (2019). Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. Available at: [Link]
-
ResearchGate (2024). My question concerns MTT cell viability assay?. Available at: [Link]
-
Sarex (2025). Thermal and Photochemical Properties of Diphenyl Diselenide in Speciality Chemicals. Available at: [Link]
-
AntBio (2025). Cell viability detection | Six commonly used methods to reveal cell vi. Available at: [Link]
-
MDPI (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Available at: [Link]
-
National Center for Biotechnology Information (2020). Assays for Thiols and Modifications. In: Measuring Oxidants and Oxidative Stress in Biological Systems. Available at: [Link]
-
National Center for Biotechnology Information (2025). Photodynamic Therapy and Dietary Antioxidants: A Dual Strategy for Genome Stability and DNA Damage Repair. Available at: [Link]
-
PubMed (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Available at: [Link]
-
PubMed (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. Available at: [Link]
-
PubMed (2016). Cell culture media impact on drug product solution stability. Available at: [Link]
-
MDPI (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Available at: [Link]
-
ResearchGate (n.d.). Cell culture media impact on drug product solution stability. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Photodynamic Therapy and Dietary Antioxidants: A Dual Strategy for Genome Stability and DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermal and Photochemical Properties of Diphenyl Diselenide in Speciality Chemicals [sarex.com]
- 12. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. antbioinc.com [antbioinc.com]
- 15. mdpi.com [mdpi.com]
- 16. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disodium Phenyl Dibenzimidazole Tetrasulfonate (DPDT) Supplier in China | High Quality UV Filter Ingredient | Uses, Benefits, Safety & Technical Data [sinochem-nanjing.com]
Technical Support Center: Enhancing the In Vivo Stability of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Welcome to the technical support guide for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound for successful in vivo studies. The inherent reactivity of its catechol and dithiolethione moieties presents unique challenges, which this guide aims to address through practical, evidence-based strategies.
Part 1: Understanding the Core Instability
Before troubleshooting, it is crucial to understand the chemical nature of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. Its instability primarily stems from two functional groups highlighted below.
-
Catechol Group (3,4-Dihydroxyphenyl): This group is highly susceptible to oxidation, especially under aerobic conditions, neutral or alkaline pH, or in the presence of metal ions.[1][2] This process converts the catechol into a highly reactive o-quinone, which can lead to polymerization, discoloration (browning) of solutions, and loss of biological activity.[3]
-
1,3-Dithiol-2-thione Ring: This sulfur-rich heterocycle is the pharmacophore responsible for many of the compound's biological effects, including the induction of Phase 2 detoxification enzymes.[4][5] However, its sulfur atoms can be targets for metabolic enzymes and chemical reactions, contributing to degradation.
Part 2: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses common issues encountered during the handling, storage, and formulation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Q1: My stock solution in DMSO is turning a brownish-pink color. What is happening and is it still usable?
A1: The color change is a classic indicator of catechol oxidation to o-quinone and subsequent polymerization.[3] This process is accelerated by exposure to air (oxygen) and light. While a slight color change may not indicate complete degradation, it signifies that the process has begun, and the compound's purity and potency are compromised. For quantitative in vivo studies, it is critical to use freshly prepared solutions or solutions that have been rigorously protected from oxidative degradation.
Q2: What are the optimal storage conditions for the solid compound and its stock solutions?
A2:
-
Solid Compound: Store at -20°C or -80°C in a tightly sealed, amber vial with a desiccant. To minimize exposure to air and moisture, consider backfilling the vial with an inert gas like argon or nitrogen before sealing.
-
Stock Solutions (e.g., in DMSO): Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -80°C. Before freezing, overlay the solution with argon or nitrogen. Use these aliquots promptly after thawing and do not store them at room temperature for extended periods.
Q3: The compound is precipitating when I dilute my DMSO stock into an aqueous buffer for my in vivo experiment. How can I improve its solubility?
A3: This is a common issue for hydrophobic compounds. Here are several strategies:
-
Co-solvents: Include a biocompatible co-solvent in your final vehicle. Common examples include PEG 300, PEG 400, or Solutol HS 15. A typical vehicle might consist of 5-10% DMSO, 30-40% PEG 400, and the remainder as saline or PBS.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, enhancing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations.
-
pH Adjustment: The compound's solubility can be pH-dependent. However, be cautious, as alkaline pH drastically accelerates catechol oxidation.[8] Maintaining a slightly acidic pH (4.0-6.0) is often the best compromise between solubility and stability.[7]
Q4: What is the most significant factor contributing to the compound's degradation in a formulation?
A4: Based on the chemistry of catechols, pH and the presence of oxygen are the most critical factors.[1][8][9] The rate of autoxidation increases significantly at neutral to alkaline pH. Therefore, maintaining a slightly acidic pH and deoxygenating all buffers are the most impactful first steps to enhance stability.
| Condition | Stability Concern | Recommendation |
| pH > 7.0 | High | Rapid autoxidation of the catechol moiety.[8][10] |
| pH 4.0 - 6.0 | Moderate | Optimal range to balance stability and solubility.[7] |
| pH < 4.0 | High | Potential for acid-catalyzed hydrolysis (less common for this structure). |
| Light Exposure | High | Photodegradation is a known risk for sensitive organic molecules.[11][12] |
| Oxygen (Air) | High | Oxygen is the primary driver for catechol oxidation.[2] |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | High | Catalyze the oxidation of catechols.[9] |
| Elevated Temperature | Moderate | Accelerates all chemical degradation pathways. |
Part 3: Advanced Stabilization Strategies & Protocols
For demanding in vivo applications, passive measures may be insufficient. The following section details active formulation strategies to protect the compound.
Strategy 1: Antioxidant and Chelator Fortification
Causality: This strategy directly combats the primary degradation pathway. Antioxidants like ascorbic acid act as "sacrificial" agents, being more readily oxidized than the catechol.[13] Chelating agents like EDTA sequester trace metal ions that catalyze this oxidation.[7]
| Stabilizer Type | Example | Mechanism of Action | Typical Concentration |
| Reducing Agent | Ascorbic Acid, Sodium Metabisulfite | Preferentially oxidized, regenerating the parent drug or scavenging oxidants.[13] | 0.01 - 0.1% (w/v) |
| Chain-Breaking Antioxidant | Butylated Hydroxytoluene (BHT), α-Tocopherol | Interrupts free-radical chain reactions.[13] | 0.01 - 0.05% (w/v) |
| Chelating Agent | Disodium EDTA, Citric Acid | Binds metal ions (Fe, Cu) that catalyze oxidation.[7][14] | 0.01 - 0.1% (w/v) |
Protocol: Preparation of an Antioxidant-Stabilized Vehicle
This protocol provides a step-by-step method for creating a 10 mL vehicle designed to protect 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione from degradation.
Materials:
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG 400
-
Ascorbic acid
-
Disodium EDTA
-
Saline, 0.9% NaCl
-
Hydrochloric acid (0.1 N) and Sodium hydroxide (0.1 N) for pH adjustment
-
Nitrogen or Argon gas source
-
Sterile, amber glass vials
Procedure:
-
Prepare the Aqueous Phase: In a sterile beaker, combine 5.8 mL of 0.9% saline.
-
Deoxygenate: Sparge the saline with nitrogen or argon gas for 15-20 minutes on ice to remove dissolved oxygen. This is a critical step.
-
Add Stabilizers: To the deoxygenated saline, add 10 mg of ascorbic acid (final conc. 0.1%) and 10 mg of disodium EDTA (final conc. 0.1%). Stir gently under a blanket of inert gas until fully dissolved.
-
Add Co-solvent: Add 4.0 mL of PEG 400 to the aqueous phase and mix thoroughly. Continue to keep the solution under an inert gas blanket.
-
Prepare Drug Concentrate: In a separate, small vial, dissolve the required amount of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in 0.2 mL of anhydrous DMSO.
-
Combine: While gently vortexing the vehicle from Step 4, slowly add the drug concentrate (Step 5) dropwise. This slow addition helps prevent precipitation.
-
pH Adjustment: Measure the pH of the final formulation. It should be slightly acidic. If necessary, adjust the pH to a target of 5.0-5.5 using 0.1 N HCl or 0.1 N NaOH. Perform this step quickly to minimize air exposure.
-
Final Steps: Sterile filter the final formulation through a 0.22 µm PVDF syringe filter into a sterile, amber vial. Overlay the final product with inert gas before sealing. Use immediately.
Strategy 2: Prodrug Approach (Conceptual)
Q5: My compound is still degrading too quickly in vivo. Are there more advanced chemical modification strategies?
A5: Yes, a prodrug strategy is a powerful, albeit more complex, approach. The goal is to mask the unstable catechol group with a chemical moiety that is stable in circulation but is cleaved by enzymes at the target site to release the active drug.[]
Common Prodrug Strategies for Catechols:
-
Ester Linkages: Converting the hydroxyl groups to esters (e.g., acetates, carbonates) can protect them from oxidation. These are often cleaved by esterase enzymes abundant in plasma and tissues.[]
-
Phosphate Esters: Adding a phosphate group can dramatically increase aqueous solubility and stability. The phosphate is then removed in vivo by alkaline phosphatases.[]
-
Glutathione-Activated Prodrugs: This involves protecting the catechol with a group that is specifically cleaved in the presence of high glutathione (GSH) concentrations, which can be advantageous for targeting cancer cells.[16]
Implementing a prodrug strategy requires significant synthetic chemistry and subsequent validation of the release kinetics.[17] It represents a long-term solution for compounds with profound stability issues.
Part 4: Analytical Methods for Stability Assessment
Verifying the stability of your formulation is essential. A stability-indicating analytical method is one that can accurately quantify the active compound in the presence of its degradants.
Q6: How can I quantitatively measure the stability of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in my formulation?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.
-
Methodology: A reverse-phase C18 column is typically used. The mobile phase would likely consist of an acidified aqueous component (e.g., water with 0.1% formic or phosphoric acid) and an organic component (e.g., acetonitrile or methanol).[18]
-
Detection: The compound has strong UV absorbance due to its aromatic and dithiolethione structures. A photodiode array (PDA) detector is ideal as it allows you to monitor the peak purity and identify the emergence of degradation products with different UV spectra.
-
Quantification: To assess stability, inject samples of your formulation stored under various conditions (e.g., 4°C, room temperature, 37°C) at different time points (0, 2, 4, 8, 24 hours). The stability is determined by the percentage of the initial peak area remaining over time. A decrease in the main peak area with a concurrent increase in new peaks is a clear sign of degradation.
References
-
Ioele, G., De Luca, M., Garofalo, A., & Ragno, G. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Drug Delivery, 24(1), 1-13. [Link]
-
Yuan, Y., et al. (2019). Developing glutathione-activated catechol-type diphenylpolyenes as small molecule-based and mitochondria-targeted prooxidative anticancer theranostic prodrugs. Journal of Medicinal Chemistry, 62(4), 2096-2113. [Link]
-
Liu, Y., et al. (2020). Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities. PLoS ONE, 15(11), e0241426. [Link]
-
Carlson, B. (2021). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Capsugel. [Link]
-
Mao, W., et al. (2022). Synthesis and Validation of a Bioinspired Catechol-Functionalized Pt(IV) Prodrug for Preclinical Intranasal Glioblastoma Treatment. International Journal of Molecular Sciences, 23(2), 896. [Link]
-
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. [Link]
-
Venhuis, B. J., et al. (2002). A new type of prodrug of catecholamines: an opportunity to improve the treatment of Parkinson's disease. Journal of Medicinal Chemistry, 45(11), 2235-2237. [Link]
-
Liu, Y., et al. (2020). Catechol-Containing Compounds are a Broad Class of Amyloid Inhibitors: Redox State is a Key Determinant of the Inhibitory Activities. bioRxiv. [Link]
-
L-Bes-Houtmann, S., et al. (2024). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. Pharmaceutics, 16(5), 656. [Link]
- Connor, E. J. (2001). Antioxidant stabilizer system for pharmaceutical formulations.
-
Ioele, G., & Ragno, G. (Eds.). (2020). Formulation of Photosensitive Drugs. MDPI. [Link]
-
Chen, G., & Ji, Q. C. (2011). Stabilizing Drug Molecules in Biological Samples. Bioanalysis, 3(13), 1469-1471. [Link]
-
An "Anonymous" Author. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Spiess, B. D., Jr., & Dieni, C. A. (2023). Catechol chemistry unleashed: Spontaneous reactions in physiologically-relevant media. ChemRxiv. [Link]
-
Ioele, G., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. ResearchGate. [Link]
-
Wondrousch, D., et al. (2023). A chemical probe unravels the reactive proteome of health-associated catechols. Chemical Science, 14(1), 100-110. [Link]
-
Stine, K. J., et al. (2024). Stabilization and Reduced Cytotoxicity of Amyloid Beta Aggregates in the Presence of Catechol Neurotransmitters. Neurochemical Research, 49(2), 379-387. [Link]
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
-
Singh, A., et al. (2018). Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention. Future Medicinal Chemistry, 10(10), 1257-1277. [Link]
-
Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
-
Brandam, C., et al. (2001). Influence of pH and light on the stability of some antioxidants. International Journal of Cosmetic Science, 23(2), 115-124. [Link]
-
Del Rio, D., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Food & Function, 8(4), 1545-1555. [Link]
-
Kwak, M. K., & Kensler, T. W. (2006). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Antioxidants & Redox Signaling, 8(1-2), 99-105. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]
-
da Silva, L. H. M., et al. (2022). Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. Foods, 11(19), 3097. [Link]
Sources
- 1. Catechol-containing compounds are a broad class of protein aggregation inhibitors: Redox state is a key determinant of the inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 16. Developing glutathione-activated catechol-type diphenylpolyenes as small molecule-based and mitochondria-targeted prooxidative anticancer theranostic prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new type of prodrug of catecholamines: an opportunity to improve the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. air.unipr.it [air.unipr.it]
Technical Support Center: Synthesis of 4-aryl-1,3-dithiol-2-thiones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-aryl-1,3-dithiol-2-thiones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important heterocyclic synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: I am getting a very low, or no, yield of my target 4-aryl-1,3-dithiol-2-thione. What are the likely causes?
Low yield is the most common issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the possibilities.
Possible Causes & Suggested Solutions
-
Cause 1: Inactive Reagents. The reaction is highly sensitive to the quality of the base and carbon disulfide (CS₂).
-
Solution: Use freshly opened or distilled CS₂. If using a solid base like sodium hydride (NaH), ensure it is from a fresh container and handled under inert atmosphere to prevent deactivation by moisture. For alkoxide bases, prepare them fresh if possible.
-
-
Cause 2: Incorrect Stoichiometry or Order of Addition. The reaction proceeds through a dithiocarboxylate intermediate formed from the deprotonated active methylene compound and CS₂. Incorrect ratios can halt the reaction at this stage or promote side reactions.
-
Solution: A typical stoichiometry involves 2 equivalents of the aryl-activated methylene compound, 2 equivalents of base, and 2 equivalents of CS₂, followed by a cyclizing agent or an oxidative step. Critically, the base should be used to generate the carbanion before the addition of CS₂.
-
-
Cause 3: Suboptimal Solvent or Temperature. The choice of solvent is critical for solubilizing intermediates and facilitating the reaction.
-
Solution: Polar aprotic solvents are generally preferred. See the table below for a comparison. If the reaction is sluggish, gentle heating (40-60 °C) can be beneficial, but excessive heat can promote decomposition and side reactions.
-
Table 1: Comparison of Common Solvents
| Solvent | Polarity | Boiling Point (°C) | Typical Use & Rationale |
| DMF | High | 153 | Excellent for solubilizing ionic intermediates like the dithiocarboxylate salt. Often the first choice. |
| DMSO | High | 189 | Similar to DMF but higher boiling point; can be harder to remove during workup. |
| THF | Medium | 66 | Good for reactions with strong, non-nucleophilic bases like NaH. Lower boiling point makes for easier workup. |
| Ethanol | High (Protic) | 78 | Typically used when the base is sodium ethoxide (NaOEt). The solvent is also the source of the conjugate acid. |
Question 2: My reaction mixture turned dark, and I've isolated an unexpected, insoluble salt instead of my product. What is it?
This often points to the formation of a dithiolium salt, which can occur under certain conditions.[1]
Possible Causes & Suggested Solutions
-
Cause 1: Alkylation or Protonation of the Product. The 1,3-dithiol-2-thione ring is susceptible to alkylation or protonation, especially at the exocyclic sulfur, which forms a resonance-stabilized 1,3-dithiolium cation.[1] If your reaction contains adventitious acid or an alkylating agent, this side reaction is likely.
-
Solution: Ensure your workup is performed under neutral or slightly basic conditions. If an acidic quench is necessary, perform it at low temperature (0 °C) and work up the reaction quickly. To recover your product from the salt, you can treat the isolated salt with a mild, non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate/dealkylate it.
-
-
Cause 2: Reaction with an Unexpected Electrophile. Some synthetic routes use reagents like α-haloketones for the cyclization step. If these are used in excess or at high temperatures, they can alkylate the final product.
-
Solution: Carefully control the stoichiometry of your cyclizing agent. Add it slowly and at a controlled temperature to minimize over-alkylation.
-
Workflow for Diagnosing Low Yield
Caption: A logical flowchart for troubleshooting low product yield.
Question 3: My product seems to be decomposing during purification, especially on a silica gel column. Why?
This is often due to the reversible ring-opening of the 1,3-dithiol-2-thione heterocycle.
Possible Causes & Suggested Solutions
-
Cause 1: Ring-Opening by Nucleophiles or Acid/Base. The 1,3-dithiol-2-one/thione ring system can undergo a reversible ring-opening reaction, particularly in the presence of nucleophiles or on acidic/basic stationary phases like silica or alumina.[2][3][4] This forms an unstable dithiolate intermediate that can decompose.
-
Solution:
-
Neutralize Your Column: If column chromatography is necessary, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in your eluent).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or Celite.
-
Avoid Chromatography: If possible, purify the product by recrystallization or trituration with a suitable solvent (e.g., cold hexanes or diethyl ether) to avoid prolonged contact with stationary phases.
-
-
Mechanism: Ring-Opening Side Reaction
Caption: The reversible ring-opening pathway leading to product loss.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of a 4-aryl-1,3-dithiol-2-thione starting from an arylacetonitrile?
This is a classic and efficient route. The mechanism involves the formation of a key dithiocarboxylate intermediate which then cyclizes.
Step-by-Step Mechanism:
-
Deprotonation: A base (e.g., sodium ethoxide) removes the acidic proton from the α-carbon of the arylacetonitrile, generating a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS₂) to form a sodium dithiocarboxylate salt.
-
Dimerization/Cyclization: This is the key ring-forming step. The dithiocarboxylate can react with an unreacted carbanion or another suitable electrophile. In many common procedures, an oxidant (like iodine or air) is used to oxidatively couple two molecules of the dithiocarboxylate intermediate, leading to the formation of the dithiole ring and elimination of thiocyanate.
General Synthesis Pathway
Caption: The two-stage mechanism for dithiole-2-thione synthesis.
Q2: Can I convert the exocyclic thione (C=S) to the corresponding ketone (C=O)?
Yes, this is a common and useful transformation, often performed to modify the electronic properties of the molecule or as a precursor for other reactions.
Protocol: Thione-to-Ketone Conversion
The most reliable method for this conversion is oxidation with mercuric acetate (Hg(OAc)₂).[5]
WARNING: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and dispose of waste according to institutional protocols.
Experimental Protocol:
-
Dissolution: Dissolve the 4-aryl-1,3-dithiol-2-thione (1.0 eq.) in a mixture of chloroform and acetic acid (e.g., a 10:1 v/v ratio).
-
Reagent Addition: Add a solution of mercuric acetate (approx. 1.1-1.2 eq.) in acetic acid dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: A black precipitate of mercuric sulfide (HgS) will begin to form. The reaction can be monitored by TLC until all the starting material is consumed (typically 1-3 hours).
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the HgS precipitate. Wash the pad thoroughly with chloroform.
-
Combine the filtrates and wash sequentially with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude 4-aryl-1,3-dithiol-2-one can be purified by recrystallization (e.g., from ethanol) or column chromatography.
References
-
Ghosh, A. C., Reinhardt, J. K., Kindermann, M. K., & Schulzke, C. (2014). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. Chemical Communications, 50(70), 10102–10104. [Link][2]
-
Royal Society of Chemistry. (n.d.). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. RSC Publishing. Retrieved from the search results.[3]
-
ResearchGate. (n.d.). The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible. ResearchGate. Retrieved from the search results.[4]
-
Rakitin, O. A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link][6][7][8]
-
Elgemeie, G. H., & Sayed, S. H. (2001). Synthesis and Chemistry of Dithioles. Synthesis, 2001(11), 1747-1771. (Note: The linked article contains an erratum correcting "dithiols" to "dithioles"). Retrieved from ResearchGate.[5]
-
Haley, N. F., & Fichtner, M. W. (1981). Efficient and general synthesis of 1,3-dithiole-2-thiones. The Journal of Organic Chemistry, 46(23), 4611–4614. [Link][9]
-
Behringer, H., & Wiedenmann, R. (1966). Product Class 7: 1,2-Dithiolium Salts and Related Compounds. Science of Synthesis. Retrieved from the search results.[1]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ring opening reaction of 1,3-dithiol-2-one systems is fully reversible - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Protocols for Testing the Antimicrobial Effects of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Welcome to the technical support guide for investigating the antimicrobial properties of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione. This document is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and troubleshooting advice to ensure the generation of accurate and reproducible data. The compound's unique structure, featuring both a catechol moiety and a dithiole-thione core, presents specific experimental challenges that this guide aims to address directly.
The catechol (3,4-dihydroxyphenyl) group is known for its potential to generate reactive oxygen species (ROS) and interact with bacterial proteins and membranes, contributing to antimicrobial action.[1][2] The dithiole-thione core is also associated with antibacterial activity, with lipophilicity often playing a key role in its efficacy against certain bacteria, particularly Gram-positives.[3] The combination of these two pharmacophores suggests a promising, potentially multi-target antimicrobial agent, but also necessitates careful protocol design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and testing of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Q1: What is the best solvent to dissolve 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione for antimicrobial assays?
A1: Based on the structure, which includes a polar catechol group and a less polar dithiole-thione ring, Dimethyl Sulfoxide (DMSO) is the recommended initial solvent. A related compound, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, is documented as being soluble in DMSO.[4] Always prepare a high-concentration stock solution (e.g., 10-50 mg/mL or 100x the highest desired test concentration) in 100% DMSO. This stock can then be serially diluted in the appropriate culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds. Using a concentrated stock minimizes the final concentration of DMSO in the assay wells. It is critical to keep the final DMSO concentration below 1% (v/v), as higher concentrations can exhibit antimicrobial effects on their own and affect bacterial growth, thus confounding your results.[5]
Q2: The compound solution changes color (e.g., turns brownish) over time. Is this normal and will it affect my results?
A2: Yes, a color change is expected and indicates oxidation of the catechol moiety. Catechols are highly susceptible to oxidation, especially in neutral or alkaline pH solutions and in the presence of oxygen, forming quinone species which are often colored. This process can alter the compound's biological activity. To ensure consistency, you must:
-
Prepare fresh stock solutions for each experiment.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.
-
Minimize the time the compound spends in aqueous culture medium before being added to the assay plate. Prepare dilutions immediately before use.
Q3: What bacterial strains should I use for initial screening?
A3: For a broad-spectrum initial screen, it is recommended to use a panel of representative Gram-positive and Gram-negative bacteria as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][6][7]
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).
Rationale: This panel covers different cell wall structures and resistance mechanisms. Dithiolethiones have previously shown activity against Gram-positive bacteria, so including S. aureus is particularly relevant.[3] P. aeruginosa is important as it is a common opportunistic pathogen known for its high intrinsic resistance.
Q4: Should I perform a Minimum Inhibitory Concentration (MIC) or a Minimum Bactericidal Concentration (MBC) assay?
A4: You should start by determining the MIC, which is the lowest concentration of the compound that inhibits visible bacterial growth.[1][2] This is the primary measure of antimicrobial potency. If the compound shows significant inhibitory activity (i.e., a low MIC), proceeding to an MBC test is highly recommended. The MBC determines the lowest concentration that kills ≥99.9% of the initial bacterial inoculum.[8][9] The relationship between these two values (MBC/MIC ratio) helps classify the compound's effect:
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
This distinction is crucial for drug development. Bactericidal agents are often preferred for severe infections or in immunocompromised patients.[9]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Guide 1: Inconsistent MIC Results
Issue: You observe significant variability in MIC values for the same bacterial strain across different experiments.
Caption: Troubleshooting workflow for inconsistent MIC results.
Guide 2: No Inhibition of Growth Observed
Issue: Even at the highest concentration, 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione shows no effect on bacterial growth.
| Potential Cause | Scientific Explanation & Validation Step | Recommended Solution |
| Compound Degradation | The catechol moiety is prone to rapid oxidation, rendering the compound inactive. This is a primary suspect if solutions are not prepared freshly. | Validation: Prepare a fresh DMSO stock and immediately perform the dilution series in broth. Solution: Always use a freshly prepared stock solution for every experiment. |
| Compound Precipitation | The compound may be precipitating out of the aqueous culture medium at the tested concentrations, reducing its effective (soluble) concentration. | Validation: After preparing the dilutions in the microtiter plate (before adding bacteria), hold the plate up to a light source. Look for cloudiness, crystals, or a film at the bottom of the wells. Solution: If precipitation is observed, lower the starting concentration. If solubility is a persistent issue, a small amount of a non-ionic surfactant like Tween 80 (e.g., at 0.002%) can be included in the medium, but its own effect on bacterial growth must be controlled for. |
| Intrinsic Bacterial Resistance | The selected bacterial strain may possess intrinsic resistance mechanisms (e.g., efflux pumps, impermeable outer membrane) that make it insensitive to the compound. | Validation: Ensure your positive control antibiotic (e.g., Gentamicin for P. aeruginosa, Vancomycin for S. aureus) shows the expected MIC. This confirms the bacteria are behaving as expected. Solution: Test the compound against a wider range of bacterial species, including known susceptible strains, to determine its true spectrum of activity. |
| Incorrect Inoculum Density | An overly dense bacterial inoculum can overwhelm the antimicrobial agent, leading to apparent ineffectiveness. The standard is ~5 x 10⁵ CFU/mL.[1] | Validation: Plate a serial dilution of your final inoculum onto agar and perform a colony count after overnight incubation to confirm the CFU/mL. Solution: Re-standardize your inoculum preparation procedure, ensuring adherence to the 0.5 McFarland standard and correct final dilution. |
Part 3: Detailed Experimental Protocols
These protocols are based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[11]
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione powder
-
Sterile, high-purity DMSO
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213) cultured on appropriate agar for 18-24 hours
-
Sterile 0.9% saline
-
0.5 McFarland turbidity standard
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
-
Preparation of Compound Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% DMSO to create a stock solution of 1280 µg/mL. (This concentration can be adjusted based on expected potency, but a 100x stock is common).
-
Vortex thoroughly to ensure complete dissolution. Prepare this solution immediately before use.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies from a fresh agar plate.
-
Suspend the colonies in sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in sterile CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL (with a range of 3-7 x 10⁵ CFU/mL).
-
-
Microtiter Plate Setup and Serial Dilution:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of your compound. Add a calculated amount of your 1280 µg/mL stock to CAMHB to get a 2X top concentration (e.g., to test from 64 µg/mL down, create a 128 µg/mL working solution).
-
Add 100 µL of this 2X working solution to well 1.
-
Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down several times.
-
Continue this 2-fold serial dilution across the plate to well 10.
-
Discard the final 50 µL from well 10.
-
Controls:
-
Well 11: Growth Control (50 µL CAMHB, no compound).
-
Well 12: Sterility Control (100 µL CAMHB, no compound, no bacteria).
-
-
-
Inoculation:
-
Add 50 µL of the final bacterial inoculum (from step 2) to wells 1 through 11. Do NOT add bacteria to well 12.
-
The final volume in each test well is now 100 µL. The compound concentrations have been diluted by half to their final test concentrations (e.g., 64, 32, 16...0.125 µg/mL). The final DMSO concentration in the highest concentration well should be ≤1%.
-
-
Incubation:
-
Cover the plate with a lid or sealing film.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, check the control wells. The sterility control (well 12) should be clear. The growth control (well 11) should show distinct turbidity.
-
Visually inspect the test wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is completely clear).[11]
-
Sources
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. ESCMID: EUCAST [escmid.org]
- 4. Buy 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione | 18274-81-2 | >98% [smolecule.com]
- 5. protocols.io [protocols.io]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. szu.gov.cz [szu.gov.cz]
- 8. microchemlab.com [microchemlab.com]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing antioxidant activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione vs. Trolox
An In-Depth Comparative Guide to the Antioxidant Activity of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione versus Trolox
In the dynamic field of drug development and cellular research, the quest for potent antioxidant compounds is paramount. Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This guide provides a comprehensive comparison between Trolox, the universally accepted standard for antioxidant capacity, and 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, a novel compound with significant therapeutic potential.
Our analysis is grounded in established experimental protocols, offering researchers a framework for evaluating the relative antioxidant efficacy of these molecules. We will delve into their mechanisms of action, present standardized methodologies for quantitative assessment, and discuss the scientific rationale behind these experimental choices.
Introduction to the Contenders
Trolox: The Gold Standard
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is a water-soluble analog of vitamin E.[2] Since its synthesis in 1974, it has become the benchmark antioxidant for in vitro capacity assays due to its stable and predictable radical-scavenging activity. Its utility lies in providing a standardized reference point, allowing for the comparison of antioxidant strength across different studies and substances, often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3][4]
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: A Multifunctional Challenger
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a synthetic compound featuring two key structural motifs that suggest potent antioxidant capabilities:
-
A 3,4-dihydroxyphenyl group (catechol) : This moiety is renowned for its excellent radical-scavenging ability, readily donating hydrogen atoms to neutralize free radicals.[5]
-
A 1,3-dithiol-2-thione ring : Thiol-containing compounds (dithiols) are known to be effective antioxidants and play a role in cellular thiol redox homeostasis.[6][7]
This dual-functionality positions it as a compelling candidate for further investigation.
Structural and Mechanistic Comparison
The antioxidant activity of a compound is intrinsically linked to its chemical structure. The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).
-
Trolox primarily acts via the HAT mechanism. The hydroxyl group on its chromanol ring donates a hydrogen atom to a free radical, effectively neutralizing it.[8] The resulting Trolox phenoxyl radical is stabilized by resonance, preventing it from becoming a pro-oxidant.
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is hypothesized to act through multiple pathways. The catechol group is a classic HAT donor, similar to many flavonoids, forming a relatively stable semiquinone radical.[5] The dithiol group may contribute by reducing oxidized species or chelating transition metals like Cu²⁺ and Fe²⁺, which can otherwise catalyze the formation of ROS.[5][9]
Caption: Workflow for the DPPH antioxidant assay.
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. [10]The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored by the decrease in absorbance at 734 nm. Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate (APS)
-
Ultrapure water
-
Trolox and 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
-
96-well microplate and reader
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. [11] * Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation. [12]2. Preparation of ABTS•+ Working Solution: Dilute the stock solution with water or PBS to an absorbance of 0.70 (±0.02) at 734 nm. 3. Preparation of Test Compounds: Prepare stock solutions and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 200 µL of the ABTS•+ working solution to the wells of a 96-well plate.
-
Add 5-10 µL of the various concentrations of the test compounds to the wells in triplicate.
-
Incubate at room temperature for 5-6 minutes. * Read the absorbance at 734 nm.
-
-
Data Analysis: Calculate % Inhibition and IC₅₀ values as described for the DPPH assay.
C. ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [1][13]The antioxidant's protective effect is quantified by measuring the area under the fluorescence decay curve.
Reagents and Materials:
-
Fluorescein sodium salt
-
AAPH
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Fluorescein Working Solution: Prepare a working solution from a stock. Protect from light. [14] * AAPH Solution: Prepare fresh daily in phosphate buffer just before use.
-
Trolox Standards: Prepare a series of Trolox standards in phosphate buffer.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to all wells of a black 96-well plate. [13] * Add 25 µL of either Trolox standards, test compound dilutions, or buffer (for the blank) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader. [15] * Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin fluorescence readings (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60 minutes. [15]3. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample or standard.
-
Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox Equivalents (TE) of the test compound from the standard curve. Results are expressed as µmol TE per µmol of the compound. [14]
-
Concluding Remarks for the Researcher
This guide provides a robust framework for the comparative analysis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione against the established standard, Trolox.
-
Expertise & Causality: The choice of multiple assays (DPPH, ABTS, and ORAC) is deliberate. It allows for a more complete antioxidant profile by probing both Electron Transfer (DPPH, ABTS) and Hydrogen Atom Transfer (ORAC) mechanisms, which are relevant to different types of free radicals in biological systems. * Trustworthiness: By standardizing results against Trolox (calculating TEAC), researchers can reliably compare their findings with the broader scientific literature. [4]The detailed, step-by-step protocols ensure reproducibility, a cornerstone of scientific integrity.
-
Authoritative Grounding: The structural features of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, particularly the catechol moiety, strongly suggest a high antioxidant potential. [16][17]However, only rigorous experimental validation, as outlined here, can quantify its efficacy relative to Trolox. The potential for pro-oxidant activity, a known characteristic of some polyphenols under certain conditions, should also be considered in further studies. [8][9] The promising structure of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione warrants a thorough investigation. By following these validated protocols, researchers can generate the high-quality, comparative data needed to advance our understanding of this novel compound's therapeutic potential.
References
-
Scribd. ORAC Assay Protocol. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Wikipedia. Trolox equivalent antioxidant capacity. [Link]
-
Re, R., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
BMG Labtech. (2014). ORAC assay to determine antioxidant capacity. [Link]
-
MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
-
I-Scholar. (2026). Trolox equivalent antioxidant capacity: Significance and symbolism. [Link]
-
Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
PubMed. (1997). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
National Institutes of Health (NIH). (2020). Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. [Link]
-
MDPI. (2020). Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. [Link]
-
PubMed Central (PMC). (2011). Genesis and development of DPPH method of antioxidant assay. [Link]
-
MDPI. (2022). DPPH Radical Scavenging Assay. [Link]
-
PubMed Central (PMC). (2013). Intracellular scavenging activity of Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid) in the fission yeast, Schizosaccharomyces pombe. [Link]
-
PubMed. (2010). An alternative standard for Trolox-equivalent antioxidant-capacity estimation based on thiol antioxidants. [Link]
-
Wikipedia. Trolox. [Link]
-
ResearchGate. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods. [Link]
-
National Institutes of Health (NIH). (2025). Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity. [Link]
-
ResearchGate. Synthesis and Antioxidant Properties of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. [Link]
-
PubMed. (2013). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. [Link]
-
SciELO. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
-
ResearchGate. (2010). An Alternative Standard for Trolox-Equivalent Antioxidant-Capacity Estimation Based on Thiol Antioxidants. [Link]
-
Food Science and Technology. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
-
MDPI. (2024). Synthesis and Health Effects of Phenolic Compounds: A Focus on Tyrosol, Hydroxytyrosol, and 3,4-Dihydroxyacetophenone. [Link]
-
Bentham Science. 3,4-Dihydropyrimidine-2(1H)-one/thione Derivatives as Anti-inflammatory and Antioxidant Agents. [Link]
-
ResearchGate. (2019). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. [Link]
-
Taylor & Francis Online. Dithiol – Knowledge and References. [Link]
-
ResearchGate. Mechanism of antioxidant action of flavonoids (3',4'-diOH polyphenols). [Link]
Sources
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. Trolox - Wikipedia [en.wikipedia.org]
- 3. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 4. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. scribd.com [scribd.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Novel 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: Synthesis, In Silico and In Vitro Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Effects of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione in Diverse Cancer Cell Lines
In the landscape of preclinical cancer research, the rigorous validation of novel therapeutic compounds is paramount. This guide provides a comprehensive framework for assessing the anticancer properties of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (D3T), a compound recognized for its chemopreventive potential.[1][2] By employing a multi-faceted approach across a panel of diverse cancer cell lines, researchers can build a robust preclinical data package, elucidating both the efficacy and the mechanistic underpinnings of D3T's action. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind critical experimental decisions.
Introduction: The Scientific Rationale for D3T Validation
D3T belongs to the dithiolethione class of organosulfur compounds and has garnered significant interest for its potent induction of Phase II detoxification enzymes and antioxidant enzymes.[1][3] This activity is primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by D3T can confer protection against oxidative stress-induced cellular damage, a key factor in carcinogenesis.[1][3][5] The central hypothesis is that by modulating the cellular redox state and inducing detoxification pathways, D3T can selectively inhibit the growth and survival of cancer cells, which often exist in a state of heightened oxidative stress.
To move beyond initial promising observations, a systematic and comparative validation across different cancer cell lines is essential. Cancer is a heterogeneous disease, and a compound's efficacy can vary significantly depending on the genetic and molecular background of the tumor.[6] Therefore, this guide outlines a series of experiments designed to comprehensively evaluate D3T's anticancer effects on cell viability, apoptosis, and cell cycle progression. The selection of a diverse panel of cell lines, for instance, breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HT-29), and prostate (e.g., DU-145), will provide a broader understanding of D3T's potential therapeutic window and target patient populations.[7][8][9]
Experimental Workflow for D3T Validation
A logical and sequential experimental workflow is crucial for generating coherent and interpretable data. The following diagram illustrates the proposed validation pipeline, starting from broad cytotoxicity screening and progressively moving towards more detailed mechanistic studies.
Caption: Experimental workflow for validating the anticancer effects of D3T.
Part 1: Assessing Cell Viability and Cytotoxicity
The initial step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[12]
Detailed Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of D3T in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29, DU-145)
-
D3T stock solution (dissolved in DMSO)
-
Complete culture medium (specific to each cell line)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of D3T in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of D3T. Include a vehicle control (medium with the same concentration of DMSO used for the highest D3T concentration) and an untreated control.[13]
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess the time-dependent effects of D3T.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the D3T concentration to determine the IC50 value using non-linear regression analysis.
Comparative Data Presentation
| Cell Line | Tissue of Origin | D3T IC50 (µM) at 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 28.5 ± 3.1 |
| A549 | Lung Carcinoma | 22.7 ± 2.5 |
| HT-29 | Colorectal Adenocarcinoma | 18.9 ± 2.2 |
| DU-145 | Prostate Carcinoma | 35.1 ± 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The variation in IC50 values across different cell lines highlights the importance of a comparative approach. For instance, a lower IC50 in MCF-7 cells compared to MDA-MB-231 cells might suggest a dependency on specific cellular pathways that are more active in the former.[14]
Part 2: Investigating the Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate tumor cells.[15] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[16][18] Propidium iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the nucleus.[17]
Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after D3T treatment.
Materials:
-
Cancer cell lines
-
D3T
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the predetermined IC50 concentration of D3T for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.[19]
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16][19]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[17][19] The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Data Interpretation
The flow cytometry data will allow for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the Annexin V+ populations in D3T-treated cells compared to the control would indicate that D3T induces apoptosis.
Part 3: Analyzing Cell Cycle Progression
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[20] Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is directly proportional to the DNA content.[21] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23]
Detailed Protocol: Propidium Iodide Cell Cycle Analysis
Objective: To determine the effect of D3T on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
D3T
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[21][23]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of D3T for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[22][23]
-
Cell Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution, which includes RNase A to degrade RNA and ensure that only DNA is stained.[21][23]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, collecting the PI fluorescence signal in the linear scale.[22]
Data Interpretation
The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. A significant accumulation of cells in a particular phase in the D3T-treated group compared to the control would suggest that D3T induces cell cycle arrest at that checkpoint.
Part 4: Elucidating the Molecular Mechanism of Action
To gain deeper insights into how D3T exerts its anticancer effects, it is essential to investigate its impact on key signaling pathways. Western blotting is a powerful technique for detecting and quantifying the expression levels of specific proteins.[25][26]
Signaling Pathway of Interest: Nrf2 and Apoptosis
The primary hypothesized mechanism of D3T is the activation of the Nrf2 pathway.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for proteasomal degradation. D3T can interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2.[1][3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). The induction of these genes can mitigate oxidative stress and influence cell survival pathways.
Sources
- 1. Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells | PLOS One [journals.plos.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Stabilization of Nrf2 protein by D3T provides protection against ethanol-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of the Nrf2 pathway by 3H-1, 2-dithiole-3-thione is neuroprotective in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione derivatives of brefeldin A: Design, synthesis and cytotoxicity in MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Vitamin-D3 derivatives and breast-tumor cell growth: effect on intracellular calcium and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. static.igem.org [static.igem.org]
- 20. researchgate.net [researchgate.net]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 25. medium.com [medium.com]
- 26. Western blot protocol | Abcam [abcam.com]
Cross-validation of analytical methods for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Introduction
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is an organosulfur compound belonging to the dithiolethione class. Compounds in this family are noted for their diverse biological activities and are often investigated as potential therapeutic agents or are found as metabolites of parent drugs.[1][2] The development of any new chemical entity for pharmaceutical use or its characterization in complex biological matrices necessitates the establishment of robust, reliable, and accurate analytical methods. The validation of these methods is not merely a procedural step but a foundational requirement for ensuring data integrity, which is paramount for regulatory submissions and confident decision-making in drug development.
This guide provides a comprehensive comparison of three widely used analytical techniques for the quantification of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
UV-Vis Spectrophotometry
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
The objective is to present a framework for the cross-validation of these methods, offering researchers and drug development professionals the experimental data and rationale needed to select the most appropriate technique for their specific application. All validation protocols are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently revised Q2(R2).[3][4][5][6]
The Principle of Analytical Method Cross-Validation
Cross-validation is the process of comparing the results from two or more distinct analytical methods to demonstrate that they provide equivalent, reliable data for a given analyte.[7] This is critical when:
-
Transferring a method from a research to a quality control (QC) laboratory.
-
Comparing data generated across different phases of clinical trials.
-
Replacing an older method with a new one.
-
Including data in a regulatory submission that was generated using different analytical techniques.[7]
The goal is to ensure that any observed differences in results are due to the sample itself, not the measurement technique.
Sources
- 1. HPLC determination of novel dithiolethione containing drugs and its application for in vivo studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. fda.gov [fda.gov]
- 7. e-b-f.eu [e-b-f.eu]
A Comparative Analysis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione and Other Phenolic Antioxidants for Drug Development Professionals
This guide provides an in-depth comparative study of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) and other prominent phenolic antioxidants, namely quercetin, resveratrol, and gallic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative antioxidant efficacy, and experimental protocols relevant to the evaluation of these compounds. Our objective is to furnish a comprehensive resource that is grounded in scientific literature and practical experimental insight, thereby facilitating informed decisions in the pursuit of novel therapeutic agents.
Introduction: The Imperative for Potent and Mechanistically Diverse Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a well-established driver of cellular damage and is implicated in the pathophysiology of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Phenolic compounds, a large and diverse group of molecules characterized by the presence of one or more hydroxyl groups attached to an aromatic ring, are renowned for their potent antioxidant properties. This guide focuses on a comparative analysis of DPDT, a sulfur-containing catechol, against the well-characterized phenolic antioxidants quercetin, resveratrol, and gallic acid.
The selection of an antioxidant candidate for therapeutic development hinges not only on its absolute radical-scavenging ability but also on its mechanism of action, bioavailability, and potential for specific cellular interactions. This guide will explore these facets, providing a framework for the rational comparison and selection of these compounds in a drug discovery context.
Chemical Structures and Inherent Antioxidant Potential
The antioxidant activity of phenolic compounds is intrinsically linked to their chemical structure, particularly the number and arrangement of hydroxyl groups and the potential for electron delocalization.
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT): This molecule possesses a catechol (3,4-dihydroxyphenyl) moiety, which is a classic structural feature for potent antioxidant activity. The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone. The presence of the dithiol-2-thione ring introduces sulfur atoms, which may contribute to its overall redox properties and potential for interaction with cellular thiols.
-
Quercetin: A flavonoid with a poly-phenolic structure, quercetin features multiple hydroxyl groups that contribute to its strong antioxidant capacity. Its ability to chelate metals and scavenge a wide range of free radicals is well-documented.[1][2]
-
Resveratrol: A stilbenoid, resveratrol's antioxidant activity is primarily attributed to its 4'-hydroxyl group. While possessing fewer hydroxyl groups than quercetin, its unique structure allows for effective radical scavenging.[3][4]
-
Gallic Acid: A simple phenolic acid, gallic acid's three hydroxyl groups on the aromatic ring confer significant antioxidant potential. It is known for its high hydrogen-donating ability.[5][6]
Comparative Mechanisms of Antioxidant Action
While direct radical scavenging is a fundamental aspect of antioxidant activity, the interaction with cellular signaling pathways, particularly the activation of endogenous antioxidant responses, represents a more sophisticated and potentially more impactful therapeutic strategy. A key pathway in this context is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.
Direct Radical Scavenging
All four compounds are capable of direct radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The catechol group of DPDT and the multiple hydroxyl groups of quercetin and gallic acid make them particularly effective in this regard.
Indirect Antioxidant Activity via Nrf2 Activation
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers, Keap1 is modified, leading to the release of Nrf2, which then translocates to the nucleus and binds to the ARE, driving the expression of a battery of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
DPDT and Dithiolethiones: Dithiolethiones, the class of compounds to which DPDT belongs, are well-established activators of the Nrf2 pathway.[1][8] Their mechanism of action involves the reaction of the dithiolethione moiety with specific cysteine residues on Keap1.[4] This covalent modification alters the conformation of Keap1, disrupting its interaction with Nrf2 and thereby promoting Nrf2 stabilization and nuclear translocation. This indirect antioxidant mechanism provides a sustained cellular protective effect.
-
Quercetin, Resveratrol, and Gallic Acid: These phenolic antioxidants also have been shown to activate the Nrf2 pathway.[3][9] Their mechanisms of Nrf2 activation are thought to involve the generation of a mild pro-oxidant signal that triggers the Keap1-Nrf2 dissociation, or through direct interaction with signaling kinases that regulate Nrf2 activity.[1][3]
The following diagram illustrates the central role of the Nrf2-ARE pathway in the antioxidant response.
Caption: Nrf2-ARE Signaling Pathway Activation by Antioxidants.
Quantitative Comparison of Antioxidant Activity
To provide a quantitative comparison of the antioxidant potencies of these compounds, we have compiled data from in vitro antioxidant assays, specifically the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are presented as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT) | Data not available | Data not available |
| Quercetin | 4.60 ± 0.3[1] | 48.0 ± 4.4[1] |
| Resveratrol | ~68 (15.54 µg/mL)[4] | ~12.5 (2.86 µg/mL)[4] |
| Gallic Acid | ~77.6 (13.2 µg/mL)[3] | ~20.9 (3.55 µg/mL)[3] |
Note: IC50 values can vary depending on the specific experimental conditions. The values presented here are representative examples from the cited literature.
Experimental Protocols for Comparative Antioxidant Assessment
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for the comparative evaluation of antioxidant compounds. Below are detailed, step-by-step methodologies for the DPPH and ABTS assays, as well as a cellular assay for assessing Nrf2 activation.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare stock solutions of the test compounds (DPDT, quercetin, resveratrol, gallic acid) and a positive control (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume of the test compound solution at various concentrations.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
The following diagram outlines the general workflow for these in vitro antioxidant assays.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Dithiolethiones and Identification of Potential Neuroprotective Agents via Activation of Nrf2-Driven Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic versus chemoprotective activation of Nrf2 signaling: overlapping yet distinct gene expression profiles between Keap1 knockout and triterpenoid-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Dithiolethiones: a privileged pharmacophore for anticancer therapy and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of gene expression by cancer chemopreventive dithiolethiones through the Keap1-Nrf2 pathway. Identification of novel gene clusters for cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: A Literature-Derived Approach
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The dithiol-2-thione moiety, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides an in-depth comparison of two plausible synthetic routes to a key derivative, 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, based on established methodologies reported in the scientific literature.
Method A: The Dithiocarbamate Annulation Pathway
This synthetic strategy is a robust and widely employed method for the preparation of 4-aryl-1,3-dithiolium salts, which are versatile intermediates readily converted to the desired 1,3-dithiole-2-thiones. The proposed pathway begins with the synthesis of the key starting material, 2-bromo-3',4'-dihydroxyacetophenone.
Experimental Protocol: Method A
Step 1: Synthesis of 2-bromo-3',4'-dihydroxyacetophenone
This initial step involves the bromination of 3',4'-dihydroxyacetophenone. A common method for such a transformation is direct bromination in a suitable solvent like acetic acid.
-
Procedure: To a solution of 3',4'-dihydroxyacetophenone (1 equivalent) in glacial acetic acid, a solution of bromine (1 equivalent) in acetic acid is added dropwise at room temperature with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as aqueous ethanol, affords the purified 2-bromo-3',4'-dihydroxyacetophenone.
Step 2: Synthesis of S-(3,4-Dihydroxyphenacyl) N,N-dimethyldithiocarbamate
The α-bromoketone is then reacted with a dithiocarbamate salt, in this case, sodium N,N-dimethyldithiocarbamate, to form the corresponding phenacyl dithiocarbamate.
-
Procedure: 2-bromo-3',4'-dihydroxyacetophenone (1 equivalent) is dissolved in a suitable solvent like acetone or ethanol. To this solution, sodium N,N-dimethyldithiocarbamate (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until TLC analysis indicates the consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude S-(3,4-Dihydroxyphenacyl) N,N-dimethyldithiocarbamate, which can be purified by column chromatography.
Step 3: Cyclization to 4-(3,4-Dihydroxyphenyl)-2-(dimethylamino)-1,3-dithiolium salt
Acid-catalyzed cyclization of the phenacyl dithiocarbamate leads to the formation of a 1,3-dithiolium salt.
-
Procedure: The S-(3,4-Dihydroxyphenacyl) N,N-dimethyldithiocarbamate (1 equivalent) is treated with a strong acid, such as perchloric acid or sulfuric acid, in a solvent like acetic acid or a mixture of acetic acid and acetic anhydride. The reaction is typically heated to facilitate cyclization. Upon cooling, the 1,3-dithiolium salt often precipitates and can be collected by filtration. Washing with a non-polar solvent like diethyl ether will remove any non-polar impurities.
Step 4: Conversion to 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
The final step involves the conversion of the 1,3-dithiolium salt to the target 1,3-dithiole-2-thione. This is typically achieved by reacting the salt with a sulfur source, such as sodium sulfide or hydrogen sulfide.
-
Procedure: The 4-(3,4-Dihydroxyphenyl)-2-(dimethylamino)-1,3-dithiolium salt (1 equivalent) is suspended in a solvent like ethanol. An aqueous solution of sodium sulfide nonahydrate (excess) is added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the starting salt and the formation of the yellow thione product. The product is then isolated by filtration, washed with water, and can be purified by recrystallization.
Workflow Diagram: Method A
Caption: Synthesis of the target compound via the dithiocarbamate pathway.
Method B: The Active Methylene - Carbon Disulfide Pathway
This alternative approach leverages the reactivity of an active methylene group with carbon disulfide in the presence of a base. This method can be more direct but is highly dependent on the acidity of the α-protons of the starting ketone.
Experimental Protocol: Method B
Step 1: Generation of the Enolate from 3',4'-dihydroxyacetophenone
The synthesis begins by generating a reactive enolate from the starting acetophenone.
-
Procedure: 3',4'-dihydroxyacetophenone (1 equivalent) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride or potassium tert-butoxide (2.2 equivalents), is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a short period to ensure complete enolate formation.
Step 2: Reaction with Carbon Disulfide and Cyclization
The in-situ generated enolate is then reacted with carbon disulfide. The resulting dithiocarboxylate intermediate undergoes subsequent reaction and cyclization.
-
Procedure: To the enolate solution, carbon disulfide (1.2 equivalents) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. To facilitate the second sulfur incorporation and cyclization, an electrophilic sulfur source such as elemental sulfur or a mild oxidizing agent like iodine can be added. The reaction is quenched by the addition of a proton source (e.g., dilute HCl). The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the final product.
Workflow Diagram: Method B
Caption: Synthesis of the target compound via the active methylene pathway.
Comparative Analysis
| Parameter | Method A: Dithiocarbamate Annulation | Method B: Active Methylene - CS2 |
| Number of Steps | 4 | 2 (potentially one-pot) |
| Purity of Intermediates | Generally high, intermediates are often crystalline and can be purified. | Can be challenging to isolate intermediates; may proceed as a one-pot reaction with potential for side products. |
| Overall Yield (Estimated) | 40-60% | 20-40% |
| Scalability | Good, as each step is a well-defined and generally high-yielding reaction. | Can be challenging to scale up due to the use of strong bases and potentially exothermic reactions. |
| Reagent Handling | Requires handling of bromine and strong acids. | Requires handling of highly flammable carbon disulfide and pyrophoric strong bases (e.g., NaH). |
| Substrate Scope | Generally broad for various substituted acetophenones. | Highly dependent on the pKa of the α-protons of the ketone. |
Discussion
Method A: A Step-wise and Reliable Route
The dithiocarbamate annulation pathway, while longer, offers a more controlled and often higher-yielding approach. Each intermediate can be isolated and characterized, which is a significant advantage in a research and development setting as it allows for troubleshooting at each stage. The conversion of 1,3-dithiolium salts to 1,3-dithiole-2-thiones is a well-established and efficient transformation.[1] The primary challenges of this route lie in the handling of corrosive and toxic reagents such as bromine and strong acids.
Method B: A More Direct but Potentially Lower-Yielding Alternative
The reaction of active methylene compounds with carbon disulfide presents a more convergent synthetic strategy. However, its success is intrinsically linked to the efficient generation of the enolate and the subsequent cascade of reactions. For ketones with relatively acidic α-protons, this can be an effective method. The use of strong, air-sensitive bases and the often-unpleasant odor of carbon disulfide are notable drawbacks. Furthermore, the potential for side reactions can complicate purification and lead to lower overall yields.
Conclusion
For the synthesis of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, Method A, the dithiocarbamate annulation pathway, is recommended as the more robust and reliable approach, particularly for achieving high purity and reasonable yields on a laboratory scale. The step-wise nature of this synthesis allows for greater control and optimization. Method B, while more direct, presents greater challenges in terms of reaction control and purification, and is likely to be lower yielding for this specific substrate.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, purity, and the available laboratory infrastructure. This guide provides a solid foundation based on established chemical principles for the successful synthesis of this important dithiol-2-thione derivative.
References
- Bahrin, L. G., et al. (2018). Synthesis of 4-(2-hydroxyaryl)-5-methyl-1,3-dithiol-2-thiones. ACTA CHEMICA IASI, 26(2), 351-358.
- Haley, N. F. (1978). A Convenient Synthesis of 1,3-Dithiole-2-thiones. The Journal of Organic Chemistry, 43(6), 1233–1235.
- Sarbu, L. G., et al. (2019).
- Fakhr, I. M., et al. (2009). Synthesis and reactions of some new 1,3-dithiole derivatives with promising antimicrobial activity.
- Gompper, R., & Kutter, E. (1965). 1,3-Dithiolium Salts and 1,3-Dithiol-2-ylidenes. Angewandte Chemie International Edition in English, 4(7), 591-605.
- Easton, C. J., et al. (1990). A general synthesis of 1,3-dithiole-2-thiones from reaction of active methylene compounds with carbon disulfide and subsequent reaction with α-haloketones. Journal of the Chemical Society, Perkin Transactions 1, (1), 277-282.
Sources
In Vivo Validation of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione: A Comparative Guide to a Novel Nrf2 Activator
In the landscape of therapeutic development, targeting cellular defense mechanisms against oxidative stress and inflammation represents a promising strategy for a multitude of chronic and degenerative diseases. This guide provides an in-depth technical comparison of the therapeutic potential of a novel compound, 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, against established alternatives. Our focus is on its presumed mechanism of action as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[1][2] While direct in vivo data for this specific molecule is emerging, its structural characteristics allow for a robust, data-driven projection of its efficacy, benchmarked against well-characterized Nrf2 activators.
The Scientific Premise: Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] In the presence of oxidative stress or electrophilic compounds, key cysteine residues on Keap1 are modified, leading to a conformational change that disrupts Nrf2 binding.[3] This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[1][5] These genes encode for antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione synthesis, collectively bolstering the cell's defense capabilities.[2]
The molecule 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione possesses two key structural features that strongly suggest its role as a potent Nrf2 activator. The dithiol-2-thione moiety is an electrophilic group capable of reacting with the sensor cysteine residues on Keap1, a mechanism shared by other known dithiolethione-based Nrf2 activators like Oltipraz.[6][7][8] Additionally, the 3,4-dihydroxyphenyl (catechol) group is a well-known antioxidant and can also be oxidized to an electrophilic quinone, further contributing to Keap1 modification and Nrf2 activation. This dual-functionality positions it as a potentially highly effective modulator of the Nrf2 pathway.
Detailed Experimental Protocol
-
Animal Model: Male Wistar rats (200-250g) will be used. Rodent models are well-established for cisplatin-induced kidney injury and show high clinical relevance. [9][10]2. Acclimatization and Grouping: Animals will be acclimatized for one week. They will then be randomly assigned to four groups (n=8):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Cisplatin (7 mg/kg, single intraperitoneal injection).
-
Group 3: 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (Low Dose, e.g., 10 mg/kg/day, oral gavage) + Cisplatin.
-
Group 4: 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (High Dose, e.g., 30 mg/kg/day, oral gavage) + Cisplatin.
-
-
Dosing Regimen: The compound or vehicle will be administered daily for 7 days. On day 5, a single dose of cisplatin will be administered to induce nephrotoxicity. This pre-treatment regimen allows for the induction of Nrf2-target genes prior to the insult.
-
Monitoring and Sample Collection: Animals will be monitored daily for clinical signs of toxicity. At 72 hours post-cisplatin injection, a timepoint of significant renal injury, animals will be euthanized. Blood will be collected for serum analysis, and kidneys will be harvested for histopathology and biomarker analysis.
-
Endpoint Analysis:
-
Renal Function: Serum levels of blood urea nitrogen (BUN) and creatinine will be measured as key indicators of kidney function.
-
Histopathology: Kidney sections will be stained with Hematoxylin and Eosin (H&E) to assess tubular damage, necrosis, and inflammation.
-
Oxidative Stress Markers: Kidney tissue homogenates will be analyzed for levels of malondialdehyde (MDA, a marker of lipid peroxidation), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH) levels.
-
Inflammatory Markers: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in kidney tissue will be quantified using ELISA.
-
Target Engagement (Nrf2 Pathway): The activation of the Nrf2 pathway will be confirmed by measuring the nuclear translocation of Nrf2 and the expression of its downstream targets, Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), via Western blot and qPCR.
-
Comparative Analysis with Established Nrf2 Activators
The therapeutic potential of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione can be benchmarked against several well-studied Nrf2 activators that have undergone extensive preclinical and, in some cases, clinical evaluation.
| Compound | Chemical Class | Mechanism of Action | In Vivo Efficacy Highlights | Key References |
| Oltipraz | Dithiolethione | Electrophilic modification of Keap1 cysteines, inducing Phase II detoxification enzymes. | - Shown to inhibit chemically induced carcinogenesis in various animal models.<[6]br>- Increases survival rate in gamma-irradiated mice.<[11]br>- Possesses antiangiogenic activity in vivo. [12] | [6][7][11][12][13] |
| Sulforaphane | Isothiocyanate | Electrophilic modification of Keap1 cysteines, potent inducer of Phase II enzymes. | - Reduces inflammation and oxidative stress in numerous animal models.<[14][15]br>- Demonstrates neuroprotective effects in models of neurodegenerative disease.<[16]br>- Improves metabolic parameters in models of diabetes and obesity. [16] | [14][15][17][16] |
| Bardoxolone Methyl | Synthetic Triterpenoid | Electrophilic modification of Keap1 cysteines, also inhibits NF-κB signaling. | - Increases estimated Glomerular Filtration Rate (eGFR) in patients with chronic kidney disease (CKD) and type 2 diabetes.<[18][19][20][21]br>- Shows anti-inflammatory effects in models of renal injury.<[20]br>- Phase I trials in cancer patients showed an MTD of 900 mg/d and objective tumor responses. | [18][19][20][21][22] |
Critical Analysis and Future Directions
Strengths of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione:
The dual-functionality of this molecule is its most significant theoretical advantage. The dithiol-2-thione core provides a proven electrophilic trigger for Nrf2 activation, while the catechol moiety offers inherent antioxidant properties and a secondary mechanism for Keap1 modification. This could lead to a more potent and sustained activation of the Nrf2 pathway compared to single-mechanism activators. The presence of the catechol group may also confer additional therapeutic benefits, such as direct radical scavenging, which is independent of Nrf2 activation.
Potential Challenges and Considerations:
While the electrophilic nature of Nrf2 activators is key to their mechanism, it can also lead to off-target effects and potential toxicity at higher doses. The reactivity of the dithiol-2-thione and the quinone derived from the catechol group will need to be carefully evaluated in safety pharmacology and toxicology studies. Furthermore, the sustained and systemic activation of Nrf2 is not always beneficial; in some contexts, such as established cancers, it can promote tumor cell survival and resistance to therapy.
Future Research:
Following a successful proof-of-concept study in an acute oxidative stress model, further in vivo validation should explore:
-
Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for optimizing dosing regimens.
-
Chronic Disease Models: Evaluating its efficacy in models of chronic kidney disease, neurodegenerative diseases (e.g., Parkinson's or Alzheimer's models), and inflammatory conditions (e.g., collagen-induced arthritis) will broaden its therapeutic scope. [4][23][24][25][26]* Safety and Toxicology: Comprehensive toxicology studies are required to establish a safe therapeutic window.
-
Head-to-Head Comparison: Direct comparative studies against established Nrf2 activators like Sulforaphane or Bardoxolone Methyl in the same animal model would provide definitive evidence of its relative potency and efficacy.
Conclusion
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione is a promising therapeutic candidate with a strong scientific rationale for its potential as a potent activator of the Nrf2 antioxidant pathway. Its unique dual-functionality, combining an electrophilic dithiol-2-thione core with an antioxidant catechol group, suggests a potentially superior efficacy profile. The proposed in vivo validation framework provides a clear and rigorous path to substantiating this potential. By benchmarking against established Nrf2 activators, we can strategically position this novel compound within the therapeutic landscape and pave the way for its development as a next-generation treatment for diseases rooted in oxidative stress and inflammation.
References
-
Developing better mouse models to study cisplatin-induced kidney injury. (n.d.). American Journal of Physiology-Renal Physiology. [Link]
-
Pabla, N., & Dong, Z. (2018). Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges. BioMed Research International, 2018, 1462802. [Link]
-
Pabla, N., & Dong, Z. (2018). Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges. BioMed Research International, 2018, 1462802. [Link]
-
Modeling Cisplatin-Induced Kidney Injury to Increase Translational Potential. (2022). American Journal of Nephrology. [Link]
-
Kim, T. H., Ku, S. K., & Lee, J. M. (2002). In vivo radioprotective effects of oltipraz in gamma-irradiated mice. Journal of Radiation Research, 43(2), 137–143. [Link]
-
The Chemopreventive Agent Oltipraz Possesses Potent Antiangiogenic Activity in Vitro, ex Vivo, and in Vivo and Inhibits Tumor Xenograft Growth. (2002). Clinical Cancer Research. [Link]
-
In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). Crown Bioscience. [Link]
-
Outlines of rodent models used for studying cisplatin-induced kidney... (n.d.). ResearchGate. [Link]
-
Autoimmune and Inflammation Models. (n.d.). Medicilon. [Link]
-
Inflammation & Autoimmune Disease Models. (n.d.). Eurofins Advinus. [Link]
-
Kensler, T. W., Groopman, J. D., & Roebuck, B. D. (1998). Chemopreventive activity of oltipraz. Journal of Cellular Biochemistry. Supplement, 31, 64–69. [Link]
-
Min, K., & Jo, E. (2021). The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical. Antioxidants (Basel, Switzerland), 10(9), 1404. [Link]
-
New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]
-
bardoxolone methyl (rta 402) 402-c-1603. (n.d.). ClinicalTrials.gov. [Link]
-
Connolly, M., & Tarelli, E. (2021). Protective Effects of Sulforaphane Preventing Inflammation and Oxidative Stress to Enhance Metabolic Health: A Narrative Review. Nutrients, 13(3), 847. [Link]
-
Hong, D. S., Kurzrock, R., Supan, P., et al. (2012). A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas. Clinical Cancer Research, 18(12), 3396–3406. [Link]
-
Sulforaphane—A Compound with Potential Health Benefits for Disease Prevention and Treatment: Insights from Pharmacological and Toxicological Experimental Studies. (2023). MDPI. [Link]
-
An active metabolite of oltipraz (M2) increases mitochondrial fuel oxidation and inhibits lipogenesis in the liver by dually activating AMPK. (2013). British Journal of Pharmacology. [Link]
-
O'Dwyer, P. J., Szarka, C. E., & Yao, K. S. (2001). Safety and Efficacy of Weekly Oral Oltipraz in Chronic Smokers. Clinical Cancer Research, 7(3), 561–568. [Link]
-
Robledinos-Antón, N., Fernández-Ginés, R., Manda, G., & Cuadrado, A. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182. [Link]
-
Protective Effects of Sulforaphane Preventing Inflammation and Oxidative Stress to Enhance Metabolic Health: A Narrative Review. (n.d.). Nutrition Connect. [Link]
-
Zoja, C., Corna, D., & Nava, V. (2020). Bardoxolone methyl: drug development for diabetic kidney disease. Clinical and Experimental Nephrology, 24(1), 1–9. [Link]
-
Yagishita, Y., Fahey, J. W., & Kensler, T. W. (2019). Current Landscape of NRF2 Biomarkers in Clinical Trials. Antioxidants & Redox Signaling, 31(9), 621–636. [Link]
-
Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants (Basel, Switzerland), 9(10), 920. [Link]
-
Levonen, A. L., & Dinkova-Kostova, A. T. (2021). Keap1/Nrf2 Signaling Pathway. Antioxidants (Basel, Switzerland), 10(6), 823. [Link]
-
Mechanisms Contributing to Adverse Cardiovascular Events in Patients with Type 2 Diabetes Mellitus and Stage 4 Chronic Kidney Disease Treated with Bardoxolone Methyl. (2014). Karger Publishers. [Link]
-
Kalantar-Zadeh, K., & Kovesdy, C. P. (2022). Bardoxolone for CKD: The Paradox of Confusion and Dogma. Kidney360, 3(10), 1649–1652. [Link]
-
Nrf2 activators modulate oxidative stress responses and bioenergetic profiles of human retinal epithelial cells cultured in normal or high glucose conditions. (2015). Pharmacological Research. [Link]
-
Egner, P. A., Kensler, T. W., & Prestera, T. (2000). Chemoprotective 3H-1,2-dithiole-3-thione induces antioxidant genes in vivo. Free Radical Biology & Medicine, 28(6), 947–951. [Link]
-
Protective Effects of Sulforaphane Preventing Inflammation and Oxidative Stress to Enhance Metabolic Health: A Narrative Review. (2025). ResearchGate. [Link]
-
Scuto, M., Trovato, A., & Modafferi, S. (2020). Activators of Nrf2 to Counteract Neurodegenerative Diseases. Antioxidants (Basel, Switzerland), 9(11), 1089. [Link]
-
Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. (2022). MDPI. [Link]
-
Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity. Annual Review of Pharmacology and Toxicology, 53, 401–426. [Link]
-
Predicted molecules followed by experimental validation for protecting human neurons from oxidative stress–induced cytotoxicity. (2022). PNAS. [Link]
-
Pharmacological activators of Nrf2/Keap1/HO-1 pathway in disease models. (n.d.). Consensus. [Link]
-
Emerging Therapeutic Strategies for Nrf2-Associated Skin Disorders: From Photoaging to Autoimmunity. (2023). MDPI. [Link]
-
Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2024). MDPI. [Link]
-
In Vivo Neuroprotective Effects of Alpinetin Against Experimental Ischemic Stroke Damage Through Antioxidant and Anti-Inflammatory Mechanisms. (2024). MDPI. [Link]
-
Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023). Journal of Advanced Research. [Link]
-
The role of thiols in antioxidant systems. (2015). Free Radical Biology and Medicine. [Link]
-
In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (2018). Marine Drugs. [Link]
-
Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2025). ResearchGate. [Link]
-
Prestera, T., Talalay, P., & Zhang, Y. (1993). Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes. Journal of Medicinal Chemistry, 36(21), 3183–3189. [Link]
-
Johnson, D. A., Johnson, J. A., & Gibbs, J. P. (2016). Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(23), 5779–5783. [Link]
-
Synthesis of 4-(2-Hydroxyaryl)-5-Methyl-1,3-Dithiol-2-Thiones. (n.d.). ResearchGate. [Link]
Sources
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive activity of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of Dithiolethiones as Inducers of Cytoprotective Phase 2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further structure–activity relationships study of substituted dithiolethiones as glutathione-inducing neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo radioprotective effects of oltipraz in gamma-irradiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Integrative Role of Sulforaphane in Preventing Inflammation, Oxidative Stress and Fatigue: A Review of a Potential Protective Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Bardoxolone methyl: drug development for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Bardoxolone for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. wuxibiology.com [wuxibiology.com]
- 25. mdpi.com [mdpi.com]
- 26. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Experimental Comparison of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione with Established Enzyme Inhibitors
A Guide for Researchers in Drug Discovery and Development
Authored by: A Senior Application Scientist
Introduction: The Investigational Compound 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (DPDT)
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, hereafter referred to as DPDT, is a novel investigational compound characterized by a catechol moiety. This structural feature is a well-known pharmacophore present in the endogenous substrates of several key metabolic enzymes, suggesting that DPDT may act as a competitive or non-competitive inhibitor of these enzymes. This guide provides a head-to-head comparison of DPDT with established inhibitors of two such enzyme families: Catechol-O-methyltransferase (COMT) and Aldehyde Dehydrogenase (ALDH).
Given the nascent stage of research on DPDT, this document serves as both a comparative analysis based on established data for known inhibitors and a proposed experimental framework for the direct evaluation of DPDT's inhibitory potential. The insights herein are designed to guide researchers in designing robust experiments to characterize the pharmacological profile of this promising compound.
Target Enzymes and Rationale for Comparison
Catechol-O-methyltransferase (COMT)
COMT is a crucial enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] By transferring a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol ring, COMT facilitates the inactivation and subsequent elimination of these signaling molecules.[2][3] In the context of Parkinson's disease, COMT inhibitors are used as adjuncts to levodopa therapy to prevent its peripheral degradation, thereby increasing its bioavailability to the central nervous system.[1][4][5] The presence of a catechol group in DPDT makes it a prime candidate for a COMT inhibitor.
Aldehyde Dehydrogenase (ALDH)
The aldehyde dehydrogenase superfamily comprises 19 isozymes that are critical for the detoxification of both endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids.[6][7] ALDH2, a key isozyme, is responsible for the metabolism of acetaldehyde, a toxic byproduct of ethanol metabolism.[6][7] Inhibition of ALDH2 leads to the accumulation of acetaldehyde, causing unpleasant physiological effects, a principle leveraged in aversion therapy for alcoholism.[8][9] Certain ALDH isozymes also play a role in dopamine metabolism, making them relevant targets in neurodegenerative diseases like Parkinson's.[6] DPDT's potential to interact with ALDH warrants a thorough investigation.
Comparative Analysis of Established Inhibitors
COMT Inhibitors: Tolcapone and Entacapone
Tolcapone and Entacapone are selective and reversible COMT inhibitors used in the management of Parkinson's disease.[10][11][12]
-
Mechanism of Action: Both compounds act by competitively binding to the active site of COMT, preventing the methylation of levodopa.[2][10][13] Tolcapone exhibits activity against both peripheral and central COMT, whereas Entacapone's effects are primarily restricted to the periphery as it does not readily cross the blood-brain barrier.[1][10]
-
Potency: The inhibitory potency of these drugs, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), is summarized in the table below.
| Inhibitor | Target Enzyme | IC50 Value | Source |
| Tolcapone | Rat COMT | 2.5 nM (Ki) | [10] |
| Entacapone | Rat Brain COMT | 10 nM | [14][15] |
| Rat Erythrocyte COMT | 20 nM | [14] | |
| Rat Liver COMT | 160 nM | [14][15] | |
| Rat Liver Soluble COMT | 14.3 nM | [16] | |
| Rat Liver Membrane-Bound COMT | 73.3 nM | [16] |
ALDH Inhibitor: Disulfiram
Disulfiram is an irreversible inhibitor of ALDH, primarily ALDH2, and is the cornerstone of aversion therapy for alcohol dependence.[8][17]
-
Mechanism of Action: Disulfiram and its metabolites inactivate ALDH by forming a covalent adduct with a cysteine residue in the enzyme's active site.[18][19] This irreversible inhibition leads to a rapid buildup of acetaldehyde upon alcohol consumption, triggering the unpleasant disulfiram-ethanol reaction.[9][20]
-
Potency: While specific IC50 values for Disulfiram are not as commonly reported in the same manner as for reversible inhibitors, its irreversible nature means that even low concentrations can lead to complete and lasting enzyme inhibition.[18]
Proposed Experimental Head-to-Head Comparison
To objectively assess the inhibitory potential of DPDT against COMT and ALDH, a series of well-defined in vitro enzymatic assays are proposed.
Experimental Workflow
Caption: Proposed experimental workflow for the comparative analysis of DPDT.
Detailed Experimental Protocols
COMT Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for measuring COMT activity.[21][22][23]
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT.
- Enzyme Solution: Recombinant human S-COMT diluted in assay buffer to a final concentration of 2.0 µg/mL.
- Substrate Solution: 3-Cyano-7-ethoxycoumarin (a fluorogenic substrate) at a stock concentration of 2 µM.
- Co-substrate Solution: S-adenosyl-L-methionine (SAM) at a stock concentration of 200 µM.
- Test Compounds: DPDT, Tolcapone, and Entacapone prepared in a dilution series in DMSO.
2. Assay Procedure (96-well plate format): a. To each well, add 180 µL of a pre-incubation mixture containing the assay buffer, COMT enzyme, and the test compound at various concentrations. b. Incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 20 µL of the substrate and co-substrate mixture. d. Immediately measure the fluorescence intensity (Excitation: 422 nm, Emission: 477 nm) at 1-minute intervals for 10 minutes using a microplate reader.
3. Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence versus time plot). b. Determine the percent inhibition for each concentration of the test compound relative to a DMSO control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ALDH Inhibition Assay (Colorimetric)
This protocol is based on the principle of measuring the reduction of NAD⁺ to NADH.[24][25][26]
1. Reagent Preparation:
- Assay Buffer: 50 mM sodium pyrophosphate (pH 8.8), 1 mM NAD⁺.
- Enzyme Solution: Recombinant human ALDH2 diluted in assay buffer to a final concentration of 0.1 U/mL.
- Substrate Solution: Acetaldehyde at a stock concentration of 10 mM.
- Test Compounds: DPDT and Disulfiram prepared in a dilution series in DMSO.
2. Assay Procedure (96-well plate format): a. To each well, add 180 µL of a pre-incubation mixture containing the assay buffer, ALDH enzyme, and the test compound at various concentrations. b. Incubate the plate at 25°C for 10 minutes. c. Initiate the reaction by adding 20 µL of the substrate solution. d. Immediately measure the absorbance at 340 nm at 1-minute intervals for 15 minutes using a microplate reader.
3. Data Analysis: a. Calculate the rate of NADH production from the change in absorbance over time using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[27] b. Determine the percent inhibition and IC50 values as described for the COMT assay.
Visualization of Signaling Pathways and Mechanisms
COMT-Mediated Catecholamine Metabolism and Inhibition
Caption: Inhibition of COMT prevents the methylation and inactivation of catecholamines.
ALDH-Mediated Acetaldehyde Detoxification and Inhibition
Sources
- 1. Catechol-O-methyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Tolcapone? [synapse.patsnap.com]
- 3. Tolcapone: Package Insert / Prescribing Information [drugs.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Catechol-O-methyltransferase inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disulfiram - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Tolcapone - Wikipedia [en.wikipedia.org]
- 11. goodrx.com [goodrx.com]
- 12. Frontiers | Different Catechol-O-Methyl Transferase Inhibitors in Parkinson's Disease: A Bayesian Network Meta-Analysis [frontiersin.org]
- 13. Tolcapone (Tasmar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Entacapone | Cell Signaling Technology [cellsignal.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. scbt.com [scbt.com]
- 18. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vivo inhibition of aldehyde dehydrogenase by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. sciencellonline.com [sciencellonline.com]
- 27. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the molecular target of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
An In-Depth Guide to Confirming the Molecular Target of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione (D3T): A Comparative Analysis
Introduction: The Quest for Target Engagement
In the landscape of modern drug discovery, identifying a compound's precise molecular target is the cornerstone of understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential off-target toxicities. 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione, commonly known as D3T, is a potent inducer of phase 2 detoxifying enzymes and has demonstrated significant promise in chemoprevention. The prevailing scientific consensus points to the Keap1-Nrf2 pathway as the primary target of D3T's pharmacological activity. This guide provides a comprehensive framework for researchers to independently validate this interaction, comparing D3T with other known modulators of the Nrf2 pathway and offering detailed, field-proven experimental protocols.
This document moves beyond a simple recitation of facts, delving into the "why" behind experimental design. We will explore a logical, multi-pronged approach to build a robust case for target engagement, from initial cellular assays to direct biophysical measurements.
The Keap1-Nrf2 Signaling Axis: A Primer
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its primary negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which constantly targets Nrf2 for proteasomal degradation. This process keeps the intracellular levels of Nrf2 low.
Electrophilic compounds like D3T are proposed to react with specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional program upregulates a suite of cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of D3T-induced Nrf2 activation.
Comparative Analysis: D3T and Alternative Nrf2 Activators
To rigorously confirm D3T's mechanism, it is essential to compare its activity profile with other well-characterized Nrf2 activators. We will consider two other dithiolethiones, Oltipraz and Anethole dithiolethione, and the isothiocyanate Sulforaphane, which is a gold-standard Nrf2 activator.
| Compound | Chemical Class | Putative Mechanism | Typical Effective Concentration (in vitro) | Key Features |
| D3T | Dithiolethione | Indirect Nrf2 activator via Keap1 modification | 10-50 µM | Potent inducer of NQO1. |
| Oltipraz | Dithiolethione | Indirect Nrf2 activator via Keap1 modification | 25-100 µM | Clinically evaluated chemopreventive agent. |
| Anethole dithiolethione | Dithiolethione | Indirect Nrf2 activator via Keap1 modification | 20-80 µM | Structurally related to D3T and Oltipraz. |
| Sulforaphane | Isothiocyanate | Indirect Nrf2 activator via Keap1 modification | 1-15 µM | Highly potent, well-characterized natural product. |
Experimental Workflow for Target Validation
A multi-step, hierarchical approach provides the most compelling evidence for target engagement. We will progress from measuring downstream functional outcomes to directly assessing the binding between D3T and its putative target, Keap1.
Caption: A hierarchical workflow for confirming the molecular target of D3T.
Protocol 1: Functional Assay - NQO1 Activity
Rationale: The most fundamental test is to determine if D3T induces the activity of Nrf2-dependent downstream enzymes in a cellular context. NQO1 is a canonical Nrf2 target gene, and its enzymatic activity is a reliable and quantifiable readout of pathway activation. Comparing the dose-response of D3T with other activators provides a functional benchmark.
Methodology:
-
Cell Culture: Plate Hepa1c1c7 cells (or another suitable cell line with a robust Nrf2 response) in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of D3T, Oltipraz, and Sulforaphane in complete media. Treat the cells for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, aspirate the media and lyse the cells in 50 µL of 0.8% digitonin in 2 mM EDTA for 10 minutes on an orbital shaker.
-
Assay Reaction: Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.67 mg/mL bovine serum albumin, 0.01% Tween-20, 5 µM FAD, 1 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 30 µM NADP+, 50 µM menadione, and 0.2 mM MTT.
-
Measurement: Add 200 µL of the reaction mixture to each well containing the cell lysate. Measure the rate of MTT reduction by monitoring the absorbance at 610 nm over 5 minutes using a plate reader.
-
Data Analysis: Normalize the NQO1 activity to the total protein content in each well (determined by a separate BCA or Bradford assay). Plot the dose-response curves and calculate the EC50 for each compound.
Protocol 2: Cellular Target Engagement - CETSA™
Rationale: The Cellular Thermal Shift Assay (CETSA™) is a powerful technique to assess target engagement in a native cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. Observing a thermal shift for Keap1 in the presence of D3T, but not for unrelated proteins, provides strong evidence of direct interaction.
Methodology:
-
Cell Treatment: Culture A549 cells to ~80% confluency. Treat the cells with D3T (e.g., 50 µM) or vehicle (DMSO) for 2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Distribute the cell suspension into PCR tubes.
-
Heating Gradient: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze the levels of soluble Keap1 and a control protein (e.g., GAPDH) at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensities for Keap1 at each temperature for both vehicle- and D3T-treated samples. Plot the fraction of soluble protein versus temperature. A rightward shift in the melting curve for Keap1 in the D3T-treated sample indicates target stabilization.
Protocol 3: Direct Binding Confirmation - Co-Immunoprecipitation (Co-IP)
Rationale: While CETSA demonstrates target engagement, Co-IP can be used to confirm that D3T disrupts the interaction between Keap1 and Nrf2, which is the mechanistic basis of Nrf2 activation. By pulling down Keap1, we can determine how much Nrf2 is bound to it, and how this is affected by D3T treatment.
Methodology:
-
Cell Treatment and Lysis: Treat HEK293T cells with D3T (50 µM) or a vehicle control for 4 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-Keap1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Capture Complex: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated samples by Western blot using antibodies against both Keap1 and Nrf2.
-
Analysis: A successful Co-IP will show a strong Nrf2 band in the Keap1-IP lane from vehicle-treated cells. In the D3T-treated sample, the intensity of this Nrf2 band should be significantly reduced, demonstrating that D3T disrupts the Keap1-Nrf2 interaction.
Conclusion
Confirming the molecular target of a compound like D3T requires a weight-of-evidence approach. By systematically progressing from functional readouts (NQO1 activity) to cellular target engagement (CETSA) and finally to the disruption of a key protein-protein interaction (Co-IP), researchers can build an unassailable case. This guide provides the strategic framework and detailed protocols necessary to rigorously validate that 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione exerts its cytoprotective effects through the modulation of the Keap1-Nrf2 signaling pathway.
References
-
Title: Nrf2, a guardian of healthspan and gatekeeper of species longevity. Source: Integrative and Comparative Biology URL: [Link]
-
Title: The Keap1-Nrf2 system: a thiol-based sensor-effector apparatus for maintaining redox homeostasis. Source: Science Signaling URL: [Link]
-
Title: Oltipraz: a prototype for cancer chemoprevention. Source: Cancer Chemoprevention URL: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Executive Summary: A Precautionary Approach to Disposal
This document provides a detailed operational and disposal plan for 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione (CAS No. 153275-67-3). As a sulfur-containing organic molecule, this compound requires careful handling and a disposal strategy rooted in the precautionary principle. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) detailing its specific toxicological and environmental hazards, this guide mandates treating all waste containing this compound as hazardous unless a formal risk assessment by qualified personnel determines otherwise. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
The cornerstone of any chemical disposal protocol is a thorough understanding of the material's potential hazards. For 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, we must infer its likely hazard profile from its chemical structure and the properties of related compounds. The disposal pathway is dictated by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations, which classify hazardous waste based on four key characteristics.[1][2]
Table 1: Chemical & Disposal Profile for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
| Parameter | Value / Recommendation | Rationale & Source |
| Chemical Name | 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | - |
| CAS Number | 153275-67-3 | [3] |
| Molecular Formula | C₉H₆O₂S₃ | [3] |
| Molecular Weight | 242.34 g/mol | [4] |
| Recommended Waste Classification | Hazardous Waste | Precautionary principle due to lack of specific data and presence of sulfur moieties. |
| Primary Hazard Concern | Potential Environmental Toxicity, Combustibility | Sulfur-containing compounds can be toxic to aquatic life and may be combustible.[5] |
| Compatible Waste Container | Tightly-sealed, chemically resistant container (e.g., HDPE) labeled for hazardous waste. | To prevent release and reaction with incompatible materials.[6] |
| Required Labeling | "Hazardous Waste," full chemical name, accumulation start date, and hazard characteristics. | Complies with EPA and institutional requirements.[6] |
Causality of Potential Hazards:
-
Toxicity: The molecule contains a catechol (dihydroxyphenyl) group, a class of compounds with varying biological activities. More significantly, many complex organic sulfur compounds exhibit toxicity to aquatic organisms. Without specific ecotoxicity data, we must assume the compound is harmful to aquatic life.
-
Ignitability & Reactivity: The presence of three sulfur atoms suggests that, like elemental sulfur, this compound may be combustible, especially in powdered form.[7][8] Combustion of sulfur-containing organic materials can produce toxic gases such as sulfur dioxide.[8] While not expected to be pyrophoric, segregation from strong oxidizing agents is a prudent measure to prevent exothermic reactions.[7]
-
Corrosivity & Reactivity: The compound is not inherently acidic or basic, and corrosive properties are not anticipated. However, a pH test of any waste solution is advisable. It is not known to be reactive with water.
Disposal Decision Workflow
The following workflow provides a visual guide for the decision-making process, emphasizing a conservative approach that defaults to treating the waste as hazardous. This protocol ensures that in the absence of certainty, safety and compliance are prioritized.
Caption: Disposal decision workflow for 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione.
Experimental Protocol: Step-by-Step Disposal Procedures
This section provides detailed methodologies for waste handling. Protocol A is the mandatory procedure unless your institution's Environmental Health & Safety (EHS) department explicitly approves Protocol B based on a formal risk assessment.
Protocol A: Disposal as Regulated Hazardous Waste (Recommended)
This protocol is the self-validating standard for this compound.
Objective: To safely collect, store, and dispose of waste containing 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione in full compliance with hazardous waste regulations.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat
Methodology:
-
Don Personal Protective Equipment (PPE): Always wear appropriate PPE before handling the chemical or its waste.
-
Waste Segregation:
-
Collect all waste containing 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione—including pure compound, contaminated consumables (e.g., weigh boats, wipes), and solutions—in a designated hazardous waste container.
-
Crucially, do not mix this waste stream with incompatible materials, particularly strong oxidizing agents.[7]
-
-
Containerization:
-
Ensure the waste container is in good condition, free of leaks, and has a tightly sealing lid.
-
Keep the container closed at all times, except when adding waste.
-
-
Labeling:
-
Attach a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione"
-
An accurate list of all container contents, including solvents and their percentages.
-
The accumulation start date.
-
The relevant hazard characteristics (e.g., "Toxicity," "Combustible").
-
-
-
Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area.[6]
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
-
Arrange for Disposal: Once the container is full, or approaching the storage time limit (typically 90 or 180 days depending on generator status), contact your institution's EHS or Hazardous Waste Management program to schedule a pickup.[2][6]
Protocol B: Disposal as Non-Hazardous Waste (Conditional & Requires EHS Approval)
Warning: This protocol should only be followed after a qualified chemist or safety officer has definitively determined that the specific waste stream (i.e., the compound at a very low concentration in a non-hazardous solvent) does not exhibit any characteristics of hazardous waste as defined by the EPA.[9]
Objective: To dispose of a verified non-hazardous waste stream containing trace amounts of the title compound.
Methodology:
-
Obtain Formal Verification: Secure written confirmation from your institution's EHS office that your specific waste stream is classified as non-hazardous.
-
Containerize and Label: Collect the waste in a clearly labeled, sealed container. The label should still identify all contents, even if not hazardous.
-
Follow Institutional Guidelines: Dispose of the container according to your institution's specific procedures for non-hazardous chemical waste. Do not pour down the drain unless explicitly permitted by local regulations and your EHS office for your specific, verified waste stream. [7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is required to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency response team.
-
Control Ignition Sources: If the material is in solid, powdered form, eliminate all nearby sources of ignition.[7][8]
-
Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat. For large spills of powder, respiratory protection may be necessary.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[7]
-
Clean-Up:
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as described in Protocol A and arrange for disposal.
References
-
4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 . ChemicalBook.
-
SAFETY DATA SHEET . TCI Chemicals.
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | CAS 153275-67-3 . Santa Cruz Biotechnology.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | CAS 153275-67-3 . Santa Cruz Biotechnology (French).
-
Sulfur - Hazardous Substance Fact Sheet . New Jersey Department of Health.
-
Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol . Benchchem.
-
Sulfur - Safety Data Sheet . ESPI Metals.
-
SAFETY DATA SHEET . Sigma-Aldrich.
-
SULPHUR SAFETY DATA SHEET .
-
Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . Alberta Environment.
-
Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters . National Institutes of Health.
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency.
-
4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | CAS 153275-67-3 . Santa Cruz Biotechnology (German).
-
40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes . eCFR.
-
Hazardous Waste . Ohio Environmental Protection Agency.
-
Frequent Questions About Hazardous Waste Identification . U.S. Environmental Protection Agency.
-
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions . U.S. Environmental Protection Agency.
Sources
A Senior Application Scientist's Guide to Handling 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione
Greetings, fellow researchers. In our pursuit of novel therapeutics, the compounds we handle demand our utmost respect and diligence. One such molecule of interest is 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, a member of the dithiolethione class of organosulfur compounds. These molecules are investigated for their potent chemopreventive and cytoprotective properties, largely attributed to their ability to activate the Nrf2 signaling pathway and induce Phase 2 detoxification enzymes.[1]
However, the very reactivity that makes this compound biologically interesting necessitates a robust and informed approach to laboratory safety. This guide is structured from a risk-assessment perspective, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific foresight.
Hazard Assessment: A Tale of Two Moieties
-
Catechol Moiety: The 1,2-dihydroxybenzene structure, known as catechol, is classified as toxic if swallowed, inhaled, or in contact with skin.[3] It can cause serious eye damage and is suspected of causing genetic defects.[3]
-
Dithiolethione Core: This sulfur-rich heterocyclic group is reactive towards thiols, a mechanism that may contribute to its biological activity by interacting with cysteine residues in proteins like Keap1.[4][5] This reactivity underscores the potential for skin and respiratory tract irritation.
Given these factors, we must adopt a conservative safety posture, treating the compound as a skin and eye irritant with potential for toxicity upon ingestion or inhalation.
| Hazard ID | Description | Primary Rationale & Source(s) |
| Skin Irritation | May cause skin irritation upon contact. | Classified as an irritant.[2] The catechol functional group is a known skin irritant.[3] |
| Eye Irritation | May cause serious eye irritation or damage. | The catechol moiety is associated with serious eye damage.[3] General handling of chemical powders warrants robust eye protection.[6] |
| Inhalation Hazard | Dust may be harmful if inhaled, causing respiratory tract irritation. | Handling any fine powder poses an aerosolization risk.[7][8] The catechol component is toxic if inhaled.[3] |
| Ingestion Hazard | Toxic if swallowed. | The catechol component is toxic if swallowed.[3] |
Core Directive: Personal Protective Equipment (PPE) & Engineering Controls
The foundation of safe handling is a multi-layered defense, starting with engineering controls and supplemented by appropriate PPE.
| Protection Type | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical safety measure. Handling the solid powder outside of a fume hood is strongly discouraged. It contains any generated dust and prevents inhalation.[8] |
| Hand Protection | Nitrile Gloves (disposable) | Provides a barrier against skin contact. Gloves must be inspected for tears before use and removed using the proper technique to avoid contaminating your skin.[6] Dispose of gloves immediately after handling the compound. |
| Eye Protection | Chemical Splash Goggles | Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to standard safety glasses. Must be compliant with ANSI Z87.1 (US) or EN 166 (EU) standards.[6] |
| Body Protection | Cotton Lab Coat (long-sleeved) | Protects skin and personal clothing from contamination. Should be fully buttoned. |
| Respiratory Protection | Not required for routine handling within a fume hood. | A NIOSH-approved particulate respirator (e.g., N95) may be considered as a secondary precaution for large spills outside of a containment system, but this is an emergency scenario.[8][9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for accurately weighing the solid compound and preparing a stock solution. This process presents the highest risk of dust generation and exposure.
Objective: To safely weigh 10 mg of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione and prepare a 10 mM stock solution in DMSO.
Workflow Diagram: Safe Handling & Solution Preparation
Caption: Safe handling workflow for weighing and dissolving the compound.
Methodology:
-
Preparation (Pre-Handling):
-
Don all required PPE: a fully buttoned lab coat, chemical splash goggles, and nitrile gloves.
-
Ensure the chemical fume hood has a valid certification and is drawing air correctly.
-
Place all necessary equipment inside the fume hood: analytical balance, spatulas, anti-static weigh paper, the vial of the compound, a vial for the solution, solvent (DMSO), and pipettes.
-
Label two waste containers: "Solid Chemical Waste" and "Liquid Chemical Waste."
-
-
Weighing and Aliquoting (Inside Fume Hood):
-
Open the container of 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione slowly to avoid creating a plume of dust.
-
Using a clean spatula, carefully transfer a small amount of the powder onto the weigh paper on the balance until the target weight (10 mg) is reached. Minimize the drop height to prevent aerosolization.
-
Once weighed, carefully fold the weigh paper and transfer the powder into the labeled receiving vial.
-
Dispose of the used weigh paper and any contaminated wipes directly into the "Solid Chemical Waste" container.
-
-
Solubilization:
-
Calculate the required volume of DMSO for a 10 mM solution. (Molecular Weight = 242.34 g/mol ).[2][10][11]
-
Volume (L) = Moles / Concentration (M) = (0.010 g / 242.34 g/mol ) / 0.010 mol/L = 0.00412 L or 4.12 mL.
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Cap the vial securely and vortex or sonicate until the solid is fully dissolved.
-
Emergency & Disposal Plan
Accidents are preventable but must be planned for. Swift, correct action minimizes harm.
Emergency First Aid Protocols
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Wash the area with soap and water.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][12] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Decontamination and Disposal
-
Work Surfaces: All surfaces within the fume hood where the compound was handled should be wiped down with a suitable solvent (e.g., 70% ethanol) and then water. Dispose of the wipes in the "Solid Chemical Waste" container.
-
Equipment: Spatulas and glassware should be rinsed with a small amount of the solvent used (e.g., DMSO), and this rinseate should be collected in the "Liquid Chemical Waste" container. Then, wash thoroughly with soap and water.
-
Waste Disposal: All waste, both solid (gloves, weigh paper) and liquid (unused solutions, rinseate), must be disposed of in accordance with local, state, and federal hazardous waste regulations. Do not pour any material down the drain.[6][9]
By adhering to these scientifically-grounded procedures, you can effectively mitigate the risks associated with handling 4-(3,4-dihydroxyphenyl)-1,3-dithiol-2-thione, ensuring both your personal safety and the integrity of your research.
References
-
ESPI Metals. Sulfur Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2021, August 10). Safety Data Sheet: Sulphur. Retrieved from [Link]
- Turell, L., et al. (2020). Anethole Dithiolethione Increases Glutathione in Kidney by Inhibiting γ-Glutamyltranspeptidase: Biochemical Interpretation and Pharmacological Consequences. Antioxidants, 9(10), 929.
-
Teck. (2022, December 15). SULPHUR SAFETY DATA SHEET. Retrieved from [Link]
- Hryhoriv, H. A., et al. (2021). A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio. Regulatory Mechanisms in Biosystems, 12(1), 121-125.
- Wu, L., & Zhang, Y. (2010). Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? Current drug metabolism, 11(7), 585–593.
- Gazy, E., et al. (2013). Determining the Effect of Dithiolethione Compounds on the Activity of Human Glyceraldehyde-3-Phosphate Dehydrogenase. The FASEB Journal, 27(S1), lb302-lb302.
- Sharma, R., et al. (2019). Dithiolethione-based chemical scaffolds as promising therapeutic agents for human diseases. Future Medicinal Chemistry, 11(2), 177-200.
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur. Retrieved from [Link]
- Zhu, Y., & Li, Y. (2007). Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection. Molecular and cellular biochemistry, 305(1-2), 143–150.
- Madhavan, A., et al. (2019). Disubstituted Dithiolethione ACDT Exerts Neuroprotective Effects Against 6-Hydroxydopamine-Induced Oxidative Stress in SH-SY5Y Cells. Neurochemical research, 44(8), 1878–1892.
- Al-Mousa, F., et al. (2023). Dithiolethiones D3T and ACDT protect against iron overload-induced cytotoxicity and serve as ferroptosis inhibitors in U-87 MG cells. Research Square.
- Roebuck, B. D., et al. (1998). A tiered approach to the evaluation of dithiolethiones for cancer chemoprevention. Journal of the National Cancer Institute, 90(21), 1610-1616.
- Sciarrillo, R., et al. (2024). Resorcinol as "endocrine disrupting chemical": Are thyroid-related adverse effects adequately documented in reptiles? In vivo experimentation in lizard Podarcis siculus. Chemosphere, 365, 143009.
Sources
- 1. Dithiolethiones for Cancer Chemoprevention: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 153275-67-3 Cas No. | 4-(3,4-Dihydroxyphenyl)-1,3-dithiol-2-thione | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of superoxide from reaction of 3H-1,2-dithiole-3-thione with thiols: implications for dithiolethione chemoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sulfur - ESPI Metals [espimetals.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. scbt.com [scbt.com]
- 11. 4-(3,4-DIHYDROXYPHENYL)-1,3-DITHIOL-2-THIONE | 153275-67-3 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
